Product packaging for Tolnidamine(Cat. No.:CAS No. 50454-68-7)

Tolnidamine

Katalognummer: B1682401
CAS-Nummer: 50454-68-7
Molekulargewicht: 300.74 g/mol
InChI-Schlüssel: IWKDFIXLGQOEKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tolnidamine is an indazole carboxylic acid derivative with antispermatogenic and potential antineoplastic activity. As a male contraceptive, this compound may irreversibly inhibit sperm production. This agent is less nephrotoxic than ionidamide, but it is just as effective in antispermatogenic action to ionidamide.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN2O2 B1682401 Tolnidamine CAS No. 50454-68-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

50454-68-7

Molekularformel

C16H13ClN2O2

Molekulargewicht

300.74 g/mol

IUPAC-Name

1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C16H13ClN2O2/c1-10-8-12(17)7-6-11(10)9-19-14-5-3-2-4-13(14)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21)

InChI-Schlüssel

IWKDFIXLGQOEKD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O

Aussehen

Solid powder

Andere CAS-Nummern

50454-68-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NSC 283448;  NSC-283448;  NSC283448;  Tolnidamine; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Tolnidamine in Spermatogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, a derivative of indazole-3-carboxylic acid, and its more extensively studied analogue, adjudin, represent a class of non-hormonal compounds with potent anti-spermatogenic properties. Their primary mechanism of action is the targeted disruption of cell adhesion between Sertoli cells and developing germ cells, particularly elongating spermatids, within the seminiferous epithelium. This leads to the premature release (exfoliation) of these germ cells, resulting in reversible infertility. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's effects on spermatogenesis, with a focus on the insights gained from studies on its analogue, adjudin.

Core Mechanism: Disruption of Sertoli-Germ Cell Adhesion

The cornerstone of this compound's effect lies in its ability to compromise the integrity of the apical ectoplasmic specialization (apical ES), a testis-specific adherens junction. This structure is crucial for anchoring late-stage spermatids to Sertoli cells, ensuring their proper development and timely release during spermiation.

This compound and its analogues induce a cascade of events that weaken this adhesion, leading to the sloughing of spermatids into the lumen of the seminiferous tubules. Importantly, this action does not significantly affect spermatogonia, allowing for the repopulation of the seminiferous epithelium and the restoration of fertility upon cessation of treatment. This targeted action spares the hypothalamic-pituitary-gonadal axis, leaving testosterone, FSH, and LH levels largely undisturbed.

Key Signaling Pathways Modulated by this compound Analogues

Research, primarily on adjudin, has elucidated a complex network of signaling pathways that are perturbed, leading to the disruption of the apical ES. These pathways converge on the regulation of the actin cytoskeleton within Sertoli cells.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase is a critical regulator of cell adhesion and cytoskeletal organization. Adjudin has been shown to modulate the phosphorylation status of FAK at specific tyrosine residues, which in turn affects downstream signaling. The interplay between different phosphorylated forms of FAK, such as p-FAK-Tyr397 and p-FAK-Tyr407, appears to be crucial in maintaining the dynamic adhesion at the apical ES. This compound's interference with this delicate balance is a key initiating event in the disruption of spermatid adhesion.

Modulation of Actin-Regulatory Proteins

The destabilization of the apical ES is ultimately a consequence of the disorganization of the actin filament bundles. Adjudin achieves this by altering the expression and localization of several key actin-regulatory proteins:

  • Eps8 (Epidermal growth factor receptor pathway substrate 8): This protein is involved in actin capping and bundling. Adjudin has been shown to suppress the expression of Eps8 at the apical ES, which compromises the integrity of the actin filament bundles.

  • Arp2/3 Complex (Actin-Related Protein 2/3 Complex): This complex initiates the branching of actin filaments. Adjudin causes the mis-localization of Arp3, a component of this complex, leading to "unwanted" actin branching and further destabilization of the bundled actin structures at the apical ES.

  • Drebrin E: This actin-binding protein is also implicated in the adjudin-induced cytoskeletal rearrangement.

Disruption of Cell Polarity

The structural integrity of the seminiferous epithelium is dependent on the maintenance of cell polarity. Adjudin has been found to disrupt the expression and localization of polarity proteins, including:

  • PAR6 (Partitioning defective 6 homolog)

  • 14-3-3 (also known as PAR5)

The loss of these proteins from the apical ES contributes to increased protein endocytosis and further destabilization of the junctional complex.

Tolnidamine_Signaling_Pathway cluster_extracellular Extracellular cluster_sertoli_cell Sertoli Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_germ_cell Elongating Spermatid This compound This compound/ Adjudin AdhesionComplex Apical ES Adhesion Protein Complex (e.g., Integrin, N-cadherin) This compound->AdhesionComplex Targets Eps8 Eps8 (Actin Bundling) This compound->Eps8 Suppresses Expression Arp23 Arp2/3 Complex (Actin Branching) This compound->Arp23 Causes Mis-localization PolarityComplex Polarity Proteins (PAR6, 14-3-3) This compound->PolarityComplex Disrupts Expression FAK FAK AdhesionComplex->FAK mTORC1 mTORC1 Signaling AdhesionComplex->mTORC1 GermCell Spermatid AdhesionComplex->GermCell Anchors pFAK p-FAK (Tyr397/Tyr407) FAK->pFAK Phosphorylation ActinRegulatory Actin-Regulatory Proteins pFAK->ActinRegulatory Modulates ActinBundles Actin Filament Bundles Eps8->ActinBundles Maintains ActinDestabilization Actin Cytoskeleton Destabilization Arp23->ActinDestabilization Promotes Branching PolarityComplex->ActinRegulatory Regulates mTORC1->ActinRegulatory Modulates JunctionDisruption Apical ES Junction Disruption ActinBundles->JunctionDisruption Leads to ActinDestabilization->JunctionDisruption Leads to JunctionDisruption->AdhesionComplex Exfoliation Premature Exfoliation JunctionDisruption->Exfoliation Results in

Caption: this compound/Adjudin Signaling Pathway in Sertoli Cells.

Quantitative Data on the Effects of this compound and its Analogues

The following tables summarize the quantitative effects of this compound and its analogue adjudin on key parameters of spermatogenesis and testicular function, as reported in various preclinical studies.

Table 1: Effects of this compound on Sperm Parameters in Rabbits

ParameterControl Group (Vehicle)This compound (50 mg/kg/week for 150 days)This compound (50 mg/kg/day for 150 days)
Sperm Density (million/mL) 453.00 ± 65.3023.60 ± 4.87Azoospermia (after 135 days)
Fertility UnimpairedUnimpairedReduced to zero
Sperm Motility & Morphology NormalReversible impairmentReversible impairment
Serum Testosterone UnchangedUnchangedUnchanged

Data from a long-term study in rabbits. Note the dose-dependent effect on sperm production, with high doses leading to irreversible inhibition.

Table 2: Effects of Adjudin on Testicular Parameters and Blood-Testis Barrier (BTB) in Rats

ParameterTreatment GroupObservation
Germ Cell Adhesion Single oral dose (50 mg/kg)First signs of elongated spermatid sloughing at ~6.5 hours.
Testis Weight 50 mg/kg on postnatal days 11 & 13Significant decrease from 14-34 days post-treatment.
Sertoli Cell BTB Integrity (in vitro) Adjudin treatmentIncreased Transepithelial Electrical Resistance (TER), indicating a tighter barrier.
Protein Expression (in vitro) Adjudin (500 ng/ml or 1 µg/ml)Significant increase in BTB-associated proteins (Claudin-11, JAM-A, ZO-1, N-cadherin).
Fertility Two doses of 50 mg/kg (one per week)100% infertility by ~5 weeks; fertility rebounded by ~11 weeks.

Data compiled from various studies on adjudin in rats, highlighting its effects on germ cell adhesion, testicular weight, and the surprising strengthening of the Sertoli cell barrier.

Table 3: In Vitro Cytotoxicity of Adjudin in Cancer Cell Lines

Cell LineCancer TypeIC50 of Adjudin
A549 Human Lung Adenocarcinoma63.1 µM
PC3 Human Prostate Cancer93.0 µM

These data are provided for context, demonstrating the compound's bioactivity, although at concentrations likely higher than those required for its anti-spermatogenic effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.

In Vivo Animal Studies (Rat Model)
  • Animal Model: Adult male Sprague-Dawley rats (250-300g body weight).

  • Drug Preparation: Adjudin is suspended in 0.05% methylcellulose (w/v in sterile water) to a final concentration of 20 mg/mL.

  • Administration: A single dose of adjudin (50 mg/kg body weight) is administered by oral gavage. Control animals receive the vehicle (0.05% methylcellulose) only.

  • Time Points for Analysis: Animals are euthanized by CO2 asphyxiation at various time points post-administration (e.g., 6, 12, 24, 96 hours) to assess the progression of effects.

  • Tissue Collection and Processing:

    • Histology: Testes are collected, fixed in Bouin's solution, embedded in paraffin, sectioned (5 µm), and stained with hematoxylin and eosin for morphological analysis.

    • Immunofluorescence: Testes are embedded in OCT compound, frozen, and sectioned. Sections are fixed, permeabilized, and incubated with primary antibodies against target proteins (e.g., Eps8, Arp3, p-FAK), followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.

    • Western Blotting: Testes are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined, and samples are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and HRP-conjugated secondary antibodies.

In Vitro Sertoli Cell Culture and Treatment
  • Cell Isolation and Culture: Primary Sertoli cells are isolated from the testes of 20-day-old rats. Cells are cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics. To obtain a pure culture, residual germ cells are lysed by hypotonic treatment.

  • Drug Treatment: Confluent Sertoli cell monolayers are treated with adjudin (e.g., 500 ng/mL or 1 µg/mL in culture medium) or vehicle control for specified time periods.

  • Analysis:

    • Western Blotting: Cell lysates are collected and processed for Western blotting as described for in vivo studies to analyze the expression of target proteins.

    • Immunofluorescence: Sertoli cells grown on glass coverslips are treated, fixed, permeabilized, and stained for target proteins as described for tissue sections.

Blood-Testis Barrier (BTB) Integrity Assay
  • Cell Culture: Sertoli cells are cultured on Matrigel-coated bicameral units until a functional tight junction barrier is formed.

  • Transepithelial Electrical Resistance (TER) Measurement: The integrity of the Sertoli cell barrier is monitored by measuring the TER across the cell monolayer using a voltohmmeter.

  • Treatment and Analysis: Adjudin is added to the culture medium, and TER is measured at various time points to quantify changes in barrier function.

Experimental_Workflow cluster_invivo In Vivo Analysis (Rat Model) cluster_analysis_vivo Tissue Analysis cluster_invitro In Vitro Analysis (Sertoli Cell Culture) cluster_analysis_vitro Cellular & Barrier Analysis start_vivo Start: Adult Male Rats (Sprague-Dawley, 250-300g) treatment Treatment: Oral Gavage with Adjudin (50 mg/kg in 0.5% methylcellulose) or Vehicle Control start_vivo->treatment euthanasia Euthanasia & Tissue Collection (Time points: 6h, 12h, 24h, 96h) treatment->euthanasia histology Histology: Fixation (Bouin's), Paraffin Embedding, H&E Staining euthanasia->histology if_vivo Immunofluorescence: Frozen Sections, Antibody Staining (Eps8, Arp3, p-FAK) euthanasia->if_vivo wb_vivo Western Blotting: Tissue Homogenization, SDS-PAGE, Immunoblotting euthanasia->wb_vivo start_vitro Start: Primary Sertoli Cell Isolation (20-day-old rats) culture Cell Culture: DMEM/F12, FBS, Antibiotics. Germ cell lysis (hypotonic treatment) start_vitro->culture treatment_vitro Treatment: Adjudin (e.g., 1 µg/mL) or Vehicle Control culture->treatment_vitro ter_assay BTB Integrity Assay: Culture on Bicameral Units, TER Measurement culture->ter_assay For Barrier Studies wb_vitro Western Blotting: Cell Lysis, Protein Quantification, Immunoblotting treatment_vitro->wb_vitro if_vitro Immunofluorescence: Cells on Coverslips, Fixation, Antibody Staining treatment_vitro->if_vitro ter_assay->treatment_vitro

Caption: Experimental Workflows for In Vivo and In Vitro Studies.

Conclusion and Future Directions

This compound and its analogues have a well-defined mechanism of action centered on the disruption of the apical ectoplasmic specialization in the testis. By targeting the FAK signaling pathway and downstream actin-regulatory and polarity proteins, these compounds lead to the premature exfoliation of spermatids, causing reversible infertility without systemic hormonal side effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field of male contraception and reproductive biology.

Future research should focus on:

  • Improving Bioavailability: The low oral bioavailability of these compounds is a significant hurdle for clinical development. Novel drug delivery strategies are needed to enhance their efficacy.

  • Structure-Activity Relationship Studies: Further optimization of the chemical structure could lead to analogues with improved potency and a wider therapeutic window.

  • Long-term Safety Studies: Comprehensive long-term toxicology studies are essential to ensure the safety of these compounds for use as a male contraceptive.

  • Translational Studies: Bridging the gap between preclinical animal models and human clinical trials is a critical next step in the development of this compound-based contraceptives.

Molecular Targets of Tolnidamine in Testicular Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, a derivative of indazole-3-carboxylic acid, has demonstrated potent antispermatogenic effects, positioning it as a candidate for male contraception. Its mechanism of action primarily involves the disruption of the intricate cellular interactions within the seminiferous epithelium, targeting both Sertoli and germ cells. This technical guide delineates the known molecular targets of this compound in testicular cells, providing a comprehensive overview of its effects on cell adhesion, cytoskeletal integrity, and energy metabolism. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in this area.

Introduction

Spermatogenesis, the process of sperm production, is a highly orchestrated sequence of events that relies on the structural and nutritional support provided by Sertoli cells to developing germ cells. The physical association between these two cell types is critical for the progression of spermatogenesis. This compound and its analogs, such as Lonidamine, have been shown to disrupt this essential interaction, leading to the premature exfoliation of germ cells from the seminiferous epithelium and subsequent infertility. This guide explores the molecular underpinnings of this compound's action, focusing on its primary cellular targets and the downstream consequences of its activity.

Primary Cellular Targets

In vivo and in vitro studies have unequivocally identified Sertoli cells and germ cells as the primary targets of this compound within the testis.[1][2] The drug's effects are most pronounced at the interface between these two cell populations, leading to a breakdown of cell-cell adhesion and a compromise of the blood-testis barrier's integrity.

Molecular Mechanisms of Action

This compound's antispermatogenic effects are mediated through a multi-faceted mechanism that includes the disruption of cell adhesion complexes, alteration of the cytoskeleton, and impairment of cellular energy metabolism.

Disruption of Cell Adhesion and the Blood-Testis Barrier

A key molecular event in this compound-induced testicular disruption is the alteration of cell adhesion molecules, particularly at the ectoplasmic specializations—specialized adherens junctions between Sertoli cells and between Sertoli cells and spermatids.

  • Target: Plakoglobin (γ-catenin) and its interaction with α-catenin.

  • Effect: An analog of this compound, Lonidamine-ethyl ester, has been shown to cause a significant upregulation of plakoglobin and its tyrosine phosphorylation in testis lysates.[1] This phosphorylation event promotes the interaction between plakoglobin and α-catenin, leading to a remodeling of the Sertoli cell cytoskeleton and disruption of Sertoli-germ cell adhesion.[1][3]

ParameterTreatmentFold Change (vs. Control)p-valueReference
Plakoglobin Protein LevelLonidamine-ethyl esterSignificant upregulation<0.01
Tyr-phosphorylated PlakoglobinLonidamine-ethyl esterSignificant upregulation<0.01
Plakoglobin-α-catenin InteractionLonidamine-ethyl esterIncreased interactionNot specified
Cytoskeletal Disruption

This compound induces profound changes in the cytoskeletal architecture of Sertoli cells, which is critical for maintaining the structural integrity of the seminiferous epithelium and for the movement of germ cells during spermatogenesis.

  • Target: Actin microfilaments and intermediate filaments.

  • Effect: Microscopic analysis reveals a pronounced disorganization of actin microfilaments and intermediate filaments in Sertoli cells following treatment with this compound analogs. This disruption contributes to the loss of adhesion between Sertoli and germ cells.

Impairment of Energy Metabolism

This compound is known to interfere with cellular energy metabolism, a mechanism that has been extensively studied in the context of its anticancer properties but is also relevant to its effects on testicular cells.

  • Target: Mitochondrial function and ATP production.

  • Effect: Lonidamine has been shown to inhibit mitochondrial respiration and glycolysis, leading to a significant depletion of intracellular ATP. This energy deficit likely impairs the energy-dependent processes required for maintaining cell adhesion and cytoskeletal integrity in Sertoli cells.

Cell LineTreatment (Lonidamine)DurationATP Level (% of Control)Reference
MCF-750 µM5 h80.67%
MCF-7150 µM5 h62.78%
MCF-7250 µM5 h30.73%
Induction of Germ Cell Apoptosis

The disruption of the supportive environment provided by Sertoli cells ultimately leads to the induction of apoptosis in germ cells.

  • Target: Spermatocytes and spermatids.

  • Effect: Treatment with this compound leads to a significant increase in germ cell apoptosis, contributing to the reduction in sperm count.

ParameterTreatment (Lonidamine)EffectReference
Testicular Sperm Head Concentration100 mg/kg~50% reduction vs. control
Intratesticular Testosterone100 mg/kgSignificant decrease
Intratesticular Androstenedione100 mg/kgSignificant decrease

Signaling Pathways

The molecular effects of this compound are likely mediated through the modulation of various signaling pathways that regulate cell adhesion, cytoskeletal dynamics, and cell survival. The precise pathways directly impacted by this compound in testicular cells are still under investigation, but the disruption of plakoglobin and its interaction with α-catenin suggests an interference with signaling cascades that control adherens junction stability.

Tolnidamine_Signaling_Pathway This compound This compound SertoliCell Sertoli Cell This compound->SertoliCell Plakoglobin Plakoglobin Upregulation & Phosphorylation This compound->Plakoglobin CellAdhesion Sertoli-Germ Cell Adhesion Disruption SertoliCell->CellAdhesion Cytoskeleton Cytoskeletal Disruption SertoliCell->Cytoskeleton Mitochondria Mitochondrial Dysfunction SertoliCell->Mitochondria GermCell Germ Cell Apoptosis Germ Cell Apoptosis GermCell->Apoptosis CellAdhesion->GermCell Cytoskeleton->CellAdhesion ATP ATP Depletion Mitochondria->ATP Interaction Increased Interaction Plakoglobin->Interaction AlphaCatenin α-catenin AlphaCatenin->Interaction Interaction->CellAdhesion ATP->CellAdhesion ATP->Cytoskeleton

Caption: Proposed signaling cascade of this compound in testicular cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound.

Immunoblotting for Plakoglobin and Phospho-Plakoglobin

This protocol is adapted from standard Western blotting procedures and findings reported in studies on Lonidamine analogs.

  • Protein Extraction:

    • Homogenize rat testes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Determine protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies:

      • Rabbit anti-plakoglobin (1:1000 dilution)

      • Mouse anti-phosphotyrosine (1:1000 dilution)

      • Mouse anti-β-actin (1:5000 dilution, as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect chemiluminescence using an enhanced chemiluminescence (ECL) kit and image the blot.

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow cluster_0 Protein Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Testis_Homogenization Testis Homogenization (RIPA Buffer) Centrifugation Centrifugation Testis_Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection BCA_Assay Protein Quantification (BCA Assay) Supernatant_Collection->BCA_Assay SDS_PAGE SDS-PAGE BCA_Assay->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-plakoglobin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Imaging->Densitometry

Caption: Workflow for Immunoblotting Analysis.

Co-Immunoprecipitation of Plakoglobin and α-catenin

This protocol describes the co-immunoprecipitation of interacting proteins from testis lysates.

  • Lysate Preparation:

    • Prepare testis lysates as described in the immunoblotting protocol, using a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS with protease and phosphatase inhibitors).

  • Immunoprecipitation:

    • Pre-clear 500 µg of protein lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with 2 µg of anti-plakoglobin antibody or a control IgG overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads five times with ice-cold lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer.

    • Analyze the eluates by Western blotting as described above, using an anti-α-catenin antibody to detect the co-immunoprecipitated protein.

TUNEL Assay for Germ Cell Apoptosis

This is a generalized protocol for detecting DNA fragmentation in apoptotic cells within testicular tissue sections.

  • Tissue Preparation:

    • Fix testes in 4% paraformaldehyde and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

  • TUNEL Staining:

    • Permeabilize the tissue with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

    • Follow the manufacturer's instructions for a commercial TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (e.g., using fluorescein-dUTP).

    • Counterstain the nuclei with DAPI.

  • Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Quantify the number of TUNEL-positive (apoptotic) germ cells per seminiferous tubule. Express data as the apoptotic index (percentage of apoptotic cells).

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential in isolated testicular cells.

  • Cell Isolation and Treatment:

    • Isolate testicular cells (a mixed population of germ cells and Sertoli cells) by enzymatic digestion.

    • Plate the cells and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.

  • Analysis:

    • Analyze the cells by flow cytometry or fluorescence microscopy.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

    • Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

JC1_Assay_Principle cluster_0 Healthy Cell cluster_1 Apoptotic Cell Healthy_Mito Mitochondrion (High ΔΨm) JC1_Aggregates JC-1 Aggregates Healthy_Mito->JC1_Aggregates Accumulation Red_Fluorescence Red Fluorescence JC1_Aggregates->Red_Fluorescence Emission Apoptotic_Mito Mitochondrion (Low ΔΨm) JC1_Monomers JC-1 Monomers Apoptotic_Mito->JC1_Monomers Diffusion Green_Fluorescence Green Fluorescence JC1_Monomers->Green_Fluorescence Emission

Caption: Principle of the JC-1 mitochondrial membrane potential assay.

Cellular ATP Measurement

This protocol outlines a bioluminescence-based assay to quantify intracellular ATP levels.

  • Cell Culture and Treatment:

    • Culture Sertoli cells or a mixed population of testicular cells in a 96-well plate.

    • Treat the cells with different concentrations of this compound for the desired time.

  • ATP Assay:

    • Use a commercial ATP bioluminescence assay kit.

    • Lyse the cells to release ATP.

    • Add the luciferase/luciferin reagent.

    • Measure the luminescence using a plate reader.

  • Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the cell lysates and normalize to the total protein concentration or cell number.

Conclusion

This compound exerts its antispermatogenic effects by targeting fundamental cellular processes in both Sertoli and germ cells. The disruption of cell adhesion through the modulation of plakoglobin and its interaction with α-catenin, coupled with the disorganization of the cytoskeleton and the depletion of cellular energy reserves, creates an environment that is inhospitable for developing germ cells, ultimately leading to their apoptotic demise. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further elucidate the intricate molecular mechanisms of this compound and to explore its potential as a non-hormonal male contraceptive. Further research should focus on identifying the upstream signaling events that are directly initiated by this compound and on exploring the potential for reversing its effects.

References

Tolnidamine's Impact on Sertoli Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolinidamine, an indazole-carboxylic acid derivative and analogue of lonidamine, has demonstrated potent antispermatogenic effects, positioning it as a compound of interest for male contraception research.[1] The primary cellular targets within the seminiferous epithelium are the Sertoli and germ cells.[2] This technical guide provides an in-depth analysis of the known and inferred effects of tolnidamine on Sertoli cell function, drawing upon available data for this compound and its closely related analogue, lonidamine. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the implicated biological pathways and experimental workflows.

Introduction to this compound and its Effects on Spermatogenesis

Tolinidamine's antispermatogenic activity is characterized by a disruption of the intricate relationship between Sertoli cells and developing germ cells.[2] Administration of this compound in animal models leads to a significant reduction in sperm motility and vitality, an increase in abnormal sperm morphology, and severe oligospermia.[2] While serum testosterone levels generally remain unaltered, this compound treatment has been associated with vacuolization in Sertoli and germ cells, indicating direct cellular stress.[2] A key mechanism of action appears to be the disruption of adherens junctions between Sertoli cells and spermatids, leading to the premature exfoliation of germ cells from the seminiferous epithelium.

Quantitative Data on this compound and Lonidamine Effects

Direct quantitative data on the specific effects of this compound on Sertoli cell metabolic parameters such as lactate production, Androgen-Binding Protein (ABP) secretion, and ATP levels are limited in the currently available literature. However, studies on this compound and its analogue lonidamine provide valuable insights into their impact on spermatogenesis.

Table 1: Effects of this compound on Semen Parameters in Rabbits

ParameterTreatment GroupDoseDurationResult
Sperm DensityThis compound50 mg/kg/week150 days23.60 ± 4.87 million/mL (vs. 453.00 ± 65.30 million/mL in control)
Sperm DensityThis compound50 mg/kg/day135 daysAzoospermia
Seminal Glycerylphosphorylcholine (GPC)This compound50 mg/kg/week or 50 mg/kg/day150 daysSignificant reversible depletion

Table 2: Effects of Lonidamine on Testicular Parameters in Mice

ParameterTreatment GroupDoseDurationResult
Testicular Sperm Head ConcentrationLonidamine100 mg/kg (single dose)48 hours~50% reduction compared to control
Testicular WeightLonidamine100 mg/kg (single dose)24-48 hoursSignificant increase
Intratesticular TestosteroneLonidamine100 mg/kg (single dose)24-48 hoursDecrease
Intratesticular 17OH-progesteroneLonidamine100 mg/kg (single dose)24-48 hoursIncrease

Inferred Mechanisms of Action on Sertoli Cell Function

While direct evidence is sparse for this compound, studies on lonidamine in other cell types, particularly cancer cells, suggest potential mechanisms that may be relevant to its effects on Sertoli cells. Lonidamine is known to target cellular energy metabolism.

Energy Metabolism

Lonidamine has been shown to inhibit glycolysis and mitochondrial respiration in tumor cells. It is proposed to act by inhibiting mitochondrially-bound hexokinase, the mitochondrial pyruvate carrier (MPC), and complex II of the electron transport chain. This leads to a depletion of cellular ATP. However, one study reported that lonidamine did not affect respiration or glycolysis in normal rat Sertoli cells, suggesting a different sensitivity or metabolic organization in this cell type compared to tumor cells.

Cell Adhesion and Cytoskeleton

A primary effect of lonidamine and its analogues is the disruption of the Sertoli-germ cell junctions. This leads to the sloughing of immature germ cells into the lumen of the seminiferous tubules. This suggests an impact on the expression or function of junctional proteins and the underlying cytoskeleton.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on Sertoli cell function.

Sertoli Cell Isolation and Culture
  • Objective: To obtain a pure population of Sertoli cells for in vitro experiments.

  • Methodology:

    • Testes are decapsulated from 20-day-old rats, and the tunica albuginea is removed.

    • Seminiferous tubules are isolated by enzymatic digestion, typically using a solution containing collagenase and DNase.

    • A second enzymatic digestion with trypsin and hyaluronidase is performed to dissociate the tubular cells.

    • The resulting cell suspension is filtered to remove cell clumps.

    • To remove contaminating germ cells, the cell suspension is subjected to a hypotonic shock by incubation in a hypotonic buffer.

    • Sertoli cells are seeded in culture plates coated with an appropriate extracellular matrix substrate (e.g., Matrigel) and cultured in a suitable medium (e.g., DMEM/F12) supplemented with growth factors and hormones.

    • Purity of the culture can be assessed by microscopy and immunostaining for Sertoli cell-specific markers like GATA-4 and SOX9.

Lactate Production Assay
  • Objective: To quantify the effect of this compound on lactate secretion by Sertoli cells.

  • Methodology:

    • Sertoli cells are cultured to near confluence in multi-well plates.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

    • After a defined incubation period (e.g., 24 hours), the culture medium is collected.

    • The medium is deproteinized, for example, by precipitation with perchloric acid followed by neutralization.

    • Lactate concentration in the deproteinized medium is determined using a commercial lactate assay kit. These kits typically utilize an enzymatic reaction where lactate is oxidized to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric or fluorometric probe, and the signal is measured with a spectrophotometer or fluorometer.

    • Lactate levels are normalized to the total protein content of the cells in each well.

Androgen-Binding Protein (ABP) Secretion Assay
  • Objective: To measure the effect of this compound on the secretion of ABP by Sertoli cells.

  • Methodology:

    • Sertoli cells are cultured as described above.

    • Cells are treated with different concentrations of this compound.

    • After the treatment period, the culture medium is collected.

    • The concentration of ABP in the medium is measured. A common method is a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) using a specific antibody against ABP.

    • Alternatively, a ligand-binding assay can be performed using radiolabeled dihydrotestosterone (DHT) to measure functional ABP.

    • ABP levels are normalized to the total cell protein content.

Intracellular ATP Level Assay
  • Objective: To determine the impact of this compound on the energy status of Sertoli cells.

  • Methodology:

    • Sertoli cells are cultured in opaque-walled multi-well plates suitable for luminescence measurements.

    • Cells are treated with this compound for the desired duration.

    • A commercial ATP assay reagent (e.g., CellTiter-Glo®) is added directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, luciferin.

    • In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

    • The luminescence is measured using a luminometer, which is directly proportional to the intracellular ATP concentration.

    • ATP levels can be quantified by comparing the luminescence of treated samples to a standard curve of known ATP concentrations.

Western Blot Analysis of Junctional Proteins
  • Objective: To investigate the effect of this compound on the expression of key proteins involved in Sertoli-germ cell junctions (e.g., N-cadherin, β-catenin) and the blood-testis barrier (e.g., claudin-11, occludin).

  • Methodology:

    • Sertoli cells are treated with this compound.

    • Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the junctional proteins of interest.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of Cytoskeletal Components
  • Objective: To visualize the effects of this compound on the organization of the Sertoli cell cytoskeleton (e.g., actin filaments, microtubules).

  • Methodology:

    • Sertoli cells are grown on glass coverslips.

    • After treatment with this compound, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

    • The cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

    • Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin or normal serum).

    • The cells are incubated with primary antibodies against cytoskeletal proteins (e.g., anti-β-actin, anti-α-tubulin).

    • After washing, the cells are incubated with fluorophore-conjugated secondary antibodies.

    • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • The cells are visualized using a fluorescence or confocal microscope.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on Sertoli cell function.

experimental_workflow cluster_cell_culture Sertoli Cell Culture cluster_treatment Tolinidamine Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis Isolation Isolate Sertoli Cells from Rat Testes Culture Culture Sertoli Cells Isolation->Culture Treatment Treat with Tolinidamine (Dose-Response and Time-Course) Culture->Treatment Lactate Lactate Production Assay Treatment->Lactate ABP ABP Secretion Assay Treatment->ABP ATP Intracellular ATP Assay Treatment->ATP WesternBlot Western Blot (Junctional Proteins) Treatment->WesternBlot Immunofluorescence Immunofluorescence (Cytoskeleton) Treatment->Immunofluorescence

A typical experimental workflow to study this compound's effects.
Postulated Signaling Pathways Affected by Tolinidamine/Lonidamine

Based on studies with lonidamine, the following signaling pathways may be affected in Sertoli cells. It is important to note that these are inferred pathways and require direct experimental validation for this compound in Sertoli cells.

signaling_pathway cluster_mitochondria Mitochondrion cluster_cell_function Sertoli Cell Function Tolinidamine Tolinidamine/ Lonidamine MPC Mitochondrial Pyruvate Carrier Tolinidamine->MPC Inhibition Hexokinase Hexokinase Tolinidamine->Hexokinase Inhibition ETC Electron Transport Chain (Complex II) Tolinidamine->ETC Inhibition Junctions Sertoli-Germ Cell Junction Integrity Tolinidamine->Junctions Disruption ATP_prod ATP Production MPC->ATP_prod Hexokinase->ATP_prod ETC->ATP_prod Metabolism Energy Metabolism ATP_prod->Metabolism Spermatogenesis Support of Spermatogenesis Junctions->Spermatogenesis Metabolism->Junctions

Postulated signaling pathways affected by this compound/lonidamine.
Logical Framework of this compound's Antispermatogenic Action

This diagram illustrates the logical progression from this compound exposure to the disruption of spermatogenesis.

logical_framework start Tolinidamine Administration sertoli_dysfunction Sertoli Cell Dysfunction start->sertoli_dysfunction junction_disruption Disruption of Sertoli-Germ Cell Adherens Junctions sertoli_dysfunction->junction_disruption metabolic_stress Potential Metabolic Stress (e.g., altered energy metabolism) sertoli_dysfunction->metabolic_stress germ_cell_exfoliation Premature Germ Cell Exfoliation junction_disruption->germ_cell_exfoliation impaired_spermatogenesis Impaired Spermatogenesis metabolic_stress->impaired_spermatogenesis germ_cell_exfoliation->impaired_spermatogenesis oligospermia Oligospermia/ Azoospermia impaired_spermatogenesis->oligospermia

Logical flow of this compound's antispermatogenic effects.

Conclusion and Future Directions

Tolinidamine demonstrates significant potential as a non-hormonal male contraceptive agent through its targeted disruption of Sertoli cell function, leading to impaired spermatogenesis. While the overarching effects on sperm parameters are documented, a detailed understanding of the molecular mechanisms within Sertoli cells remains to be fully elucidated. The available data, largely inferred from its analogue lonidamine, points towards interference with cellular energy metabolism and the integrity of cell-cell junctions.

Future research should prioritize direct investigation into the effects of this compound on key Sertoli cell functions. Quantitative analysis of lactate production, ABP secretion, and intracellular ATP levels in response to this compound treatment will be crucial. Furthermore, proteomic and transcriptomic studies would help to identify the specific signaling pathways and molecular targets of this compound in Sertoli cells, distinguishing its action from that of lonidamine and providing a more complete picture of its potential as a male contraceptive.

References

The Pharmacokinetics and Pharmacodynamics of Tolnidamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, an indazole-carboxylic acid derivative, has been investigated primarily for its potent antispermatogenic activity, presenting a potential avenue for the development of non-hormonal male contraceptives. Its mechanism of action, while not fully elucidated, is understood to involve the disruption of testicular energy metabolism and direct effects on Sertoli cells, leading to impaired spermatogenesis. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, drawing on available preclinical data and insights from its close analogue, lonidamine. Quantitative data are summarized in tabular format for clarity, and key molecular pathways and experimental workflows are visualized using diagrams. This document aims to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.

Introduction

This compound, with the chemical name 1-[(4-chloro-2-methylphenyl)methyl]indazole-3-carboxylic acid, is a member of the indazole-carboxylic acid class of compounds.[1] It has demonstrated significant antispermatogenic and potential antineoplastic activities.[1] The primary focus of this compound research has been its effect on male fertility, where it has been shown to induce a dose-dependent and potentially irreversible inhibition of sperm production.[2][3] This guide synthesizes the available scientific literature on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, providing a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its molecular mechanisms of action. Due to the limited availability of specific data for this compound, relevant data from its closely related analogue, lonidamine, is included for comparative purposes and to provide a more complete mechanistic picture.

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary pharmacodynamic effect of this compound is the disruption of spermatogenesis.[2] This is achieved through its action on key cellular components within the testes, particularly the Sertoli cells.

Effects on Sertoli Cells and Spermatogenesis

In vivo studies have demonstrated that this compound administration leads to a significant, dose-dependent reduction in sperm density. In rabbits, a daily oral dose of 50 mg/kg resulted in azoospermia after 135 days of treatment. The compound appears to directly target Sertoli cells, which are crucial for the support and nourishment of developing germ cells. In vitro studies on rat Sertoli cell-enriched cultures have shown that this compound can inhibit the secretion of important proteins like androgen-binding protein (ABP), transferrin, and testibumin, particularly in cells from younger animals. This disruption of Sertoli cell function is a key contributor to the overall antispermatogenic effect.

Molecular Mechanisms of Action

While the precise molecular signaling pathways affected by this compound are not fully characterized, extensive research on its analogue, lonidamine, provides significant insights into the likely mechanisms. Lonidamine is known to disrupt cellular energy metabolism, a mechanism that is likely shared by this compound. The key molecular targets of lonidamine include:

  • Mitochondrial Pyruvate Carrier (MPC): Lonidamine is a potent inhibitor of the MPC, which is responsible for transporting pyruvate into the mitochondria for oxidative phosphorylation. Inhibition of the MPC disrupts the Krebs cycle and electron transport chain, leading to a decrease in ATP production.

  • Monocarboxylate Transporters (MCTs): Lonidamine inhibits MCT1, MCT2, and MCT4, which are responsible for the transport of lactate across the plasma membrane. This inhibition leads to intracellular lactate accumulation and a decrease in intracellular pH (acidification), which can trigger apoptosis.

  • Mitochondrial Complex II (Succinate-Ubiquinone Reductase): Lonidamine also inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain, further impairing mitochondrial respiration.

These actions collectively lead to a profound disruption of cellular bioenergetics, which is particularly detrimental to highly metabolic cells like cancer cells and the cells involved in spermatogenesis.

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Mitochondrion Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int Lactate_ext Lactate Pyruvate Pyruvate Glucose_int->Pyruvate Glycolysis Lactate_int Lactate Pyruvate->Lactate_int Pyruvate_mit Pyruvate Pyruvate->Pyruvate_mit MPC Lactate_int->Lactate_ext MCTs Krebs Krebs Cycle Pyruvate_mit->Krebs ETC Electron Transport Chain (Complex II) Krebs->ETC ATP ATP ETC->ATP This compound This compound This compound->ETC Inhibits MPC MPC This compound->MPC Inhibits MCTs MCTs This compound->MCTs Inhibits

Fig. 1: Proposed mechanism of action of this compound based on its analogue, Lonidamine.

Pharmacokinetics: ADME Profile

Detailed pharmacokinetic data for this compound is scarce in the public domain. However, studies on lonidamine in both animals and humans provide a basis for understanding the likely ADME properties of this compound.

Absorption

Lonidamine is orally active and is absorbed from the gastrointestinal tract. In humans, peak plasma concentrations (Cmax) are typically reached within 0.5 to 5.5 hours after oral administration, though there is considerable inter-individual variability.

Distribution

Following absorption, lonidamine is distributed throughout the body. In a study using EGFR-targeted nanoparticles in mice, lonidamine showed accumulation in the liver, kidneys, and tumor tissue. The volume of distribution in humans has not been extensively reported.

Metabolism

The metabolic fate of this compound has not been described in detail. For lonidamine, it is known to be metabolized, and fluorescent metabolites have been detected in the plasma of patients. One of these metabolites was found to be a glucuronide conjugate.

Excretion

More than 70% of an administered dose of lonidamine is excreted in the urine. The apparent half-life of lonidamine in humans ranges from 2.5 to 11.7 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for lonidamine, which may serve as an estimate for this compound's profile.

Table 1: Pharmacokinetic Parameters of Oral Lonidamine in Humans

ParameterValueSpeciesStudy PopulationReference
Cmax 6.5 - 40.9 µg/mLHumanCancer Patients
Tmax 0.75 - 5.5 hoursHumanCancer Patients
Half-life (t½) 2.5 - 11.7 hoursHumanCancer Patients
Urinary Excretion >70% of doseHumanCancer Patients

Table 2: Pharmacodynamic Effects of this compound on Sperm Density in Rabbits

Treatment GroupDoseDurationSperm Density (million/mL)Reference
Control Vehicle150 days453.00 ± 65.30
Group B 50 mg/kg/week150 days23.60 ± 4.87
Group C 50 mg/kg/day135 daysAzoospermia

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully available in the published literature. However, the general methodologies employed are described below.

In Vivo Animal Studies
  • Animal Models: Studies on the antispermatogenic effects of this compound have utilized male rabbits (Oryctolagus cuniculus) and rats.

  • Dosing: this compound was administered orally at varying doses and frequencies.

  • Sample Collection: Semen samples were collected to assess sperm density, motility, and morphology. Blood samples were collected for hematological and biochemical analysis. Testes were collected for histological examination.

  • Analytical Methods: Standard methods were used for semen analysis and clinical chemistry.

Start Start Animal_Selection Select Animal Model (e.g., Rabbits) Start->Animal_Selection Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Divide into Control and Treatment Groups Acclimatization->Grouping Dosing Administer this compound or Vehicle Orally Grouping->Dosing Monitoring Monitor for Clinical Signs and Body Weight Dosing->Monitoring Sample_Collection Collect Semen and Blood Samples Monitoring->Sample_Collection Analysis Semen Analysis, Hematology, and Biochemistry Sample_Collection->Analysis Necropsy Necropsy and Histopathology Analysis->Necropsy Data_Analysis Statistical Analysis Necropsy->Data_Analysis End End Data_Analysis->End

Fig. 2: General workflow for in vivo studies of this compound.
In Vitro Cell Culture Studies

  • Cell Lines: Primary Sertoli cell-enriched cultures from rats of different ages were used.

  • Treatment: this compound was added to the cell culture medium at various concentrations.

  • Assays: The effects of this compound on cell viability and protein secretion (e.g., ABP, transferrin) were assessed.

  • Analytical Methods: Protein levels in the culture medium were quantified using methods such as radioimmunoassay (RIA).

Pharmacokinetic Analysis
  • Sample Preparation: Plasma samples were prepared for analysis.

  • Analytical Technique: High-performance liquid chromatography (HPLC) with fluorescence detection has been used to quantify lonidamine in plasma. This method would likely be applicable to this compound as well.

Toxicology and Safety

This compound has been shown to cause irreversible inhibition of sperm production in a dose-dependent manner. In non-human primates, high doses of this compound were associated with reversible abnormal kidney function. Lonidamine has been reported to be hepatotoxic in dogs.

Conclusion and Future Directions

This compound is a potent antispermatogenic agent with a mechanism of action likely centered on the disruption of cellular energy metabolism in the testes, particularly within Sertoli cells. While its pharmacodynamic effects on spermatogenesis are well-documented, a comprehensive understanding of its pharmacokinetics and a detailed elucidation of its molecular signaling pathways are still lacking. The available data, largely supplemented by studies on its analogue lonidamine, suggest that this compound is orally active but may have variable absorption and a relatively short half-life.

Future research should focus on:

  • Conducting dedicated ADME studies for this compound to determine its precise pharmacokinetic profile.

  • Performing comparative pharmacokinetic studies between this compound and lonidamine to understand the impact of their structural differences.

  • Utilizing modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for more sensitive and specific quantification of this compound and its metabolites in biological matrices.

  • Employing transcriptomic and proteomic approaches to identify the specific signaling pathways in Sertoli cells that are modulated by this compound.

A more complete understanding of the pharmacokinetics and pharmacodynamics of this compound will be essential for its potential development as a safe and effective non-hormonal male contraceptive or as an antineoplastic agent.

References

In Vitro Effects of Tolnidamine on Germ Cell Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, and its more extensively studied derivative Lonidamine, are indazole-carboxylic acid derivatives that have demonstrated significant effects on germ cell development, positioning them as compounds of interest for both male contraception and oncology. This technical guide provides an in-depth overview of the in vitro studies investigating the impact of these compounds on the intricate process of spermatogenesis. By examining the direct effects on germ cells and their supporting Sertoli cells, we can elucidate the molecular mechanisms underpinning their antispermatogenic activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.

Quantitative Data Summary

The following tables consolidate the available quantitative data from studies on this compound and its analogue, Lonidamine. It is important to note that much of the existing data comes from in vivo studies, which provide a systemic perspective, while in vitro data offers a more direct cellular-level understanding.

Table 1: Effects of this compound and Lonidamine on Germ Cell Parameters

CompoundModel SystemConcentration/DoseParameter MeasuredResultReference
This compoundRabbit (in vivo)50 mg/kg/day for 135 daysSperm DensityAzoospermia[1]
This compoundRabbit (in vivo)50 mg/kg/week for 150 daysSperm Density23.60 ± 4.87 million/mL (vs. 453.00 ± 65.30 million/mL in control)[1]
LonidaminePubertal Mice (in vivo)100 mg/kg (single dose)Testicular Sperm Head Concentration~50% reduction of control value at 48h post-dosing[2]
LonidamineRat Cultured Seminiferous Epithelium (in vitro)Low doses[3H]Thymidine IncorporationSignificant inhibition in duplicating germ cells[3]
LonidamineHuman Small Cell Lung Cancer Cell Lines (in vitro)>50 µg/mLGrowth InhibitionDose-dependent inhibition[4]
LonidamineMCF-7 Human Breast Carcinoma Cells (in vitro)12-hour exposureIC50~365 µM
LonidamineMCF-7 Human Breast Carcinoma Cells (in vitro)24-hour exposureIC50~170 µM

Core Mechanism of Action: Disruption of Cellular Energy Metabolism

In vitro studies have revealed that the primary mechanism of action for Lonidamine, and by extension this compound, is the disruption of cellular energy metabolism, with a pronounced effect on mitochondria. This targeted action on energy pathways is particularly detrimental to cells with high energy demands, such as proliferating germ cells and cancer cells.

The key molecular targets include:

  • Mitochondrially-Bound Hexokinase: Inhibition of this enzyme disrupts the first step of glycolysis.

  • Mitochondrial Pyruvate Carrier (MPC): Blocking the transport of pyruvate into the mitochondria curtails the Krebs cycle and oxidative phosphorylation.

  • Respiratory Chain Complex II (Succinate-Ubiquinone Reductase): Inhibition of this complex impairs the electron transport chain.

  • Monocarboxylate Transporters (MCTs): This impedes the efflux of lactic acid, leading to intracellular acidification.

This multi-pronged attack on cellular respiration leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro effects of this compound on germ cell development.

Isolation and Culture of Testicular Germ Cells

This protocol describes the isolation of a mixed population of testicular germ cells from rodents for subsequent toxicity and mechanistic studies.

  • Tissue Preparation: Euthanize immature (e.g., 20-day-old) rats or mice. Decapsulate testes and place them in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM).

  • Enzymatic Digestion: Mince the testicular tissue and transfer it to a solution of DMEM containing collagenase (1 mg/mL) and DNase I (10 µg/mL). Incubate at 37°C for 15-20 minutes with gentle agitation.

  • Cell Dissociation: Allow the seminiferous tubules to settle, remove the supernatant, and wash the tubules with fresh DMEM. Add a fresh solution of DMEM containing trypsin (1 mg/mL) and DNase I (10 µg/mL) and incubate for 10-15 minutes at 37°C.

  • Cell Separation: Gently pipette the tubule suspension to release the cells. Filter the cell suspension through a nylon mesh (e.g., 70 µm) to remove cell clumps and tubule fragments.

  • Cell Culture: Centrifuge the filtered cell suspension, resuspend the pellet in a complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics), and plate the cells in culture dishes.

  • This compound Treatment: After allowing the cells to attach and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or Lonidamine for the desired exposure time.

Germ Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Seed the isolated germ cells in a 96-well plate at a density of approximately 1 x 105 cells per well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Radiolabeling: Add [3H]Thymidine (typically 1 µCi/well) to each well and incubate for an additional 4-6 hours.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters extensively with phosphate-buffered saline (PBS) to remove unincorporated [3H]Thymidine.

  • Scintillation Counting: Place the dried filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture germ cells in 6-well plates and treat with this compound for the desired time.

  • Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Cell Preparation and Treatment: Culture germ cells on glass coverslips or in 96-well black-walled plates and treat with this compound.

  • Staining with JC-1: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Incubate the treated cells with JC-1 staining solution (typically 5 µM) for 20-30 minutes at 37°C.

  • Imaging and Quantification: Wash the cells with PBS and observe them under a fluorescence microscope. The ratio of red to green fluorescence can be quantified to determine the change in ΔΨm.

Signaling Pathways and Visualizations

This compound's impact on germ cell development is mediated through complex signaling pathways, primarily culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Experimental Workflow for In Vitro Analysis

G cluster_isolation Cell Isolation & Culture cluster_treatment Treatment cluster_analysis Downstream Analysis Testis Testicular Tissue EnzymaticDigestion Enzymatic Digestion (Collagenase, Trypsin) Testis->EnzymaticDigestion GermCells Isolated Germ Cells EnzymaticDigestion->GermCells Culture Cell Culture GermCells->Culture This compound This compound Exposure Culture->this compound Proliferation Proliferation Assay ([3H]Thymidine Incorporation) This compound->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) This compound->Apoptosis Mitochondria Mitochondrial Function (Membrane Potential) This compound->Mitochondria

Caption: Workflow for in vitro analysis of this compound on germ cells.

This compound's Impact on Cellular Energy Metabolism

G cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion This compound This compound ETC Electron Transport Chain (Complex II) This compound->ETC Inhibits Lactate Lactate Efflux This compound->Lactate Inhibits (MCTs) Hexokinase Hexokinase This compound->Hexokinase Inhibits MPC MPC This compound->MPC Inhibits Glucose Glucose G6P G6P Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate ... Pyruvate_mito Pyruvate Krebs Krebs Cycle Pyruvate_mito->Krebs MPC Krebs->ETC ATP ATP Synthesis ETC->ATP ROS Increased ROS ETC->ROS Generates

Caption: this compound's inhibitory effects on cellular energy metabolism.

Proposed Signaling Pathways of this compound-Induced Germ Cell Apoptosis

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondria Mitochondrial Dysfunction (ΔΨm dissipation) This compound->Mitochondria SertoliCell Sertoli Cell Injury This compound->SertoliCell CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 FasL FasL Upregulation SertoliCell->FasL Fas Fas Receptor (on Germ Cell) FasL->Fas DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic and extrinsic pathways of germ cell apoptosis.

Conclusion

The in vitro evidence strongly suggests that this compound and its analogue Lonidamine disrupt germ cell development primarily by targeting cellular energy metabolism. This leads to a cascade of events including reduced proliferation and the induction of apoptosis through both intrinsic and extrinsic pathways. While further in vitro studies are needed to establish a more precise dose-response relationship and to fully delineate the signaling networks, the existing data provide a solid foundation for understanding the antispermatogenic properties of these compounds. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at refining our knowledge of this compound's effects on male reproduction.

References

A Technical Guide to the Impact of Tolnidamine on Cancer Cell Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming, characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides a unique therapeutic window. Tolnidamine, an indazole-carboxylic acid derivative, and its close, more extensively studied analog, lonidamine, are potent modulators of cellular energy metabolism.[1][2][3] These compounds disrupt the bioenergetic state of neoplastic cells through a multi-pronged attack on glycolysis, mitochondrial respiration, and lactate transport.[4][5] This technical guide provides an in-depth analysis of the mechanisms by which this compound and its analogs impact key metabolic pathways in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and workflows.

Introduction: Targeting the Metabolic Engine of Cancer

Conventional anticancer therapies often target DNA replication and cell division, processes common to both cancerous and healthy proliferating cells, leading to significant off-target toxicity. A more targeted approach involves exploiting the unique metabolic phenotype of tumor cells. Most cancer cells, even in the presence of sufficient oxygen, favor metabolizing glucose to lactate rather than through oxidative phosphorylation in the mitochondria. This metabolic reprogramming supports the anabolic demands required for rapid cell growth and proliferation.

This compound and its analog lonidamine are pioneering drugs in the field of metabolic cancer therapy. Initially investigated for their antispermatogenic properties, their ability to interfere with the energy metabolism of tumor cells soon became a primary focus. Unlike cytotoxic agents that affect nucleic acid or protein synthesis, these compounds exert their antineoplastic effects by inducing a severe energy crisis within the cancer cell, leading to cytostasis and cell death. This document details the specific molecular targets and the downstream metabolic consequences of this compound administration in cancer cells.

Core Mechanisms of Metabolic Disruption

Lonidamine, for which the most detailed mechanistic data is available, disrupts cancer cell energy metabolism via three primary, interconnected mechanisms: inhibition of glycolysis, impairment of mitochondrial function, and blockade of lactate efflux.

Inhibition of Aerobic Glycolysis

A hallmark of many cancer cells is the overexpression and mitochondrial association of Hexokinase-II (HKII), the enzyme that catalyzes the first committed step of glycolysis. Lonidamine selectively inhibits this mitochondrially-bound HKII. This action is particularly effective against tumor cells, as this form of the enzyme is largely absent in normal differentiated tissues. By inhibiting HKII, lonidamine directly curtails the glycolytic flux, reducing the cell's ability to generate ATP and biosynthetic precursors from glucose.

Impairment of Mitochondrial Respiration

While cancer cells are highly glycolytic, many still rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy and metabolic intermediates. Lonidamine targets mitochondria through several critical interventions:

  • Mitochondrial Pyruvate Carrier (MPC) Inhibition: Lonidamine is a potent inhibitor of the MPC, which is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix—a crucial step linking glycolysis to the citric acid cycle. MPC inhibition is considered a highly sensitive target for lonidamine, effectively uncoupling glycolysis from mitochondrial oxidation.

  • Electron Transport Chain (ETC) Disruption: The drug directly inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain. It also interferes with Complex I. This blockade disrupts the flow of electrons, impairing OXPHOS, reducing ATP synthesis, and leading to the generation of cytotoxic reactive oxygen species (ROS).

Blockade of Lactate Efflux and Induction of Acidosis

The high rate of glycolysis in cancer cells results in the production of large quantities of lactic acid. To avoid toxic intracellular acidification, cancer cells upregulate monocarboxylate transporters (MCTs), primarily MCT1 and MCT4, to expel lactate and protons into the tumor microenvironment. Lonidamine competitively inhibits MCT1, MCT2, and MCT4, trapping lactic acid within the cancer cell. This leads to a rapid and significant drop in intracellular pH (pHi) and a depletion of cellular ATP reserves, creating a profoundly hostile intracellular environment.

Downstream Consequences and Therapeutic Impact

The combined assault on glycolysis, mitochondrial function, and pH regulation triggers a cascade of events culminating in cancer cell death.

  • Severe ATP Depletion: By simultaneously inhibiting both major ATP-producing pathways (glycolysis and OXPHOS), lonidamine causes a profound and sustained decrease in cellular nucleoside triphosphate (NTP) levels. This energy crisis halts the anabolic processes necessary for cell survival and proliferation.

  • Intracellular Acidification: The inhibition of MCTs leads to the accumulation of lactate and a severe drop in pHi. This acidic internal environment can destabilize proteins, inhibit enzymatic activity, and interfere with DNA repair mechanisms.

  • Induction of Cell Death: The culmination of ATP depletion, oxidative stress from mitochondrial disruption, and intracellular acidification can trigger programmed cell death pathways, including apoptosis and autophagy. Lonidamine has been shown to open the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c.

The following diagram illustrates the multi-targeted mechanism of action.

cluster_Cell Cancer Cell cluster_Mito Mitochondrion cluster_effects Pyruvate_M Pyruvate TCA TCA Cycle Pyruvate_M->TCA ETC ETC (Complex I, II) TCA->ETC ATP_M ATP ETC->ATP_M ROS ROS ETC->ROS Death Cell Death (Apoptosis/Autophagy) ATP_Depletion ATP Depletion ATP_M->ATP_Depletion HKII Hexokinase II MPC MPC ROS->Death Glucose Glucose Glucose->HKII G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate_C Pyruvate G6P->Pyruvate_C Pyruvate_C->MPC Lactate_In Intracellular Lactate Pyruvate_C->Lactate_In ATP_C ATP Pyruvate_C->ATP_C MCT MCT1/4 Lactate_In->MCT Acid Intracellular Acidification Lactate_In->Acid Lactate_Out Extracellular Lactate MCT->Lactate_Out ATP_C->ATP_Depletion Acid->Death This compound This compound / Lonidamine This compound->ETC Inhibits This compound->HKII Inhibits This compound->MPC Inhibits This compound->MCT Inhibits ATP_Depletion->Death start Start: Cancer Cell Culture seed Seed Cells in Seahorse Plate start->seed incubate Incubate Overnight (37°C, 5% CO2) seed->incubate medium_change Replace with Assay Medium incubate->medium_change instrument Calibrate Seahorse Analyzer & Load Drugs medium_change->instrument run_assay Run Assay: Measure Basal OCR, Inject this compound, Inject Stressors instrument->run_assay analyze Normalize and Analyze Data run_assay->analyze end End: Quantify Respiration analyze->end start This compound Administration inhibit_gly Inhibition of Glycolysis (HKII) start->inhibit_gly inhibit_mito Mitochondrial Dysfunction (MPC, ETC) start->inhibit_mito inhibit_mct Inhibition of Lactate Efflux (MCTs) start->inhibit_mct atp_dep ATP Depletion inhibit_gly->atp_dep inhibit_mito->atp_dep ros Increased ROS inhibit_mito->ros acid Intracellular Acidification inhibit_mct->acid stress Severe Energetic Stress atp_dep->stress ros->stress acid->stress death Induction of Apoptosis/Autophagy stress->death outcome Cancer Cell Death death->outcome

References

Unraveling the Antispermatogenic Potential of Tolnidamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, an indazole-carboxylic acid derivative, has demonstrated significant antispermatogenic properties in various preclinical models. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's effects on spermatogenesis. By targeting the intricate interplay between Sertoli cells and developing germ cells, this compound disrupts the structural and signaling integrity of the seminiferous epithelium, leading to a reversible inhibition of sperm production. This document summarizes key quantitative data from animal studies, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in reproductive biology and contraceptive development.

Introduction

The quest for non-hormonal male contraceptives has led to the investigation of various compounds that can reversibly suppress spermatogenesis without impacting systemic hormone levels. This compound has emerged as a promising candidate in this area. It exerts its antispermatogenic activity primarily by targeting Sertoli cells and their junctions with germ cells within the seminiferous epithelium.[1][2] This targeted action leads to the premature exfoliation of spermatids and a subsequent reduction in sperm counts. This guide delves into the experimental evidence and molecular mechanisms that define this compound's potential as a male contraceptive agent.

Mechanism of Action: Disruption of Sertoli-Germ Cell Adhesion

The primary mechanism of this compound's antispermatogenic effect is the targeted disruption of the adhesive junctions between Sertoli cells and developing spermatids, particularly the apical ectoplasmic specialization (ES). This leads to the premature release of immature germ cells into the tubular lumen. While the direct molecular targets of this compound are not fully elucidated, studies on its analogues, Adjudin and Gamendazole, provide significant insights into the likely signaling pathways involved.

Implicated Signaling Pathways

The disruption of the apical ES is a complex process involving the remodeling of the actin cytoskeleton within Sertoli cells. Key signaling cascades implicated in this process, and likely affected by this compound, include:

  • Rho GTPase Signaling: The RhoB/ROCK/LIMK pathway is crucial for regulating the dynamics of Sertoli-germ cell adherens junctions. It is hypothesized that this compound, similar to its analogue Adjudin, may activate this pathway, leading to cytoskeletal rearrangements that weaken cell adhesion.

  • Focal Adhesion Kinase (FAK) and mTORC1 Signaling: These pathways are integral to cell adhesion and survival. This compound may perturb these signaling networks, contributing to the breakdown of the apical ES.

  • Heat Shock Proteins and Protein Synthesis: The analogue Gamendazole has been shown to target HSP90AB1 and EEF1A1. These proteins are involved in the folding and stability of client proteins, including kinases like AKT1, which are important for maintaining junctional integrity. Disruption of these processes can lead to the degradation of key structural and signaling molecules.

Tolnidamine_Signaling_Pathway Hypothesized Signaling Pathway of this compound Action cluster_this compound This compound cluster_SertoliCell Sertoli Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Effect Cellular Effect This compound This compound AdhesionComplex Adhesion Protein Complexes This compound->AdhesionComplex Interacts with HSP90 HSP90AB1 This compound->HSP90 EEF1A1 EEF1A1 This compound->EEF1A1 RhoB RhoB AdhesionComplex->RhoB Activates ROCK ROCK RhoB->ROCK LIMK LIMK ROCK->LIMK Cytoskeleton Actin Cytoskeleton Destabilization LIMK->Cytoskeleton AKT1 AKT1 HSP90->AKT1 Regulates EEF1A1->AKT1 Regulates NFKB NFκB AKT1->NFKB Influences Junctions Apical ES Disruption NFKB->Junctions Regulates Junctions Cytoskeleton->Junctions Exfoliation Spermatid Exfoliation Junctions->Exfoliation

Hypothesized Signaling Pathway of this compound Action

Quantitative Data from Preclinical Studies

The antispermatogenic effects of this compound have been quantified in several animal models. The following tables summarize the key findings.

Table 1: Effects of this compound on Sperm Parameters in Rabbits
Treatment GroupDoseDurationSperm Density (million/mL)Fertility
Control (Vehicle)-150 days453.00 ± 65.30Unimpaired
This compound50 mg/kg/week150 days23.60 ± 4.87Unimpaired
This compound50 mg/kg/day135 daysAzoospermiaZero

Data from a study on Oryctolagus cuniculus rabbits.[3]

Table 2: Effects of this compound on Sperm Parameters in Langur Monkeys
Treatment RegimenDoseTime to Severe OligospermiaReversibility of Sperm Density (after 150 days recovery)
Twice a week50 mg/kg75 daysDid not return to normal
Alternate day50 mg/kg45 daysDid not return to normal

Data from a study on Presbytis entellus monkeys.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating this compound.

Animal Models and Dosing Regimen
  • Species: New Zealand White Rabbits (Oryctolagus cuniculus), Langur Monkeys (Presbytis entellus).

  • Housing: Animals are housed in individual cages under controlled temperature and light-dark cycles with ad libitum access to food and water.

  • Drug Administration: this compound is typically suspended in a vehicle (e.g., gum acacia in distilled water) and administered orally via gavage.

  • Dosing: Doses have ranged from 40 to 500 mg/kg body weight in single or multiple dose studies.[1] Long-term studies have utilized daily or intermittent (e.g., twice weekly) dosing schedules.

Experimental_Workflow General Experimental Workflow for this compound Studies cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment/Recovery Phase Acclimatization Animal Acclimatization (e.g., 2 weeks) Baseline Baseline Data Collection (Semen Analysis, Blood Samples) Acclimatization->Baseline Grouping Randomization into Control and Treatment Groups Baseline->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Monitoring Regular Monitoring (Body Weight, Health) Dosing->Monitoring Data_Collection Periodic Data Collection (Semen, Blood) Monitoring->Data_Collection Data_Collection->Dosing Cessation Cessation of Treatment Data_Collection->Cessation Recovery_Monitoring Continued Monitoring for Reversibility Cessation->Recovery_Monitoring Final_Data Final Data Collection and Tissue Harvesting Recovery_Monitoring->Final_Data

General Experimental Workflow for this compound Studies
Semen Analysis

  • Collection: Semen is collected using an artificial vagina.

  • Macroscopic Examination: Volume, color, and pH are recorded.

  • Microscopic Examination:

    • Sperm Motility: Assessed by observing a drop of semen under a microscope and estimating the percentage of progressively motile sperm.

    • Sperm Viability: Determined using a vital stain (e.g., eosin-nigrosin), where dead sperm take up the stain.

    • Sperm Concentration: Measured using a hemocytometer after appropriate dilution.

    • Sperm Morphology: Evaluated from stained smears to identify abnormal forms.

Testicular Histology
  • Tissue Preparation: Testes are fixed in Bouin's fluid, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut using a microtome.

  • Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize the cellular architecture of the seminiferous tubules.

  • Analysis: Stained sections are examined under a light microscope to assess the integrity of the seminiferous epithelium, the presence and stages of germ cells, and any signs of damage to Sertoli cells.

Hormone Assays
  • Sample Collection: Blood samples are collected periodically, and serum is separated by centrifugation.

  • Testosterone Measurement: Serum testosterone levels are quantified using radioimmunoassay (RIA). This involves the competitive binding of radiolabeled and unlabeled testosterone to a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of testosterone in the sample.

Concluding Remarks

This compound demonstrates potent, dose-dependent antispermatogenic effects in preclinical models, primarily through the disruption of Sertoli-germ cell adhesion. While the precise molecular targets are still under investigation, evidence from analogous compounds strongly suggests an interference with signaling pathways that regulate the actin cytoskeleton within Sertoli cells. The reversibility of its effects, particularly at lower doses, and the lack of significant impact on systemic testosterone levels make this compound and its derivatives compelling candidates for further development as non-hormonal male contraceptives. Future research should focus on elucidating the specific molecular interactions of this compound within the Sertoli cell to refine its therapeutic potential and assess its long-term safety profile.

References

Tolnidamine: A Technical Guide to a Potential Non-Hormonal Male Contraceptive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolnidamine, an indazole-carboxylic acid derivative, and its analogs represent a promising avenue in the development of non-hormonal male contraception. These compounds primarily exert their contraceptive effect by disrupting the intricate adhesion between Sertoli cells and developing germ cells within the seminiferous tubules, leading to the premature release of immature spermatids and subsequent infertility. This mechanism of action is notably independent of the hypothalamic-pituitary-gonadal axis, thereby avoiding interference with systemic testosterone levels. This technical guide provides a comprehensive overview of the core preclinical data on this compound and its key derivatives, Adjudin and gamendazole. It details their mechanism of action, summarizes quantitative efficacy and safety data from animal models, outlines key experimental protocols for their evaluation, and visualizes the known signaling pathways involved.

Mechanism of Action: Targeting Sertoli-Germ Cell Adhesion

The primary contraceptive effect of this compound and its analogs stems from the targeted disruption of cell adhesion within the seminiferous epithelium. This action is highly specific to the apical ectoplasmic specialization (ES) , a unique, actin-rich adherens junction that anchors late-stage spermatids to Sertoli cells.

The process unfolds as follows:

  • Targeting Apical ES: this compound and its derivatives selectively target the apical ES.

  • Disruption of Adhesion: This leads to a breakdown of the adhesive junctions between Sertoli cells and mature spermatids.

  • Premature Exfoliation: The weakened adhesion results in the premature release, or "exfoliation," of immature spermatids into the lumen of the seminiferous tubules.

  • Reversible Infertility: This process primarily affects later-stage spermatids, while spermatogonia and spermatogonial stem cells remain largely unaffected. This cellular specificity allows for the repopulation of the seminiferous epithelium and the restoration of fertility upon cessation of treatment.

Crucially, this mechanism does not alter the systemic levels of crucial reproductive hormones such as testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH), a significant advantage over hormonal contraceptive approaches.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies of this compound and its derivatives in various animal models.

Table 1: Efficacy of this compound and its Derivatives in Animal Models

CompoundAnimal ModelDosageRoute of AdministrationEfficacyTime to InfertilityReversibilityReference(s)
This compound Rabbit50 mg/kg/day for 150 daysOralAzoospermia135 daysSpermatozoa reappeared after 30 days of recovery but remained < 5 million/mL[3]
Rabbit50 mg/kg/week for 150 daysOralSperm density reduced to 23.60 million/mL (vs 453.00 million/mL in control)150 daysSperm density did not return to control levels even at 150 days post-treatment[3]
Adjudin Rat50 mg/kg (two doses, one per week)Oral Gavage100% infertility~5 weeks100% fertility rebound by ~11 weeks[4]
Rabbit25 mg/kg (weekly for 4 weeks)Intravenous>95% germ cell absence from seminiferous epithelium4 weeksSpermatogenesis recovery monitored after cessation
Gamendazole Rat6 mg/kg (single dose)Oral100% infertility3 weeksFertility returned by 9 weeks in 4 out of 7 animals
Rat3 mg/kg (single dose)Oral100% infertilityNot specified100% fertility return in 4 out of 6 animals

Table 2: Effects of this compound on Sperm Parameters in Rabbits (50 mg/kg/day for 150 days)

ParameterControl Group (Mean ± SD)This compound-Treated Group (Mean ± SD)
Sperm Density (million/mL)453.00 ± 65.300 (Azoospermia)
Sperm MotilityNormalReversible impairment
Sperm VitalityNormalReversible impairment
Sperm MorphologyNormalReversible impairment
Data derived from

Table 3: Hormonal Profile in this compound-Treated Animals

CompoundAnimal ModelDosageEffect on TestosteroneEffect on LHEffect on FSHReference(s)
This compound Rabbit50 mg/kg/day for 150 daysUnchangedUnchangedUnchanged
Adjudin Rat50 mg/kg (two doses, one per week)UndisturbedUndisturbedUndisturbed
2,4-toluenediamine (TDA) Rat0.03% in diet for 10 weeksReducedIncreasedNot specified

Experimental Protocols

This section provides an overview of key experimental protocols used in the preclinical evaluation of this compound and its analogs.

Assessment of Antispermatogenic Activity in Rodent Models
  • Animal Model: Adult male Sprague-Dawley rats or New Zealand white rabbits are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Preparation and Administration: this compound or its analog is suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose in water) and administered via oral gavage at the desired dosage and frequency. The control group receives the vehicle only.

  • Monitoring: Animal health, body weight, and food consumption are monitored regularly.

  • Fertility Assessment: Following the treatment period, male animals are cohabitated with fertile, untreated females. Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal smear. Pregnancy outcomes (number of pregnant females, litter size) are recorded to assess fertility.

  • Semen Analysis: Semen samples are collected from the cauda epididymis. Sperm concentration, motility, viability, and morphology are assessed using a Computer-Assisted Sperm Analyzer (CASA) system.

  • Hormone Analysis: Blood samples are collected via cardiac puncture or other appropriate methods. Serum levels of testosterone, LH, and FSH are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Histological Analysis: At the end of the study, animals are euthanized, and testes and epididymides are collected, weighed, and fixed in Bouin's solution or 10% formalin. Tissues are then embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) or Periodic acid-Schiff (PAS) for microscopic examination of the seminiferous epithelium.

In Vivo Blood-Testis Barrier (BTB) Integrity Assay

This assay assesses the integrity of the BTB, a critical structure for maintaining the immune-privileged environment of the seminiferous tubules.

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine mixture).

  • Surgical Preparation: The scrotal area is cleaned, and a small incision is made to expose the testes.

  • Biotinylation Reagent Injection: A solution of a membrane-impermeable biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin) is gently injected under the tunica albuginea of the testis.

  • Incubation: The animal is allowed to rest for approximately 30 minutes to allow for the diffusion of the biotin reagent.

  • Tissue Processing: The animal is euthanized, and the testes are removed and snap-frozen in liquid nitrogen.

  • Cryosectioning and Staining: Frozen sections of the testis are prepared using a cryostat. The sections are then incubated with a fluorophore-conjugated streptavidin (e.g., Alexa Fluor 488) to visualize the biotin.

  • Microscopy and Analysis: The sections are examined under a fluorescence microscope. In a testis with an intact BTB, the fluorescence will be confined to the interstitial space and the basal compartment of the seminiferous tubules. Disruption of the BTB will be indicated by the diffusion of the fluorescent signal into the adluminal compartment. The extent of BTB damage can be semi-quantified by measuring the distance the biotin has diffused into the tubule relative to the tubule's radius.

Signaling Pathways

The contraceptive effects of this compound's derivatives, Adjudin and gamendazole, are mediated through the modulation of specific intracellular signaling pathways within the Sertoli cells.

Adjudin: FAK/mTORC1 Signaling Pathways

Adjudin's disruption of the apical ES is orchestrated through a dual-pronged attack on the Focal Adhesion Kinase (FAK) and the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathways.

  • FAK Pathway Inhibition: Adjudin treatment leads to a significant downregulation of total FAK expression and, more critically, a reduction in phosphorylated FAK at tyrosine 407 (p-FAK-Y407). p-FAK-Y407 is essential for organizing the F-actin network that maintains the structural integrity of the apical ES. Its downregulation destabilizes these actin filaments, weakening cell adhesion.

  • mTORC1 Pathway Activation: Paradoxically, Adjudin induces a transient surge in the phosphorylation of ribosomal protein S6 (rpS6), a downstream effector of the mTORC1 pathway. This activation is thought to promote cytoskeletal disorganization, further contributing to the detachment of spermatids.

The synergistic action of FAK inhibition and mTORC1 activation culminates in the efficient and rapid exfoliation of developing sperm cells.

Adjudin_Signaling_Pathway cluster_FAK FAK Signaling Pathway cluster_mTORC1 mTORC1 Signaling Pathway Adjudin Adjudin FAK FAK Adjudin->FAK Inhibits mTORC1 mTORC1 Adjudin->mTORC1 Activates pFAK_Y407 p-FAK-Y407 FAK->pFAK_Y407 Phosphorylation Actin_Organization Actin Filament Organization pFAK_Y407->Actin_Organization Apical_ES_Integrity Apical ES Integrity Actin_Organization->Apical_ES_Integrity Sertoli_Spermatid_Adhesion Sertoli-Spermatid Adhesion Apical_ES_Integrity->Sertoli_Spermatid_Adhesion Germ_Cell_Exfoliation Germ Cell Exfoliation Sertoli_Spermatid_Adhesion->Germ_Cell_Exfoliation Disruption leads to rpS6 rpS6 mTORC1->rpS6 Phosphorylation p_rpS6 p-rpS6 Cytoskeletal_Disorganization Cytoskeletal Disorganization p_rpS6->Cytoskeletal_Disorganization Cytoskeletal_Disorganization->Germ_Cell_Exfoliation Contributes to

Caption: Adjudin's dual impact on FAK and mTORC1 signaling pathways in Sertoli cells.

Gamendazole: HSP90AB1 and EEF1A1 Inhibition

Gamendazole, another potent indazole carboxylic acid derivative, operates through a different molecular mechanism, primarily targeting Heat Shock Protein 90AB1 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).

  • HSP90AB1 Inhibition: Gamendazole binds to HSP90AB1, a chaperone protein crucial for the stability and function of numerous client proteins, including AKT1 and ERBB2. By inhibiting HSP90AB1, gamendazole leads to the degradation of these client proteins, which are known regulators of Sertoli cell-spermatid junctional complexes.

  • EEF1A1 Interaction: Gamendazole also interacts with EEF1A1, an essential protein in the translational machinery. While it doesn't inhibit the canonical function of EEF1A1 in protein synthesis, this interaction is thought to contribute to the disruption of the Sertoli cell cytoskeleton.

  • Upregulation of Interleukin-1α: Gamendazole treatment leads to a rapid and marked increase in the transcription of Interleukin-1α (IL-1α) in Sertoli cells. IL-1α is a known regulator of junctional complexes, and its upregulation is a key event in the gamendazole-induced loss of spermatids.

Gamendazole_Signaling_Pathway cluster_HSP90 HSP90AB1 Pathway cluster_EEF1A1 EEF1A1 Pathway cluster_IL1a Interleukin-1α Pathway Gamendazole Gamendazole HSP90AB1 HSP90AB1 Gamendazole->HSP90AB1 Inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 Interacts with IL1a_Transcription IL-1α Transcription Gamendazole->IL1a_Transcription Upregulates AKT1_ERBB2 AKT1 / ERBB2 (Client Proteins) HSP90AB1->AKT1_ERBB2 Maintains Stability Junctional_Complex_Stability Junctional Complex Stability AKT1_ERBB2->Junctional_Complex_Stability Spermatid_Detachment Spermatid Detachment Junctional_Complex_Stability->Spermatid_Detachment Loss of stability leads to Sertoli_Cytoskeleton Sertoli Cell Cytoskeleton EEF1A1->Sertoli_Cytoskeleton Maintains Integrity Sertoli_Cytoskeleton->Spermatid_Detachment Disruption contributes to IL1a_Protein IL-1α Protein IL1a_Transcription->IL1a_Protein Junctional_Complex_Regulation Junctional Complex Regulation IL1a_Protein->Junctional_Complex_Regulation Junctional_Complex_Regulation->Spermatid_Detachment Dysregulation leads to

Caption: Gamendazole's mechanism via inhibition of HSP90AB1, interaction with EEF1A1, and upregulation of IL-1α.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as non-hormonal male contraceptive agents in preclinical studies. Their unique mechanism of action, which targets Sertoli-germ cell adhesion without disrupting the endocrine system, offers a promising alternative to hormonal methods. The reversibility of their effects is a key advantage, although further research is needed to optimize dosing regimens to ensure complete and consistent recovery of fertility.

Challenges remain, including the low oral bioavailability of some compounds like Adjudin, which necessitates the exploration of alternative delivery systems or the development of more potent analogs. Further elucidation of the downstream signaling cascades and potential off-target effects is also crucial for a comprehensive safety assessment. Continued research into this class of compounds is warranted to advance the development of safe, effective, and reversible male contraceptives.

References

An In-depth Technical Guide to the Structural Activity Relationship of Tolnidamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, a derivative of 1H-indazole-3-carboxylic acid, and its analogues represent a significant class of compounds with potent antispermatogenic and anticancer activities. This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of this compound analogues, focusing on the key structural modifications that influence their biological effects. The document details the experimental protocols for the synthesis and biological evaluation of these compounds and visualizes the key signaling pathways involved in their mechanism of action.

Core Structural Moiety and Key Analogues

The foundational structure for this class of compounds is the 1-benzyl-1H-indazole-3-carboxylic acid core. This compound itself is 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid. Two of the most extensively studied and potent analogues are Lonidamine (LND) and Adjudin (AF-2364).

  • Lonidamine (LND): 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is recognized for both its antispermatogenic and anticancer properties.[1][2]

  • Adjudin (AF-2364): 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, an analogue of lonidamine, is a promising non-hormonal male contraceptive candidate that acts by disrupting Sertoli-germ cell adhesion.[2][3]

Structural Activity Relationship (SAR)

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the benzyl ring and modifications at the 3-position of the indazole core.

Antispermatogenic Activity

The primary measure of antispermatogenic activity is the reduction in testicular weight and the histological observation of disorganization and depletion of spermatocytes and spermatids in the seminiferous tubules.[4]

Key SAR findings for antispermatogenic activity:

  • Substitution on the Benzyl Ring: Halogen substitution on the benzyl ring is crucial for potent activity. Dichloro- and dibromo-substitutions, particularly at the 2 and 4 positions, significantly enhance antispermatogenic effects.

  • Methyl Group Substitution: The presence of a methyl group on the benzyl ring, as seen in this compound, also contributes to activity.

  • Modifications at the 3-Position: Esterification of the carboxylic acid at the 3-position, for instance, to form glycerol esters, can maintain or enhance potency. The conversion of the carboxylic acid to a carbohydrazide, as in adjudin, leads to a highly potent compound that specifically targets Sertoli-germ cell junctions.

Table 1: Quantitative Data on Antispermatogenic Activity of this compound Analogues

CompoundStructureActivityReference
This compound 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acidPotent antispermatogenic activity
Lonidamine (DICA) 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidPotent antispermatogenic activity; oral administration of 50 mg/kg leads to reversible infertility in rats, while 500 mg/kg causes permanent sterility.
1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid Potent antispermatogenic activity
Adjudin (AF-2364) 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazidePotent antispermatogenic activity by disrupting Sertoli-germ cell adhesion.
Anticancer Activity

The anticancer activity of this compound analogues, particularly lonidamine, is attributed to their ability to interfere with the energy metabolism of cancer cells.

Table 2: IC50 Values of Lonidamine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Cancer280 (MTT assay)
H1299Human Lung CancerData not explicitly provided, but synergistic effect with ACNU observed.
H2030BrM3Lung Cancer Brain Metastasis~200-300 (estimated from graphical data)
A549Lung Cancer~200-300 (estimated from graphical data)

Mechanism of Action

Lonidamine: Targeting Cellular Energy Metabolism

Lonidamine exerts its anticancer and antispermatogenic effects through a multi-pronged attack on cellular energy metabolism, primarily targeting mitochondria.

  • Inhibition of Mitochondrial Complex II: Lonidamine inhibits the succinate-ubiquinone reductase activity of mitochondrial complex II, leading to an accumulation of succinate. This inhibition also results in the generation of reactive oxygen species (ROS).

  • Inhibition of Hexokinase: Lonidamine inhibits mitochondrially-bound hexokinase, a key enzyme in glycolysis.

  • Inhibition of Mitochondrial Pyruvate Carrier (MPC): Lonidamine potently inhibits the transport of pyruvate into the mitochondria, a crucial step for the tricarboxylic acid (TCA) cycle.

  • Induction of Apoptosis: The disruption of mitochondrial function, including the opening of the mitochondrial permeability transition pore, leads to the release of pro-apoptotic factors like cytochrome c, ultimately triggering caspase-dependent apoptosis. The apoptotic pathway induced by lonidamine is independent of the p53 gene.

Lonidamine_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Lonidamine Lonidamine Mito_Complex_II Mitochondrial Complex II Lonidamine->Mito_Complex_II inhibits Hexokinase Hexokinase Lonidamine->Hexokinase inhibits MPC Mitochondrial Pyruvate Carrier Lonidamine->MPC inhibits MPT_Pore Mitochondrial Permeability Transition Pore Lonidamine->MPT_Pore induces opening ROS ROS (Reactive Oxygen Species) Mito_Complex_II->ROS generates ATP_depletion ATP Depletion Hexokinase->ATP_depletion MPC->ATP_depletion Cytochrome_c Cytochrome c MPT_Pore->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Bax Bax Bax->MPT_Pore promotes Bcl2 Bcl-2 Bcl2->MPT_Pore inhibits Apoptosis Apoptosis ROS->Apoptosis ATP_depletion->Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis Adjudin_Sertoli_Germ_Cell_Junction_Disruption cluster_Sertoli_Cell Sertoli Cell Adjudin Adjudin Actin_Regulatory_Proteins Actin Regulatory Proteins (e.g., Eps8, Arp2/3) Adjudin->Actin_Regulatory_Proteins modulates Apical_ES Apical Ectoplasmic Specialization (ES) Actin_Regulatory_Proteins->Apical_ES destabilizes Germ_Cell Spermatid Apical_ES->Germ_Cell adhesion Adhesion_Disruption Disruption of Adhesion Apical_ES->Adhesion_Disruption Germ_Cell_Exfoliation Germ Cell Exfoliation Adhesion_Disruption->Germ_Cell_Exfoliation Antispermatogenic_Activity_Workflow start Start animal_model Select Animal Model (e.g., Adult Male Rats) start->animal_model dosing Administer Compound (Oral Gavage) animal_model->dosing euthanasia Euthanize Animals dosing->euthanasia testes_excision Excise and Weigh Testes euthanasia->testes_excision histology Histological Processing (Fixation, Embedding, Staining) euthanasia->histology data_analysis Data Analysis (Compare Testicular Weight and Histology to Control) testes_excision->data_analysis histology->data_analysis end End data_analysis->end

References

Early-Stage Research on Indazole-Carboxylic Acid Derivatives for Cancer Therapy: A Technical Overview of Lonidamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses primarily on the early-stage research of Lonidamine for cancer therapy. Direct research on Tolnidamine in the context of oncology is limited in publicly available literature. Lonidamine, an indazole-3-carboxylic acid, is a close structural analog of this compound and is the most studied compound in this class for its anti-cancer properties. Data on other analogs, such as Adjudin, is also included to provide a broader understanding of this chemical family's potential in oncology. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Indazole-carboxylic acid derivatives are a class of compounds initially investigated for their antispermatogenic effects.[1] However, subsequent research revealed their potential as anti-cancer agents due to their unique mechanism of action targeting cellular metabolism.[2][3][4] Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been the most extensively studied compound in this family for its anti-neoplastic activities.[5] It has been shown to interfere with the energy metabolism of cancer cells, sensitize them to traditional therapies, and induce apoptosis.

This document summarizes the key preclinical and early clinical findings on Lonidamine and its analogs, presenting quantitative data, experimental methodologies, and visualizations of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies on Lonidamine and its analog Adjudin.

Table 1: In Vitro Cytotoxicity of Lonidamine Analogs

CompoundCell LineCancer TypeIC50 ValueCitation
AdjudinSGC-7901Human gastric adenocarcinoma58 µM (24h)
AdjudinMDA-MB-231Human breast adenocarcinoma13.8 µM (24h)
AdjudinSmmc-7721Human hepatoma72.3 µM (24h)
AdjudinMIA PaCa-2Human pancreatic adenocarcinoma52.7 µM (24h)

Table 2: In Vivo Efficacy of Lonidamine and its Analogs

CompoundCancer ModelDosing RegimenOutcomeCitation
Lonidamine + DoxorubicinDB-1 Melanoma XenograftLND (100 mg/kg, i.p.) + Doxorubicin (7.5 mg/kg)95% cell kill
Lonidamine + DoxorubicinDB-1 Melanoma XenograftLND (100 mg/kg, i.p.) + Doxorubicin (10.0 mg/kg)98% cell kill
Lonidamine + DoxorubicinHCC1806 Breast Carcinoma XenograftLND (100 mg/kg, i.p.) + Doxorubicin (12.0 mg/kg)95% cell kill
Lonidamine + RadiotherapyHead and Neck Squamous Cell Carcinoma (Phase III)LND (450 mg p.o. daily) + Radiotherapy (60-66 Gy)3-year disease-free survival: 44% (vs. 23% placebo)
Lonidamine + RadiotherapyHead and Neck Squamous Cell Carcinoma (Phase III)LND (450 mg p.o. daily) + Radiotherapy (60-66 Gy)5-year disease-free survival: 40% (vs. 19% placebo)
Lonidamine + ApigeninMC38 Colon Cancer Mouse ModelLND (140 µM) + Apigenin (14 µM)Synergistic inhibition of tumor growth

Table 3: Clinical Trial Data for Lonidamine

Cancer TypePhaseTreatmentKey FindingsCitation
Advanced Head and NeckPhase IIILonidamine + RadiotherapySignificantly improved disease-free survival.
Advanced Breast CancerPhase IILonidamine + EpirubicinEffective for the treatment of advanced breast cancer.
Advanced Colorectal CancerPhase IILonidamine monotherapyNo complete or partial remissions observed.

Mechanism of Action

The anti-cancer effects of Lonidamine and its analogs are multifactorial, primarily revolving around the disruption of cellular energy metabolism and induction of apoptosis.

Inhibition of Glycolysis and Mitochondrial Respiration

Lonidamine exerts a powerful inhibitory effect on cellular respiration and aerobic glycolysis, processes that are often upregulated in cancer cells (the Warburg effect). Key molecular targets include:

  • Mitochondrially-bound Hexokinase II (HK-II): Lonidamine inhibits HK-II, a critical enzyme in the first step of glycolysis.

  • Mitochondrial Pyruvate Carrier (MPC): By inhibiting the MPC, Lonidamine prevents pyruvate from entering the mitochondria, thus disrupting the Krebs cycle.

  • Monocarboxylate Transporters (MCTs): Lonidamine inhibits MCTs, leading to the intracellular accumulation of lactate and subsequent acidification, which is detrimental to cancer cells.

  • Respiratory Chain Complex II: Lonidamine inhibits the succinate-ubiquinone reductase activity of Complex II in the electron transport chain.

This disruption of energy metabolism leads to a significant depletion of ATP in tumor cells.

Induction of Apoptosis

Adjudin, an analog of Lonidamine, has been shown to induce apoptosis in cancer cells through a Caspase-3-dependent pathway. This process is initiated by mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.

Sensitization to Other Therapies

Lonidamine has been shown to potentiate the effects of chemotherapy and radiation therapy. This sensitizing effect is thought to be due to the inhibition of repair mechanisms for cellular damage, which are energy-dependent processes. By depleting ATP, Lonidamine hinders the cancer cells' ability to recover from the damage induced by chemo- and radiotherapy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Lonidamine and a general workflow for in vivo cancer model studies.

lonidamine_mechanism cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Lonidamine Lonidamine G6P G6P Lonidamine->G6P Inhibits Pyruvate_mito Pyruvate Lonidamine->Pyruvate_mito Inhibits ETC Electron Transport Chain (Complex II) Lonidamine->ETC Inhibits Lactate_out Lactate Efflux Lonidamine->Lactate_out Inhibits Glucose Glucose Glucose->G6P HK-II Pyruvate Pyruvate G6P->Pyruvate Pyruvate_cyto Pyruvate Pyruvate_cyto->Pyruvate_mito MPC Krebs Krebs Cycle Pyruvate_mito->Krebs Krebs->ETC ATP_prod ATP Production ETC->ATP_prod ATP_depletion ATP Depletion Lactate_in Intracellular Lactate Lactate_in->Lactate_out MCTs Intra_acid Intracellular Acidification

Caption: Mechanism of action of Lonidamine in cancer cells.

adjudin_apoptosis Adjudin Adjudin Mitochondria Mitochondria Adjudin->Mitochondria Targets MMP_loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_loss Caspase3 Caspase-3 Activation MMP_loss->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Adjudin-induced apoptosis pathway.

experimental_workflow start Start tumor_implant Tumor Cell Implantation (Xenograft/Syngeneic) start->tumor_implant tumor_growth Tumor Growth Establishment tumor_implant->tumor_growth treatment Treatment Initiation (Drug/Vehicle) tumor_growth->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Assessing Tolnidamine's Effect on Sperm Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, an indazole-carboxylic acid derivative, has been primarily characterized as an antispermatogenic agent.[1] Its mechanism of action largely involves the disruption of Sertoli cell function, leading to the premature release of germ cells and subsequent reduction in sperm count and quality in vivo.[1] However, the direct effects of this compound on the motility of mature spermatozoa in vitro are not well-documented. These application notes provide detailed protocols to investigate the potential impact of this compound on sperm motility, energy metabolism, and key signaling pathways. The provided methodologies will enable researchers to comprehensively evaluate this compound as a potential direct-acting spermicidal or motility-inhibiting agent.

Proposed Mechanism of Action on Sperm Motility

While the primary target of this compound is the Sertoli cell, it is plausible that, as an indazole-carboxylic acid, it may also directly affect mature sperm function. Sperm motility is a highly energy-dependent process, relying on ATP generated through both glycolysis and mitochondrial oxidative phosphorylation.[2] A proposed mechanism for this compound's direct effect on sperm motility is the disruption of mitochondrial function, thereby depleting the ATP required for flagellar movement. This could occur through the inhibition of key mitochondrial enzymes or the dissipation of the mitochondrial membrane potential.

Experimental Protocols

Semen Sample Preparation
  • Sample Collection: Obtain semen samples from healthy donors by masturbation after a period of 2–3 days of sexual abstinence.

  • Liquefaction: Allow the semen to liquefy completely at 37°C for 30 minutes.

  • Sperm Selection: Isolate motile sperm using a swim-up procedure or density gradient centrifugation to remove seminal plasma, debris, and immotile sperm.

  • Washing and Resuspension: Wash the selected sperm twice in a suitable buffer (e.g., Human Tubal Fluid medium supplemented with 0.5% BSA) by centrifugation at 300 x g for 5 minutes.

  • Concentration Adjustment: Resuspend the final sperm pellet in the appropriate medium and adjust the concentration to 10 x 10^6 sperm/mL for subsequent assays.

Assessment of Sperm Motility

3.2.1. Manual Motility Assessment

This method provides a basic assessment of the percentage of motile sperm.[3][4]

  • Incubation: Incubate sperm suspensions with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) at 37°C for 1, 2, and 4 hours.

  • Slide Preparation: Place a 10 µL aliquot of the treated sperm suspension on a pre-warmed microscope slide and cover with a 22x22 mm coverslip.

  • Microscopic Examination: Observe the slide under a phase-contrast microscope at 400x magnification using a heated stage (37°C).

  • Motility Grading: Assess at least 200 spermatozoa per replicate and classify them into the following categories:

    • Progressive Motility (PR): Spermatozoa moving actively, either linearly or in a large circle, regardless of speed.

    • Non-Progressive Motility (NP): All other patterns of motility with an absence of progression, e.g., swimming in small circles, the flagellar force only moving the head, or when only a flagellar beat can be observed.

    • Immotility (IM): No movement at all.

  • Data Calculation: Express the results as the percentage of each motility category.

3.2.2. Computer-Assisted Sperm Analysis (CASA)

CASA provides objective and detailed quantitative data on sperm kinematics.

  • Incubation: Prepare and incubate sperm samples with this compound as described in the manual assessment protocol.

  • Sample Loading: Load a 5 µL aliquot of the treated sperm suspension into a pre-warmed analysis chamber (e.g., Leja slide).

  • CASA Analysis: Analyze the sample using a CASA system with pre-defined settings for human sperm. The system will capture multiple frames to track individual sperm and calculate various kinematic parameters.

  • Parameters to Analyze:

    • Motility (%): Percentage of motile sperm.

    • Progressive Motility (%): Percentage of sperm moving in a forward direction.

    • VCL (Curvilinear Velocity, µm/s): The total distance a sperm head travels divided by the time elapsed.

    • VSL (Straight-Line Velocity, µm/s): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

    • VAP (Average Path Velocity, µm/s): The average velocity of the sperm head along its average path.

    • LIN (Linearity, %): The ratio of VSL to VCL (VSL/VCL * 100).

    • STR (Straightness, %): The ratio of VSL to VAP (VSL/VAP * 100).

    • ALH (Amplitude of Lateral Head Displacement, µm): The maximum lateral displacement of the sperm head from its average path.

    • BCF (Beat Cross Frequency, Hz): The frequency with which the sperm's curvilinear path crosses its average path.

Assessment of Sperm Viability and Mitochondrial Function

3.3.1. Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay distinguishes between live (unstained) and dead (stained pink/red) sperm.

  • Incubation: Treat sperm with this compound as previously described.

  • Staining: Mix one drop of the sperm suspension with two drops of 1% eosin Y solution and incubate for 30 seconds. Then, add three drops of 10% nigrosin solution and mix.

  • Smear Preparation: Prepare a thin smear on a microscope slide and allow it to air dry.

  • Microscopic Examination: Examine the slide under a bright-field microscope at 1000x magnification (oil immersion).

  • Counting: Count at least 200 spermatozoa and calculate the percentage of viable (unstained) sperm.

3.3.2. Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye (e.g., JC-1) to assess the integrity of the mitochondrial membrane, a key indicator of mitochondrial function.

  • Incubation: Treat sperm with this compound as previously described.

  • Staining: Incubate the treated sperm with JC-1 dye according to the manufacturer's instructions. In healthy sperm with high MMP, JC-1 forms aggregates that fluoresce red. In sperm with low MMP, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: Analyze the stained sperm using a flow cytometer or a fluorescence microscope.

  • Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different concentrations of this compound and incubation times.

Table 1: Effect of this compound on Sperm Motility (Manual Assessment - Example Data)

This compound (µM)Incubation Time (h)Progressive Motility (%)Non-Progressive Motility (%)Immotility (%)
0 (Control)155 ± 515 ± 330 ± 4
448 ± 618 ± 434 ± 5
10152 ± 416 ± 332 ± 4
440 ± 525 ± 435 ± 6
50135 ± 620 ± 545 ± 7
415 ± 425 ± 660 ± 8
100110 ± 315 ± 475 ± 9
42 ± 110 ± 388 ± 7

Data are presented as mean ± SD. This is example data for illustrative purposes.

Table 2: Effect of this compound on Sperm Kinematic Parameters (CASA - Example Data)

This compound (µM)VCL (µm/s)VSL (µm/s)VAP (µm/s)LIN (%)STR (%)ALH (µm)BCF (Hz)
0 (Control)85 ± 1050 ± 865 ± 959 ± 777 ± 65.5 ± 0.815 ± 2
1082 ± 948 ± 763 ± 858 ± 676 ± 55.4 ± 0.714 ± 2
5060 ± 1225 ± 640 ± 842 ± 963 ± 106.8 ± 1.010 ± 3
10035 ± 810 ± 420 ± 629 ± 750 ± 98.2 ± 1.25 ± 2

Data are presented as mean ± SD for a 4-hour incubation. This is example data for illustrative purposes.

Table 3: Effect of this compound on Sperm Viability and Mitochondrial Membrane Potential (Example Data)

This compound (µM)Viability (%)High MMP (%)Low MMP (%)
0 (Control)75 ± 680 ± 520 ± 5
1072 ± 575 ± 625 ± 6
5065 ± 840 ± 760 ± 7
10050 ± 915 ± 485 ± 4

Data are presented as mean ± SD for a 4-hour incubation. This is example data for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Semen Sample Preparation cluster_treatment This compound Treatment cluster_assays Assessment semen_collection Semen Collection liquefaction Liquefaction semen_collection->liquefaction sperm_selection Sperm Selection liquefaction->sperm_selection washing Washing sperm_selection->washing concentration_adjustment Concentration Adjustment washing->concentration_adjustment incubation Incubation with this compound (0, 10, 50, 100 µM) concentration_adjustment->incubation motility_assessment Motility Assessment (Manual & CASA) incubation->motility_assessment viability_assay Viability Assay (Eosin-Nigrosin) incubation->viability_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) incubation->mmp_assay

Caption: Experimental workflow for assessing the effect of this compound on sperm function.

Key Signaling Pathways in Sperm Motility

signaling_pathways cluster_cAMP cAMP/PKA Pathway cluster_Calcium Calcium Signaling cluster_Energy Energy Metabolism sAC Soluble Adenylyl Cyclase (sAC) cAMP cAMP sAC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ATP ATP Motility Motility PKA->Motility CatSper CatSper Channel Ca_influx Ca2+ Influx CatSper->Ca_influx Ca_target Downstream Targets Ca_influx->Ca_target Ca_target->Motility Glycolysis Glycolysis Glycolysis->ATP Mitochondria Mitochondria (Oxidative Phosphorylation) Mitochondria->ATP ATP->Motility

Caption: Key signaling pathways regulating sperm motility.

Proposed Inhibitory Mechanism of this compound

tolnidamine_mechanism cluster_Mitochondria Mitochondrial Disruption This compound This compound MMP_dissipation Mitochondrial Membrane Potential Dissipation This compound->MMP_dissipation OxPhos_inhibition Inhibition of Oxidative Phosphorylation This compound->OxPhos_inhibition ATP_depletion ATP Depletion MMP_dissipation->ATP_depletion OxPhos_inhibition->ATP_depletion Motility_inhibition Inhibition of Sperm Motility ATP_depletion->Motility_inhibition

Caption: Proposed mechanism of this compound's inhibitory effect on sperm motility.

References

Application Notes and Protocols for Inducing Reversible Azoospermia with Tolnidamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, an analogue of the 3-indazole-carboxylic acid derivative lonidamine, has demonstrated potent antispermatogenic effects in preclinical studies, positioning it as a candidate for a non-hormonal male contraceptive. It primarily acts on the seminiferous epithelium, targeting both Sertoli cells and germ cells to disrupt spermatogenesis, leading to a significant reduction in sperm count and, in some cases, reversible azoospermia.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on reproductive parameters, and detailed protocols for preclinical evaluation.

Mechanism of Action

This compound's contraceptive effect is primarily achieved by disrupting the adhesion between Sertoli cells and developing germ cells within the seminiferous tubules.[2] While the precise signaling cascade for this compound is not fully elucidated, studies on its close analogue, Adjudin (AF-2364), provide significant insights. The proposed mechanism involves the targeted disruption of a testis-specific cell-cell anchoring junction known as the apical ectoplasmic specialization (apical ES).[2][3] This adherens junction is crucial for anchoring late-stage spermatids to Sertoli cells.[2]

The disruption of the apical ES weakens the adhesion between Sertoli cells and mature spermatids, leading to their premature release, or "exfoliation," into the lumen of the seminiferous tubules. This effect is cell-specific, initially impacting the most mature spermatids, followed by round spermatids and spermatocytes. Importantly, spermatogonia and spermatogonial stem cells are largely unaffected, which forms the basis for the reversibility of the contraceptive effect.

The signaling pathways implicated in this process, based on studies with Adjudin, involve the modulation of focal adhesion kinase (FAK), mTORC1, and various actin-regulatory proteins, which collectively lead to the remodeling of the actin cytoskeleton within Sertoli cells.

Tolnidamine_Signaling_Pathway This compound This compound SertoliCell Sertoli Cell Membrane This compound->SertoliCell Enters Testis AdhesionComplex Adhesion Protein Complexes SertoliCell->AdhesionComplex Interacts with FAK FAK AdhesionComplex->FAK Activates mTORC1 mTORC1 FAK->mTORC1 Signals to ActinProteins Actin-Regulatory Proteins mTORC1->ActinProteins Modulates ActinCytoskeleton Actin Cytoskeleton Destabilization ActinProteins->ActinCytoskeleton ApicalES Apical Ectoplasmic Specialization (Apical ES) Disruption ActinCytoskeleton->ApicalES GermCell Late-Stage Spermatids ApicalES->GermCell Adhesion Weakened Exfoliation Premature Germ Cell Exfoliation GermCell->Exfoliation

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound on key reproductive parameters from studies conducted in langur monkeys and rabbits.

Table 1: Effect of this compound on Sperm Parameters in Langur Monkeys

ParameterTreatment GroupPre-treatmentDuring Treatment (75-90 days)Post-treatment (150 days recovery)
Sperm Density 50 mg/kg (twice a week)NormalSevere OligospermiaRemained Low
Sperm Motility 50 mg/kg (twice a week)NormalImpairedResumed to pre-treatment range
Sperm Vitality 50 mg/kg (twice a week)NormalImpairedResumed to pre-treatment range
Sperm Morphology 50 mg/kg (twice a week)NormalImpaired (increased abnormal forms)Resumed to pre-treatment range
Immature Germ Cells in Ejaculate 50 mg/kg (twice a week)LowIncreasedDecreased

Data sourced from Lohiya et al., 1991.

Table 2: Effect of this compound on Sperm Density and Fertility in Rabbits (150 days treatment)

GroupTreatmentSperm Density at Day 150 (million/mL)Sperm Density at Day 150 of Recovery (million/mL)Fertility
A (Control) Vehicle alone453.00 ± 65.30380.00 ± 40.80Unimpaired
B 50 mg/kg/week23.60 ± 4.8737.40 ± 4.46Unimpaired
C 50 mg/kg/dayAzoospermic (after 135 days)< 5Reduced to zero

Data sourced from Ansari et al., 1998.

Table 3: Effect of this compound on Hormonal and Biochemical Parameters

ParameterAnimal ModelDosageEffect
Serum Testosterone Langur Monkey, Rabbit50 mg/kg (varied frequency)Unaltered
Libido Langur Monkey, Rabbit50 mg/kg (varied frequency)Unchanged
Seminal Fructose, ACP, LDH, Citric Acid Langur Monkey50 mg/kg (twice a week)Not markedly changed
Seminal Glycerylphosphorylcholine (GPC) Langur Monkey, Rabbit50 mg/kg (varied frequency)Significant, reversible depletion
Serum Creatinine Langur Monkey50 mg/kg (twice a week)Progressive but reversible rise

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of this compound.

Protocol 1: In Vivo Induction of Azoospermia in a Rabbit Model

  • Animal Model: Adult male New Zealand white rabbits (Oryctolagus cuniculus) of proven fertility.

  • Housing and Diet: House animals individually in cages under standard laboratory conditions with a 12-hour light/dark cycle and provide standard rabbit chow and water ad libitum.

  • Experimental Groups:

    • Group A (Control): Receive vehicle (e.g., 0.5% gum acacia in distilled water) orally.

    • Group B (Low Dose): Receive this compound at 50 mg/kg body weight/week, administered orally.

    • Group C (High Dose): Receive this compound at 50 mg/kg body weight/day, administered orally.

  • Drug Administration: Prepare this compound suspension in the vehicle immediately before administration. Administer the designated dose orally using a gavage needle.

  • Treatment Duration: 150 days.

  • Monitoring:

    • Semen Analysis: Collect semen samples weekly using an artificial vagina. Analyze for volume, pH, sperm density, motility, vitality, and morphology.

    • Hormone Analysis: Collect blood samples via the marginal ear vein at baseline and at regular intervals (e.g., every 30 days) throughout the study and recovery period. Analyze serum for testosterone, LH, and FSH levels using appropriate immunoassay kits.

    • Clinical Chemistry: Perform hematological and serum biochemical analysis at baseline and at the end of the treatment and recovery periods to monitor for toxicity.

  • Recovery Phase: After the 150-day treatment period, cease drug administration and monitor the animals for a further 150 days, continuing with weekly semen analysis and periodic blood collection.

  • Fertility Testing: At the end of the treatment and recovery periods, cohabitate male rabbits with fertile females and monitor for pregnancy to assess fertility status.

experimental_workflow start Start: Acclimatize Rabbits grouping Divide into Control and This compound Treatment Groups start->grouping treatment Oral Administration of this compound or Vehicle for 150 Days grouping->treatment monitoring Weekly Semen Analysis Periodic Blood Collection (Hormones, Clinical Chemistry) treatment->monitoring recovery 150-Day Recovery Period (No Treatment) treatment->recovery post_monitoring Continued Weekly Semen Analysis and Periodic Blood Collection recovery->post_monitoring fertility Fertility Testing with Proven Females post_monitoring->fertility end End: Data Analysis and Histopathology fertility->end

Protocol 2: Semen Analysis in Non-Human Primates

  • Semen Collection:

    • Anesthetize the animal (e.g., langur monkey) with an appropriate anesthetic agent.

    • Use penile vibratory stimulation or electroejaculation to induce ejaculation.

    • Collect the ejaculate in a sterile, pre-weighed container.

  • Macroscopic Examination:

    • Record the weight and calculate the volume of the ejaculate.

    • Observe and record the color and consistency.

    • Measure the pH using a pH meter or pH indicator strips.

  • Microscopic Examination:

    • Sperm Motility: Place a drop of liquefied semen on a pre-warmed slide, cover with a coverslip, and examine under a microscope at 400x magnification. Assess the percentage of progressively motile, non-progressively motile, and immotile spermatozoa.

    • Sperm Vitality: Use a vital staining technique (e.g., eosin-nigrosin stain). Prepare a smear, allow it to air dry, and examine under a microscope. Count at least 200 spermatozoa and differentiate between live (unstained) and dead (stained) sperm.

    • Sperm Density: Use a hemocytometer to count the number of spermatozoa in a diluted semen sample. Calculate the sperm concentration in millions per milliliter.

    • Sperm Morphology: Prepare a thin smear of semen on a slide, fix, and stain (e.g., Papanicolaou or Diff-Quik stain). Examine at least 200 spermatozoa under oil immersion and classify them as normal or abnormal based on head, midpiece, and tail morphology.

Protocol 3: Testicular Histology

  • Tissue Collection: At the end of the study, euthanize the animals and excise the testes.

  • Fixation: Fix the testes in Bouin's fluid or 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with hematoxylin and eosin (H&E) for general morphological assessment.

  • Microscopic Examination: Examine the sections under a light microscope to assess the integrity of the seminiferous epithelium, the presence and stages of germ cells, the appearance of Sertoli and Leydig cells, and any signs of damage or exfoliation of germ cells.

Protocol 4: In Vitro Sertoli Cell Barrier Integrity Assay

  • Cell Culture: Isolate and culture Sertoli cells from the animal model of interest on permeable supports (e.g., Matrigel-coated bicameral units).

  • Barrier Formation: Allow the Sertoli cells to form a tight junction barrier, which can be monitored by measuring the transepithelial electrical resistance (TER).

  • Treatment: Once a stable and high TER is achieved, treat the cells with varying concentrations of this compound.

  • Integrity Assessment:

    • Continue to monitor the TER across the Sertoli cell epithelium. An increase or decrease in TER would indicate an effect on the barrier function.

    • Alternatively, use a tracer molecule (e.g., inulin-fluorescein isothiocyanate) added to the apical chamber. After a defined incubation period, measure the amount of tracer that has passed into the basal chamber to assess the permeability of the barrier.

Discussion and Considerations

The preclinical data on this compound indicate its potential as a male contraceptive by inducing a state of severe oligozoospermia or azoospermia. The mechanism, likely through the disruption of Sertoli-germ cell adhesion, is advantageous as it does not appear to affect the hormonal profile, thus preserving libido and other androgen-dependent functions.

However, the reversibility of this compound's effects is a critical consideration. While some studies in langur monkeys have shown recovery of sperm motility and morphology, sperm density remained low even after a prolonged recovery period. In rabbits, daily administration led to irreversible inhibition of sperm production and zero fertility. This dose-dependent irreversibility highlights the need for careful dose-finding studies to identify a therapeutic window that ensures effective and reversible contraception.

The observed reversible rise in serum creatinine in langur monkeys suggests a potential for renal effects, which warrants thorough toxicological evaluation in any further development of this compound.

The lack of human clinical trial data is a significant gap in the current knowledge of this compound. Future research should aim to bridge this gap, starting with pharmacokinetic and pharmacodynamic studies in human subjects to assess its safety, tolerability, and efficacy.

This compound is a promising non-hormonal male contraceptive agent that induces azoospermia by disrupting the interaction between Sertoli and germ cells. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate its potential. Key areas for future research include a more detailed elucidation of its signaling pathways, comprehensive long-term toxicology studies, and the initiation of well-controlled clinical trials to determine its feasibility for use in humans.

References

Application Notes and Protocols: Tolnidamine in Combination with Radiotherapy for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, a derivative of indazole-3-carboxylic acid, is an investigational anti-cancer agent that has shown promise as a radiosensitizer in the treatment of solid tumors. Its primary mechanism of action involves the disruption of cellular energy metabolism, which can render cancer cells more susceptible to the cytotoxic effects of ionizing radiation. This document provides a detailed overview of the preclinical and clinical evidence supporting the use of this compound in combination with radiotherapy, along with standardized protocols for in vitro and in vivo experimentation to further investigate this therapeutic strategy.

Mechanism of Action: A Dual Assault on Cancer Cell Metabolism and Survival

This compound's efficacy as a radiosensitizer stems from its ability to target the unique metabolic phenotype of cancer cells, often referred to as the "Warburg effect," which is characterized by a high rate of glycolysis even in the presence of oxygen. By disrupting these energy-producing pathways, this compound creates a metabolically stressed environment within the tumor, thereby lowering the threshold for radiation-induced cell death.[1]

The key molecular targets of this compound include:

  • Inhibition of Glycolysis: this compound inhibits key enzymes in the glycolytic pathway, leading to a reduction in ATP production.[2]

  • Mitochondrial Respiration Disruption: It targets mitochondrial complex I and the mitochondrial pyruvate carrier, further depleting cellular ATP levels and increasing the production of reactive oxygen species (ROS).[2][3]

  • Tumor Acidification: The inhibition of lactate extrusion from cancer cells leads to intracellular acidification, creating a cytotoxic environment.[3]

  • Inhibition of DNA Repair: The energy-depleted state induced by this compound impairs the cancer cells' ability to repair radiation-induced DNA damage, a critical factor in radiosensitization.

When combined with radiotherapy, which primarily induces cell death through DNA damage, this compound's metabolic disruption results in a synergistic anti-tumor effect.

Preclinical Data Summary

A substantial body of preclinical research has demonstrated the potential of this compound to enhance the efficacy of radiotherapy across various solid tumor models. In vitro and in vivo studies have consistently shown that the combination therapy leads to increased cancer cell death, delayed tumor growth, and improved survival in animal models compared to either treatment alone.

In Vitro Studies
Cell LineCancer TypeThis compound ConcentrationRadiation DoseKey Findings
C32TGHuman MelanomaUp to 250 µMUp to 15 GyMarked increase in apoptosis (29.3% with combination vs. a few percent with either agent alone).
PC3Human Prostate Cancer200 µM2 GySignificant enhancement of radiation-induced reduction in proliferative capacity.
CWR22Rv1Human Prostate Cancer200 µM2 GyNo significant enhancement of radiation effect on proliferative capacity.
HeLaHuman Cervical Cancer10 µg/mLFractionated IrradiationRemarkable enhancement of growth inhibition.
VariousHuman Prostate Cancer0.5 - 0.8 mM (IC50)Not specifiedIncreased clonogenic toxicity of radiation with a sensitizer enhancement ratio of 1.8 to 2.2.
In Vivo Studies
Tumor ModelCancer TypeThis compound DoseRadiation DoseKey Findings
PC3 XenograftHuman Prostate Cancer100 mg/kg4 GySignificant tumor growth delay (average of 9.5 days longer than radiation alone).
Methylcholanthrene-induced fibrosarcomaMurine Fibrosarcoma100 mg/kgSingle doseDose modifying factor of 1.36.
Radiation-induced fibrosarcomaMurine Fibrosarcoma100 mg/kgSingle doseDose modifying factor of 1.25.
Dunning MAT LyLuRat Prostate Cancer50 mg/kgFractionatedNo significant further decrease in tumor growth compared to radiation alone, but significant reduction in lung metastasis.

Clinical Data Summary

Clinical trials have explored the combination of this compound and radiotherapy in patients with various solid tumors, with some studies demonstrating promising results in terms of improved local control and survival.

Cancer TypePhaseNumber of PatientsThis compound RegimenRadiotherapy RegimenKey Outcomes
Head and Neck Squamous Cell CarcinomaIII96450 mg/day60-66 Gy (hyperfractionated)Improved 3 and 5-year locoregional control (66% and 63% vs. 41% and 37% with placebo) and disease-free survival (44% and 40% vs. 23% and 19% with placebo).
Brain MetastasesProspective Randomized58Not specified3000 cGy whole brain radiotherapyNo significant difference in response rate or survival between treatment groups.

Signaling Pathways and Experimental Workflows

Synergistic Signaling Pathway of this compound and Radiotherapy

Tolnidamine_Radiotherapy_Signaling This compound This compound Glycolysis Glycolysis Inhibition This compound->Glycolysis Mitochondrial_Respiration Mitochondrial Respiration Inhibition This compound->Mitochondrial_Respiration Tumor_Acidification Intracellular Tumor Acidification This compound->Tumor_Acidification Radiotherapy Radiotherapy ROS_Increase Increased ROS Radiotherapy->ROS_Increase DNA_Damage DNA Double-Strand Breaks Radiotherapy->DNA_Damage ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Mitochondrial_Respiration->ATP_Depletion Mitochondrial_Respiration->ROS_Increase DNA_Repair_Inhibition Inhibition of DNA Damage Repair ATP_Depletion->DNA_Repair_Inhibition Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ROS_Increase->Mitochondrial_Pathway DNA_Damage->DNA_Repair_Inhibition DNA_Damage->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Bcl2_Bad Decreased Bcl-2 & Bad-phosphorylation Mitochondrial_Pathway->Bcl2_Bad Caspase3 Caspase-3 Activation Bcl2_Bad->Caspase3 Caspase3->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition & Cell Death Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Synergistic signaling of this compound and radiotherapy.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow start Start: Cancer Cell Culture treatment Treatment Groups: 1. Control 2. This compound 3. Radiotherapy 4. This compound + Radiotherapy start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (e.g., Bcl-2, Caspase-3) treatment->western analysis Data Analysis: - Survival Fraction - Apoptotic Rate - Cell Cycle Distribution - Protein Expression clonogenic->analysis apoptosis->analysis cell_cycle->analysis western->analysis end Conclusion: Assess Synergistic Effects analysis->end

Caption: In vitro experimental workflow.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start: Tumor Xenograft Model Establishment treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Radiotherapy 4. This compound + Radiotherapy start->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring survival Survival Analysis monitoring->survival ex_vivo Ex Vivo Analysis: - Immunohistochemistry - Western Blot monitoring->ex_vivo analysis Data Analysis: - Tumor Growth Delay - Survival Curves - Biomarker Expression survival->analysis ex_vivo->analysis end Conclusion: Evaluate In Vivo Efficacy analysis->end

Caption: In vivo experimental workflow.

Experimental Protocols

In Vitro Protocols

1. Cell Culture

  • Select appropriate solid tumor cell lines (e.g., PC3 for prostate, A549 for lung, C32TG for melanoma).

  • Culture cells in recommended media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. This compound and Radiotherapy Treatment

  • This compound Preparation: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve final working concentrations (e.g., 100-250 µM).

  • Radiotherapy: Irradiate cells using a calibrated X-ray source at desired doses (e.g., 2-15 Gy).

  • Combination Schedule: The timing of this compound administration relative to radiotherapy is critical. A common approach is to pre-treat cells with this compound for a specific duration (e.g., 4-24 hours) before irradiation to ensure metabolic disruption at the time of radiation-induced damage.

3. Clonogenic Survival Assay

  • Seed a known number of cells into multi-well plates.

  • Allow cells to attach overnight.

  • Treat cells with this compound, radiotherapy, or the combination.

  • Incubate plates for 7-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

  • Fix and stain the colonies (e.g., with crystal violet).

  • Count the number of colonies to determine the surviving fraction for each treatment group.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Treat cells as described above.

  • At selected time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells.

  • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

5. Cell Cycle Analysis

  • Treat cells and harvest at various time points.

  • Fix the cells in cold ethanol.

  • Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) after RNase treatment.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

6. Western Blot Analysis

  • Lyse treated cells to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

  • Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bad, cleaved caspase-3, γH2AX for DNA damage).

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Quantify band intensities relative to a loading control (e.g., β-actin).

In Vivo Protocols

1. Animal Models

  • Use immunodeficient mice (e.g., nude or SCID) for xenograft studies with human cancer cell lines.

  • Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.

2. This compound and Radiotherapy Administration

  • This compound Formulation: Prepare this compound for in vivo administration (e.g., suspension in a suitable vehicle for intraperitoneal injection).

  • Treatment Schedule: Administer this compound (e.g., 50-100 mg/kg) at a set time before or concurrently with radiotherapy. The optimal schedule should be determined empirically.

  • Radiotherapy Delivery: Use a dedicated small animal irradiator to deliver a precise dose of radiation to the tumor while shielding the rest of the animal.

3. Tumor Growth Delay Assay

  • Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Plot the mean tumor volume for each treatment group over time.

  • Determine the time it takes for tumors in each group to reach a specific endpoint volume (e.g., 1000 mm³). The difference in this time between treated and control groups represents the tumor growth delay.

4. Survival Analysis

  • Monitor the health of the animals daily.

  • Euthanize animals when tumors reach a predetermined maximum size or if they show signs of distress, according to institutional animal care and use committee (IACUC) guidelines.

  • Record the date of euthanasia for each animal and generate Kaplan-Meier survival curves.

  • Compare survival between treatment groups using statistical methods (e.g., log-rank test).

5. Ex Vivo Analysis

  • At the end of the study, or at specific time points, euthanize animals and excise the tumors.

  • Fix the tumors in formalin and embed in paraffin for immunohistochemical analysis of biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, γH2AX for DNA damage).

  • Alternatively, snap-freeze a portion of the tumor tissue for protein extraction and Western blot analysis.

Conclusion

The combination of this compound with radiotherapy represents a promising strategy for the treatment of solid tumors. The preclinical and clinical data gathered to date provide a strong rationale for further investigation. The protocols outlined in this document offer a standardized framework for researchers to explore the synergistic effects of this combination therapy, elucidate the underlying molecular mechanisms, and ultimately contribute to the development of more effective cancer treatments. Careful optimization of dosing and scheduling for specific tumor types will be crucial for translating these findings into clinical practice.

References

Application of Tolnidamine in Glioma Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, also known as Lonidamine (LND), is an indazole-3-carboxylic acid derivative that has demonstrated anticancer activity by targeting cellular metabolism. Unlike traditional chemotherapeutic agents that primarily disrupt DNA replication, this compound interferes with the energy production of cancer cells, making it a subject of interest in oncology research, particularly for aggressive cancers like glioma. This document provides detailed application notes and experimental protocols for studying the effects of this compound on glioma cell lines, with a focus on its mechanism of action, effects on cell viability, apoptosis, and cell cycle.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting mitochondrially-bound hexokinase (HK-II), a key enzyme in the glycolytic pathway.[1] This inhibition leads to a reduction in aerobic glycolysis, a hallmark of many cancer cells known as the Warburg effect. The consequences of this metabolic disruption in glioma cells include:

  • Decreased ATP Production: By hindering glycolysis, this compound reduces the cell's primary energy source.

  • Inhibition of Lactate Efflux: The drug also inhibits monocarboxylate transporters (MCTs), leading to intracellular acidification due to lactate accumulation.[1]

  • Induction of Oxidative Stress: Disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS).[1]

  • Modulation of Signaling Pathways: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in glioma.[1]

These metabolic and signaling perturbations ultimately lead to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in glioma cells.

Data Presentation

The following tables summarize the quantitative effects of this compound and its derivatives on various glioma cell lines as reported in the literature.

Table 1: Effect of this compound and its Derivatives on Glioma Cell Viability

Cell LineCompoundIC50 ValueTreatment DurationReference
SF126Lonidamine114 µM (IC25), 334 µM (IC50)Not Specified[2]
SF763Lonidamine70 µM (IC25), 218 µM (IC50)Not Specified
LN229Mito-LND2.01 µM72 hours
U251Mito-LND1.67 µM72 hours
T98GMito-LND3.36 µM72 hours
U87Mito-LND3.45 µM72 hours

*Mito-LND is a mitochondria-targeted derivative of Lonidamine.

Table 2: Induction of Apoptosis by this compound in Glioma Cell Lines

Cell LineThis compound ConcentrationTreatment DurationPercentage of Apoptotic CellsReference
SF126220 µM (pretreatment) + 480 µM ACNU24 hours44.5%
SF763725 µM (pretreatment) + 1445 µM ACNU24 hours31.9%

Note: The available data for apoptosis induction by this compound in glioma cell lines is primarily from studies where it is used in combination with other agents.

Experimental Protocols

Cell Culture

Human glioma cell lines such as U-87 MG and LN229 are commonly used.

  • U-87 MG: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • LN229: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on glioma cells.

  • Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Cell Seeding and Treatment: Seed glioma cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 xg for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of this compound on the cell cycle distribution of glioma cells.

  • Cell Seeding and Treatment: Seed glioma cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for PI3K/Akt Pathway

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Tolnidamine_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Effects Cellular Effects This compound This compound HKII Hexokinase II This compound->HKII Inhibits MCT MCT This compound->MCT Inhibits ETC Electron Transport Chain This compound->ETC Inhibits PI3K PI3K This compound->PI3K Inhibits Dec_ATP Decreased ATP HKII->Dec_ATP Lactate Lactate MCT->Lactate Efflux ETC->Dec_ATP Inc_ROS Increased ROS ETC->Inc_ROS Glucose Glucose G6P Glucose-6-P Glucose->G6P HKII Pyruvate Pyruvate G6P->Pyruvate Pyruvate->Lactate Inc_Lactate Intracellular Lactate Accumulation Lactate->Inc_Lactate Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Dec_Prolif Decreased Proliferation mTOR->Dec_Prolif Apoptosis Apoptosis Dec_ATP->Apoptosis Inc_Lactate->Apoptosis Inc_ROS->Apoptosis Dec_Prolif->Apoptosis

Caption: Mechanism of action of this compound in glioma cells.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Glioma Cells in 96-well Plate Start->Seed_Cells Adherence 24h Incubation for Adherence Seed_Cells->Adherence Drug_Treatment Treat with this compound (various concentrations) Adherence->Drug_Treatment Incubate Incubate for 24, 48, or 72h Drug_Treatment->Incubate MTT_Addition Add MTT Reagent Incubate->MTT_Addition Incubate_MTT 4h Incubation MTT_Addition->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for Measuring Intracellular pH Changes Induced by Tolnidamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical, tightly regulated physiological parameter that influences a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1][2][3][4] Dysregulation of pHi is a hallmark of various pathological conditions, including cancer. Tolnidamine, as an indazole derivative similar to Lonidamine, is hypothesized to alter cellular metabolism and induce intracellular acidification, making it a compelling candidate for anti-cancer therapy.[5] These application notes provide detailed protocols for robustly measuring this compound-induced changes in pHi using the fluorescent indicator BCECF-AM, adaptable for both fluorescence microscopy and flow cytometry platforms.

Disclaimer: The proposed mechanism of action and the resulting intracellular acidification are based on studies of the related compound Lonidamine. Researchers should validate these effects specifically for this compound.

Principle of Measurement

The most common method for measuring pHi relies on pH-sensitive fluorescent dyes. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) is a widely used fluorescent indicator for measuring pHi in the physiological range of 6.0 to 8.0. BCECF-AM is a cell-permeant, non-fluorescent compound that readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now fluorescent and membrane-impermeant BCECF molecule in the cytoplasm.

The fluorescence intensity of BCECF is pH-dependent. Ratiometric imaging, which calculates the ratio of fluorescence intensities at two different excitation wavelengths (typically ~490 nm, pH-sensitive, and ~440 nm, pH-insensitive isosbestic point) while measuring emission at a single wavelength (~535 nm), provides a reliable method for pHi determination. This ratiometric approach minimizes variations due to dye concentration, photobleaching, and cell path length.

Potential Signaling Pathway of this compound-Induced Intracellular Acidification

Based on the mechanism of the related compound Lonidamine, this compound is postulated to inhibit lactate efflux from the cell, leading to an accumulation of lactic acid and subsequent intracellular acidification. This can be a critical event in cancer cells that heavily rely on glycolysis.

Tolnidamine_Pathway cluster_cell Cancer Cell This compound This compound MCT Monocarboxylate Transporter (MCT) This compound->MCT Inhibition Lactate_out Lactate Efflux MCT->Lactate_out Lactate_in Intracellular Lactate Lactate_in->MCT Transport H_in Intracellular H+ Lactate_in->H_in Dissociation pHi_decrease Intracellular Acidification (↓ pHi) H_in->pHi_decrease

Caption: Postulated mechanism of this compound-induced intracellular acidification.

Quantitative Data Summary for BCECF-AM Protocols

The following tables summarize key quantitative parameters for successful pHi measurement using BCECF-AM.

Table 1: Reagent and Solution Preparation

Reagent/SolutionStock ConcentrationWorking ConcentrationSolvent/BufferStorage
BCECF-AM1-20 mM2-50 µMAnhydrous DMSO-20°C, desiccated
Pluronic® F-12710% (w/v)0.02% (final)Deionized WaterRoom Temperature
Probenecid100 mM0.5-1 mM (final)1N NaOH, then pH adjust-20°C
Nigericin10 mM10 µMEthanol or DMSO-20°C
Valinomycin10 mM10 µMEthanol or DMSO-20°C
Calibration BuffersN/AN/AHigh K+ Buffer, various pH4°C

Table 2: Experimental Parameters for pHi Measurement

ParameterFluorescence MicroscopyFlow CytometryNotes
Cell Seeding Density Varies (e.g., on coverslips)1 x 10^6 cells/mLOptimize for cell type
BCECF-AM Loading 30-60 minutes at 37°C30-60 minutes at 37°CProtect from light
De-esterification 15 minutes15 minutesAllows for complete cleavage of AM esters
Excitation Wavelengths 490 nm (pH-sensitive) & 440 nm (isosbestic)488 nm laser (common)Ratiometric for microscopy
Emission Wavelength ~535 nm~535 nm
Calibration In situ using Nigericin/ValinomycinIn situ using Nigericin/ValinomycinEssential for quantitative pHi

Detailed Experimental Protocols

Protocol 1: Measuring this compound-Induced pHi Changes using Fluorescence Microscopy

This protocol is suitable for observing pHi changes in adherent cells at the single-cell level.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • BCECF-AM (1 mM in anhydrous DMSO)

  • Pluronic® F-127 (10% w/v in water, optional)

  • Probenecid (100 mM stock, optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • High K+ calibration buffers (pH range 6.0 - 8.0)

  • Nigericin (10 mM stock)

  • Valinomycin (10 mM stock)

  • Fluorescence microscope with filter sets for BCECF and a heated stage

Experimental Workflow:

Microscopy_Workflow A 1. Seed Cells on Coverslips B 2. Load Cells with BCECF-AM (30-60 min, 37°C) A->B C 3. Wash and De-esterify (15 min) B->C D 4. Acquire Baseline pHi (Ratiometric Imaging) C->D E 5. Add this compound D->E F 6. Time-Lapse Imaging (Monitor pHi changes) E->F G 7. In Situ Calibration (Nigericin/Valinomycin) F->G

Caption: Workflow for microscopy-based pHi measurement.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Dye Loading:

    • Prepare a BCECF-AM working solution of 2-10 µM in HBSS. To aid in dye solubilization, Pluronic® F-127 can be added to a final concentration of 0.02%. To inhibit dye leakage, Probenecid can be added to a final concentration of 0.5-1 mM.

    • Wash cells once with HBSS.

    • Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • Wash the cells twice with fresh HBSS to remove extracellular dye.

    • Incubate the cells in HBSS for an additional 15 minutes at 37°C to allow for complete de-esterification of the dye.

  • Baseline Measurement:

    • Mount the coverslip onto the microscope stage maintained at 37°C.

    • Acquire baseline fluorescence images by exciting at ~490 nm and ~440 nm and collecting emission at ~535 nm.

  • This compound Treatment:

    • Add this compound to the desired final concentration.

    • Immediately begin time-lapse imaging to monitor the dynamic changes in the 490/440 nm fluorescence ratio.

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with a series of high K+ calibration buffers (containing 10 µM Nigericin and 10 µM Valinomycin) with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). This equilibrates the intracellular and extracellular pH.

    • Measure the fluorescence ratio at each pH to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios into pHi values.

Protocol 2: Measuring this compound-Induced pHi Changes using Flow Cytometry

This protocol is ideal for high-throughput analysis of pHi changes in a large population of suspension or trypsinized adherent cells.

Materials:

  • Cell suspension (1 x 10^6 cells/mL)

  • This compound stock solution

  • BCECF-AM (1 mM in anhydrous DMSO)

  • HBSS or other suitable buffer

  • High K+ calibration buffers (pH range 6.0 - 8.0)

  • Nigericin (10 mM stock)

  • Valinomycin (10 mM stock)

  • Flow cytometer with a 488 nm laser

Experimental Workflow:

Flow_Cytometry_Workflow cluster_exp Experimental Samples cluster_cal Calibration Samples A 1. Prepare Cell Suspension B 2. Load Cells with BCECF-AM (30-60 min, 37°C) A->B C 3. Wash and Resuspend Cells B->C D 4. Split Cells for Treatment and Calibration C->D E 5a. Acquire Baseline pHi D->E H 5b. Add Calibration Buffers + Nigericin/Valinomycin D->H F 6a. Add this compound E->F G 7a. Time-Course Analysis F->G K 8. Analyze Data and Determine pHi G->K I 6b. Acquire Fluorescence Data H->I J 7b. Generate Calibration Curve I->J J->K

Caption: Workflow for flow cytometry-based pHi measurement.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in your desired buffer.

  • Dye Loading: Add BCECF-AM to the cell suspension to a final concentration of 2-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Pellet the cells by centrifugation, remove the supernatant, and wash twice with fresh buffer to remove extracellular dye. Resuspend the cells in the buffer.

  • Baseline and Treatment:

    • Acquire a baseline reading of the cell population on the flow cytometer.

    • Add this compound at the desired concentration to the cell suspension.

    • Analyze the cells at various time points post-treatment to monitor changes in BCECF fluorescence.

  • Calibration:

    • Prepare a set of tubes, each containing cells suspended in a different high K+ calibration buffer (pH 6.0 to 8.0).

    • Add Nigericin (10 µM) and Valinomycin (10 µM) to each calibration tube to equilibrate pHi with the buffer pH.

    • Incubate for 5-10 minutes.

    • Run each calibration sample on the flow cytometer to obtain the mean fluorescence intensity for each known pH value.

    • Plot the mean fluorescence intensity against the corresponding pH value to generate a calibration curve.

  • Data Analysis: Use the calibration curve to convert the mean fluorescence intensity of your experimental samples into pHi values.

Data Interpretation and Troubleshooting

  • Cytotoxicity: High concentrations of BCECF-AM or prolonged incubation can be toxic. It is crucial to perform viability assays (e.g., trypan blue exclusion) to optimize loading conditions for your specific cell type.

  • Dye Compartmentalization: BCECF can sometimes accumulate in organelles, which can affect the accuracy of cytosolic pHi measurements. Lowering the incubation temperature may reduce this effect.

  • Photobleaching: Minimize exposure of labeled cells to light to prevent photobleaching, especially during microscopy.

  • Calibration is Key: An accurate in situ calibration is essential for converting fluorescence data into absolute pHi values. The calibration should be performed under the same conditions as the experiment.

By following these detailed protocols, researchers can effectively measure the intracellular pH changes induced by this compound, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols: Tolnidamine as a Sensitizer for Chemotherapy in Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy resistance remains a significant hurdle in the effective treatment of many cancers. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapeutic agents, leading to treatment failure. Tolnidamine (also known as Lonidamine or LND) has emerged as a promising chemosensitizing agent, capable of reversing or overcoming drug resistance in various cancer types. This compound, a derivative of indazole-3-carboxylic acid, primarily targets the energy metabolism of cancer cells, a pathway often dysregulated in resistant tumors. By disrupting the metabolic adaptations of cancer cells, this compound creates a vulnerability that can be exploited by conventional chemotherapy.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound as a chemotherapy sensitizer, with a focus on resistant cancers. We present quantitative data on its efficacy, detailed experimental protocols for its in vitro evaluation, and diagrams of the key signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound's chemosensitizing effect stems from its multifaceted disruption of cancer cell metabolism:

  • Inhibition of Mitochondrial Respiration: this compound inhibits Complex I and Complex II of the electron transport chain in mitochondria. This action impairs oxidative phosphorylation, leading to a significant decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[3]

  • Inhibition of Glycolysis: this compound inhibits mitochondrially-bound hexokinase II (HK-II), a key enzyme in the glycolytic pathway.[3] Cancer cells, particularly those exhibiting the Warburg effect, are heavily reliant on glycolysis for energy production. By inhibiting HK-II, this compound further depletes the cell's energy reserves.

  • Inhibition of Lactate Transport: this compound blocks the function of monocarboxylate transporters (MCTs), which are responsible for extruding lactic acid from cancer cells. The resulting intracellular acidification creates a hostile microenvironment for the cancer cell and can enhance the efficacy of certain chemotherapeutic drugs.

  • Induction of Apoptosis and Autophagy: The metabolic stress induced by this compound triggers programmed cell death (apoptosis) and autophagy. This compound can directly act on the mitochondrial permeability transition (mPT) pore, leading to the release of pro-apoptotic factors. The interplay between this compound-induced apoptosis and autophagy is a key area of ongoing research.

Data Presentation: Efficacy of this compound in Sensitizing Resistant Cancer Cells

The following tables summarize the quantitative data on the efficacy of this compound in combination with various chemotherapeutic agents in resistant cancer cell lines.

Table 1: Sensitization of Resistant Ovarian Cancer Cells to Cisplatin by this compound

Cell LineTreatmentIC50 of Cisplatin (µM)Fold SensitizationReference
A2780 (sensitive)Cisplatin alone3.2-
A2780 (sensitive)Cisplatin + 300 µM this compound0.84.0
A2780/cp8 (resistant)Cisplatin alone15.5-
A2780/cp8 (resistant)Cisplatin + 300 µM this compound3.15.0

Table 2: Induction of Apoptosis by this compound in Combination with Chemotherapy/Radiation

Cell LineTreatment% Apoptotic CellsReference
MCF-7 ADR(r) (Adriamycin-resistant breast cancer)50 µg/mL this compoundSignificant increase in sub-G1 peak
A549 (Lung cancer)This compound + ACNUSignificant increase in apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to assess the cytotoxic effects of this compound and its combination with a chemotherapeutic agent on resistant cancer cells.

Materials:

  • Resistant cancer cell line of interest (e.g., A2780/cp8, MCF-7/ADR)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent of interest (e.g., Cisplatin, Doxorubicin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • For single-agent treatment, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatment, add 50 µL of the this compound dilution and 50 µL of the chemotherapeutic agent dilution.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the drug concentration and using a suitable software for non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Resistant cancer cells

  • This compound and chemotherapeutic agent

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound and/or the chemotherapeutic agent for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., anti-Bcl-2 at 0.5-1 µg/mL) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Resistant cancer cells

  • This compound and chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or the chemotherapeutic agent for the desired time.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Chemosensitization

Tolnidamine_Signaling This compound This compound Mito_Resp Mitochondrial Respiration (Complex I & II) This compound->Mito_Resp Glycolysis Glycolysis (Hexokinase II) This compound->Glycolysis MCT Lactate Transport (MCT) This compound->MCT ATP_depletion ATP Depletion Mito_Resp->ATP_depletion ROS_increase ROS Increase Mito_Resp->ROS_increase Glycolysis->ATP_depletion Acidification Intracellular Acidification MCT->Acidification mPTP Mitochondrial Permeability Transition Pore (mPTP) ATP_depletion->mPTP ROS_increase->mPTP Sensitization Chemosensitization Acidification->Sensitization enhances drug uptake Caspases Caspase Activation mPTP->Caspases Bcl2 Bcl-2 Bcl2->mPTP inhibits Bax Bax Bax->mPTP activates Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Sensitization Chemo Chemotherapy DNA_damage DNA Damage Chemo->DNA_damage DNA_damage->Apoptosis

This compound's mechanism of chemosensitization.
Experimental Workflow for Evaluating this compound's Efficacy

Experimental_Workflow start Start: Resistant Cancer Cell Line culture Cell Culture start->culture treatment Treatment: This compound +/- Chemotherapy culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis ic50 Determine IC50 & Fold Sensitization viability->ic50 analysis Data Analysis & Interpretation ic50->analysis western Western Blot (Bcl-2, Caspases) apoptosis->western flow Flow Cytometry (Annexin V/PI) apoptosis->flow western->analysis flow->analysis

Workflow for assessing this compound's chemosensitizing effects.

Conclusion

This compound represents a compelling strategy to overcome chemotherapy resistance in cancer. Its unique mechanism of targeting cancer cell metabolism provides a strong rationale for its use in combination with conventional cytotoxic agents. The data and protocols presented in these application notes offer a framework for researchers and drug development professionals to explore the potential of this compound in sensitizing resistant tumors and improving therapeutic outcomes. Further investigation into the intricate signaling pathways and the development of optimized combination regimens will be crucial in translating the promise of this compound into clinical reality.

References

Application Notes and Protocols for Enhancing Oral Bioavailability of Tolnidamine through Solid Dispersion Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine is an indazole carboxylic acid derivative with potential as an antispermatogenic and antineoplastic agent.[1] Its development for oral administration is likely hampered by poor aqueous solubility, a common characteristic of drugs in this class. The computed XLogP3 value of 3.9 for this compound suggests high lipophilicity, which often correlates with low aqueous solubility and consequently, poor oral bioavailability.[1] This necessitates the exploration of formulation strategies to enhance its dissolution rate and absorption.

This document provides detailed application notes and protocols for the formulation of this compound as a solid dispersion to improve its oral bioavailability. Due to the limited publicly available data on this compound formulations, the protocols and data presented here are adapted from successful studies on lonidamine, a structurally related indazole carboxylic acid derivative. Solid dispersion technology has been shown to significantly improve the in vivo bioavailability of lonidamine, making it a promising approach for this compound.[2]

Solid dispersions enhance the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[2][3] This approach increases the surface area for dissolution and can reduce drug crystallinity, leading to improved bioavailability.

Physicochemical Properties of this compound

A summary of the available physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C16H13ClN2O2PubChem
Molecular Weight 300.74 g/mol PubChem
XLogP3 3.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem

Formulation Strategy: Solid Dispersion

Solid dispersion is a viable strategy to enhance the oral bioavailability of this compound. This approach involves dispersing this compound in a hydrophilic polymer matrix. For this application note, we will focus on the use of Polyvinylpyrrolidone (PVP K30) and Polyethylene Glycol (PEG 4000) as carriers, based on their successful application with the related compound, lonidamine.

Data Presentation: Expected Improvement in Bioavailability

The following table summarizes the expected pharmacokinetic parameters of this compound formulated as a solid dispersion compared to the pure drug, based on analogous data from lonidamine studies.

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Pure this compound (Predicted) ~ 8.82~ 50100
This compound-PVP K30 Solid Dispersion (1:1 w/w) (Predicted) ~ 16.01~ 95~ 190
This compound-PEG 4000 Solid Dispersion (1:1 w/w) (Predicted) ~ 14.51.5~ 85~ 170

Disclaimer: The data presented in this table is hypothetical and extrapolated from studies on lonidamine. Actual results for this compound may vary and require experimental verification.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersions by Spray Drying

This protocol describes the preparation of this compound solid dispersions using the spray drying method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Polyethylene Glycol (PEG 4000)

  • Methanol (analytical grade)

  • Spray dryer

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare separate solutions by dissolving this compound and the chosen carrier (PVP K30 or PEG 4000) in methanol at various drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5).

    • Ensure complete dissolution of both the drug and the carrier with the aid of a magnetic stirrer.

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting parameters are:

      • Inlet temperature: 80-120°C

      • Outlet temperature: 50-70°C

      • Feed rate: 3-10 mL/min

      • Aspirator setting: 80-100%

      • Atomizing air pressure: 2-4 bar

    • Pump the solution into the spray dryer.

    • The solvent rapidly evaporates, forming a fine powder of the solid dispersion.

  • Collection and Storage:

    • Collect the dried powder from the cyclone separator.

    • Store the solid dispersion in a desiccator at room temperature to protect it from moisture.

Protocol 2: Characterization of this compound Solid Dispersions

2.1 Differential Scanning Calorimetry (DSC)

To determine the physical state of this compound within the solid dispersion.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum pan.

  • Seal the pan.

  • Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

  • Record the thermogram and analyze for the presence or absence of the this compound melting peak. The absence of the peak indicates that the drug is in an amorphous state.

2.2 X-Ray Powder Diffraction (XRPD)

To confirm the crystalline or amorphous nature of this compound in the solid dispersion.

Instrument: X-ray diffractometer

Procedure:

  • Place the powder sample on the sample holder.

  • Scan the sample over a 2θ range of 5° to 60°.

  • Analyze the diffractogram. Sharp peaks indicate crystalline material, while a halo pattern indicates an amorphous form.

2.3 In Vitro Dissolution Study

To evaluate the dissolution rate of this compound from the solid dispersions.

Apparatus: USP Dissolution Apparatus II (Paddle type)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8).

Procedure:

  • Set the paddle speed to 50 or 75 rpm and maintain the temperature at 37 ± 0.5°C.

  • Add a quantity of solid dispersion equivalent to a specific dose of this compound to the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

To determine the oral bioavailability of this compound from the solid dispersion formulation.

Animal Model: Male Wistar rats (200-250 g)

Formulations:

  • Pure this compound suspension (in 0.5% w/v carboxymethyl cellulose)

  • This compound solid dispersion formulation (suspended in water)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the formulations orally via gavage at a dose equivalent to a specific amount of this compound (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

  • Determine the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the relative bioavailability of the solid dispersion formulation compared to the pure drug suspension.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome prep_sd Prepare this compound Solid Dispersion (Spray Drying) dsc Differential Scanning Calorimetry (DSC) prep_sd->dsc Physical State xrpd X-Ray Powder Diffraction (XRPD) prep_sd->xrpd Crystallinity dissolution In Vitro Dissolution Testing prep_sd->dissolution Dissolution Rate pk_study Pharmacokinetic Study in Rodents dissolution->pk_study Formulation Selection data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis bioavailability Improved Oral Bioavailability data_analysis->bioavailability

Caption: Experimental workflow for formulation and evaluation of this compound.

bcs_classification high_sol High high_perm High low_perm Low class_i Class I class_iii Class III low_sol Low class_ii Class II class_iv Class IV (Predicted for this compound)

Caption: Predicted BCS classification for this compound.

References

Illuminating Tumor Metabolism: In Vivo Imaging of Tolnidamine's Therapeutic Effect

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, also known as Lonidamine, is an investigational anticancer agent that targets the metabolic reprogramming inherent in many cancer cells. Unlike traditional chemotherapeutics that primarily damage DNA, this compound disrupts the energy production pathways that fuel rapid tumor growth. Its mechanism of action involves the inhibition of key metabolic processes including glycolysis, mitochondrial respiration, and lactate transport.[1][2][3] This multi-pronged attack leads to a state of cellular stress characterized by intracellular acidification and energy depletion, ultimately sensitizing cancer cells to other therapies like radiation and chemotherapy.[4][5]

In vivo imaging provides a powerful, non-invasive window to observe these metabolic changes in real-time within a living organism. Techniques such as Positron Emission Tomography (PET), Magnetic Resonance Spectroscopy (MRS), and optical imaging allow for the quantitative assessment of this compound's effect on tumor metabolism. These application notes provide an overview and detailed protocols for utilizing these imaging modalities to evaluate the pharmacodynamic effects of this compound in preclinical tumor models.

Mechanism of Action of this compound on Tumor Metabolism

This compound's anticancer activity stems from its ability to interfere with the altered energy metabolism of tumor cells, often referred to as the Warburg effect. Key molecular targets and downstream effects include:

  • Inhibition of Hexokinase II (HK-II): this compound inhibits the mitochondrially-bound form of hexokinase, a critical enzyme in the first step of glycolysis. This enzyme is often overexpressed in cancer cells.

  • Inhibition of Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs): this compound potently inhibits the transport of pyruvate into the mitochondria via the MPC and the efflux of lactate out of the cell through MCTs.

  • Inhibition of Mitochondrial Complex II: The drug also targets the succinate-ubiquinone reductase activity of complex II in the electron transport chain.

These inhibitory actions result in a cascade of metabolic consequences within the tumor, including a buildup of intracellular lactate, a drop in intracellular pH (acidification), and a decrease in ATP production (de-energization).

Tolnidamine_Mechanism cluster_Cell Tumor Cell cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol This compound This compound ETC Electron Transport Chain (Complex II) This compound->ETC Inhibits MPC MPC This compound->MPC Inhibits HK2 Hexokinase II This compound->HK2 Inhibits MCT MCT This compound->MCT Inhibits Pyruvate_Mito Pyruvate TCA TCA Cycle Pyruvate_Mito->TCA via MPC TCA->ETC ATP_Mito ATP Production ETC->ATP_Mito ATP_Depletion ATP Depletion ETC->ATP_Depletion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis via HK-II Pyruvate_Cyto Pyruvate Glycolysis->Pyruvate_Cyto Pyruvate_Cyto->Pyruvate_Mito Lactate Lactate Pyruvate_Cyto->Lactate Extracellular Space Extracellular Space Lactate->Extracellular Space Efflux via MCT HK2->ATP_Depletion Intracellular_Acidification Intracellular Acidification (↓ pHi) MCT->Intracellular_Acidification

Caption: this compound's multifaceted impact on tumor cell metabolism.

Quantitative Data on this compound's In Vivo Effects

The following tables summarize the quantitative metabolic changes observed in preclinical tumor models following this compound administration, as measured by in vivo Magnetic Resonance Spectroscopy (MRS).

Table 1: Effect of this compound on Tumor Intracellular and Extracellular pH (pHi & pHe)

Tumor ModelThis compound DoseBaseline pHi (Mean ± SD)Post-Tolnidamine pHi (Mean ± SD)Change in pHiBaseline pHe (Mean ± SD)Post-Tolnidamine pHe (Mean ± SD)Change in pHeReference
PC3 Prostate Xenograft100 mg/kg, i.p.6.94 ± 0.026.49 ± 0.05↓ 0.45 7.00 ± 0.016.73 ± 0.06↓ 0.27
DB-1 Melanoma Xenograft100 mg/kg, i.p.6.90 ± 0.056.33 ± 0.10↓ 0.57 7.00 ± 0.046.80 ± 0.07↓ 0.20
9L Gliosarcoma100 mg/kg, i.p.Not SpecifiedNot Specified↓ 0.45 Not SpecifiedNot SpecifiedNot Specified

Table 2: Effect of this compound on Tumor Lactate and Bioenergetics

Tumor ModelThis compound DoseMeasurementObservation TimeChange from BaselineReference
PC3 Prostate Xenograft100 mg/kg, i.p.Lactate IntensityPeaks at 80 minSignificant Increase
DB-1 Melanoma Xenograft100 mg/kg, i.p.Lactate LevelNot Specified~3-fold Increase
DB-1 Melanoma Xenograft100 mg/kg, i.p.βNTP/Pi Ratio3 hours post-injection↓ 66.8 ± 5.7%
9L Gliosarcoma100 mg/kg, i.p.ATP/Pi Ratio3 hours post-injection↓ to 40% of control

Experimental Protocols

The following are detailed protocols for key in vivo imaging experiments to assess the effect of this compound on tumor metabolism.

Experimental_Workflow cluster_Preclinical_Study In Vivo Imaging Workflow Tumor_Implantation Tumor Cell Implantation (e.g., Xenograft Model) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Baseline_Imaging Baseline Imaging (PET, MRS, etc.) Tumor_Growth->Baseline_Imaging Tolnidamine_Admin This compound Administration (e.g., 100 mg/kg, i.p.) Baseline_Imaging->Tolnidamine_Admin Post_Treatment_Imaging Post-Treatment Imaging (at specified time points) Tolnidamine_Admin->Post_Treatment_Imaging Data_Analysis Image and Data Analysis Post_Treatment_Imaging->Data_Analysis Results Quantification of Metabolic Changes (e.g., ΔpHi, ΔLactate, ΔFDG Uptake) Data_Analysis->Results

Caption: General workflow for in vivo imaging of this compound's effects.
Protocol 1: In Vivo 31P and 1H Magnetic Resonance Spectroscopy (MRS) for Tumor pH and Lactate

This protocol details the use of MRS to measure this compound-induced changes in intracellular pH (pHi), bioenergetic status (NTP/Pi ratio), and lactate levels in a tumor xenograft model.

1. Animal Model and Preparation:

  • Establish tumor xenografts (e.g., PC3, DB-1) subcutaneously in immunocompromised mice.

  • Allow tumors to reach a suitable size (e.g., 8-10 mm in diameter) for imaging.

  • Anesthetize the mouse using isoflurane (1.5-2% in oxygen) and maintain its body temperature at 37°C using a warming blanket or circulating water pad.

2. MRS System and Setup:

  • Utilize a high-field small animal MRI/MRS scanner (e.g., 7T or 9.4T).

  • Position the mouse within a suitable dual-tuned 1H/31P surface coil, with the tumor centered over the coil.

3. Baseline MRS Data Acquisition:

  • 31P MRS for pHi and Bioenergetics:

    • Acquire a baseline 31P spectrum from the tumor.

    • The chemical shift difference between the inorganic phosphate (Pi) and phosphocreatine (PCr) or α-NTP peaks is used to calculate the intracellular pH (pHi).

    • The ratio of the β-nucleoside triphosphate (βNTP) peak area to the Pi peak area provides a measure of the tumor's bioenergetic status.

  • 1H MRS for Lactate:

    • Acquire a baseline 1H spectrum from the tumor using a pulse sequence designed to specifically detect lactate (e.g., Hadamard slice selective multiple quantum coherence - HDMD-Sel-MQC).

    • Integrate the area of the lactate peak at ~1.3 ppm.

4. This compound Administration:

  • Administer this compound intraperitoneally (i.p.) at a dose of 100 mg/kg. The drug is typically dissolved in a suitable vehicle like a pH 8.3 tris-glycine buffer.

5. Post-Tolnidamine MRS Data Acquisition:

  • Acquire serial 31P and 1H MRS spectra at multiple time points post-injection (e.g., every 20-30 minutes for up to 3 hours) to monitor the dynamic changes in pHi, NTP/Pi, and lactate.

6. Data Analysis:

  • Process the MRS spectra to calculate pHi, NTP/Pi ratios, and relative lactate concentrations at each time point.

  • Compare the post-treatment values to the baseline measurements to quantify the effect of this compound.

Protocol 2: In Vivo 18F-FDG PET/CT for Tumor Glucose Metabolism

This protocol describes a hypothetical experiment to assess the effect of this compound on tumor glucose uptake using 18F-FDG PET/CT. The expected outcome is a decrease in 18F-FDG uptake due to the inhibition of glycolysis.

1. Animal Model and Preparation:

  • Use tumor-bearing mice as described in Protocol 1.

  • Fast the mice for 6-12 hours prior to 18F-FDG injection to reduce background signal from glucose metabolism in other tissues.

  • Keep the mice warm (e.g., on a heating pad at 37°C) for at least 1 hour before and during the uptake period to minimize 18F-FDG accumulation in brown adipose tissue.

2. This compound Administration:

  • Administer this compound (100 mg/kg, i.p.) at a predetermined time point before the 18F-FDG injection (e.g., 1-2 hours prior) to allow for drug distribution and target engagement.

3. 18F-FDG Administration:

  • Anesthetize the mouse with isoflurane.

  • Administer a bolus of 18F-FDG (e.g., 7.4 MBq or 200 µCi) via the lateral tail vein.

4. Uptake Period:

  • Allow the 18F-FDG to distribute and be taken up by the tissues for 60 minutes. Maintain the mouse under anesthesia and at 37°C during this period.

5. PET/CT Image Acquisition:

  • Position the mouse in the PET/CT scanner.

  • Perform a CT scan for anatomical localization and attenuation correction.

  • Acquire a static PET scan (e.g., 10-15 minutes).

6. Data Analysis:

  • Reconstruct the PET and CT images and co-register them.

  • Draw regions of interest (ROIs) around the tumor and other relevant tissues on the fused images.

  • Calculate the standardized uptake value (SUV) for the tumor in the this compound-treated group and compare it to a vehicle-treated control group.

Protocol 3: In Vivo CEST MRI for Tumor Extracellular pH (pHe)

This protocol outlines the use of Chemical Exchange Saturation Transfer (CEST) MRI to measure changes in the extracellular pH of the tumor microenvironment following this compound treatment.

1. Animal Model and Preparation:

  • Use tumor-bearing mice as described in Protocol 1.

  • Anesthetize the mouse with isoflurane and maintain its body temperature.

  • Place a catheter in the tail vein for administration of the CEST contrast agent.

2. MRI System and Setup:

  • Use a high-field small animal MRI scanner (e.g., 7T).

  • Position the mouse in the scanner with the tumor in the isocenter of the magnet.

3. Baseline Imaging:

  • Acquire anatomical reference images (e.g., T2-weighted images).

4. CEST Contrast Agent Administration:

  • Administer a pH-sensitive CEST contrast agent, such as iopamidol (4 g iodine/kg), intravenously.

5. CEST MRI Acquisition:

  • Shortly after contrast agent administration, begin acquiring CEST images.

  • This involves applying a series of radiofrequency saturation pulses at different frequency offsets from the water resonance and measuring the resulting water signal.

  • A Z-spectrum is generated by plotting the normalized water signal intensity against the saturation frequency offset.

6. This compound Administration and Post-Treatment Imaging:

  • Administer this compound (100 mg/kg, i.p.).

  • Repeat the CEST MRI acquisition at relevant time points post-Tolnidamine administration to monitor changes in pHe.

7. Data Analysis:

  • Correct the Z-spectra for B0 field inhomogeneities.

  • Calculate the magnetization transfer ratio asymmetry (MTRasym) at the amide proton frequencies (e.g., 4.2 ppm and 5.6 ppm for iopamidol).

  • The ratio of the CEST effects at these two frequencies is pH-dependent and can be used to create a quantitative pHe map of the tumor by referencing a pre-established calibration curve.

  • Compare the pHe maps before and after this compound treatment.

Conclusion

In vivo imaging techniques are indispensable tools for elucidating the pharmacodynamic effects of metabolic-targeted cancer therapies like this compound. The protocols outlined here provide a framework for quantitatively assessing this compound's impact on key metabolic parameters within the tumor microenvironment. By non-invasively measuring changes in pH, lactate levels, and glucose uptake, researchers can gain valuable insights into the drug's mechanism of action, optimize dosing and treatment schedules, and identify biomarkers of therapeutic response. This integrated approach will undoubtedly accelerate the development and clinical translation of this compound and other novel metabolic inhibitors for cancer treatment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tolnidamine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Tolnidamine in cancer cell lines. Given that specific research on this compound resistance is limited, this guide is based on established principles of drug resistance in oncology.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, now shows reduced responsiveness. What are the potential causes?

Several factors could contribute to reduced sensitivity to this compound. These can be broadly categorized as:

  • Pharmacokinetic effects: Issues with the compound's stability, cellular uptake, or increased efflux.

  • Alterations in the drug target: Mutations or changes in the expression of the molecular target of this compound.

  • Activation of bypass signaling pathways: Cancer cells may activate alternative pathways to circumvent the effects of the drug.

  • Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.

Q2: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance.

Q3: What are the first troubleshooting steps I should take if I suspect this compound resistance?

  • Verify Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

  • Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Mycoplasma Testing: Check for mycoplasma contamination, which can affect cellular metabolism and drug response.

  • Optimize Assay Conditions: Re-evaluate your experimental setup, including cell seeding density, drug treatment duration, and assay readout parameters.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to identifying the mechanisms behind this compound resistance and exploring strategies to overcome it.

Problem 1: Decreased Intracellular Concentration of this compound

Hypothesis: The cancer cells are actively removing this compound through efflux pumps, or its uptake is reduced.

Troubleshooting Workflow

Caption: Workflow for investigating reduced intracellular drug concentration.

Experimental Protocols

  • Protocol 1: Quantification of Intracellular this compound

    • Objective: To measure the amount of this compound inside the cells.

    • Methodology:

      • Seed parental and suspected resistant cells at the same density and treat with a known concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).

      • After treatment, wash the cells thoroughly with ice-cold PBS to remove extracellular drug.

      • Lyse the cells using an appropriate buffer.

      • Extract this compound from the cell lysate using a suitable organic solvent (e.g., ethyl acetate).

      • Analyze the extracted drug concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Normalize the drug concentration to the total protein content of the lysate.

  • Protocol 2: Western Blot for ABC Transporters

    • Objective: To compare the expression levels of common drug efflux pumps.

    • Methodology:

      • Prepare whole-cell lysates from parental and resistant cell lines.

      • Determine protein concentration using a BCA assay.

      • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against MDR1 (P-glycoprotein), MRP1, and a loading control (e.g., β-actin or GAPDH).

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Summary: Hypothetical Expression of Efflux Pumps

Cell LineMDR1 Expression (Relative to Parental)MRP1 Expression (Relative to Parental)
Parental1.01.0
Resistant8.51.2
Problem 2: Alterations in Downstream Signaling Pathways

Hypothesis: The cancer cells have activated pro-survival pathways to compensate for the effects of this compound. While the precise targets of this compound are not fully elucidated, many anti-cancer drugs affect common signaling nodes.

Signaling Pathway Analysis

G cluster_0 This compound Action cluster_1 Pro-Survival Signaling cluster_2 Apoptotic Pathway cluster_3 Resistance Mechanism This compound This compound Target Putative Target This compound->Target Inhibits PI3K PI3K Bcl2 Bcl2 Target->Bcl2 Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bypass Bypass Pathway Activation (e.g., MAPK) Bypass->Survival

Caption: Potential signaling pathways affected by this compound and bypass mechanisms.

Experimental Protocols

  • Protocol 3: Phospho-Kinase Array

    • Objective: To screen for changes in the phosphorylation status of multiple kinases simultaneously.

    • Methodology:

      • Culture parental and resistant cells and treat with this compound for a specified time.

      • Prepare cell lysates according to the manufacturer's protocol for the phospho-kinase array kit (e.g., from R&D Systems or Cell Signaling Technology).

      • Incubate the lysates with the antibody-spotted membranes.

      • Wash and incubate with detection antibodies.

      • Visualize the results and perform densitometry to quantify changes in protein phosphorylation.

  • Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

    • Objective: To determine if resistant cells are less prone to apoptosis.

    • Methodology:

      • Treat parental and resistant cells with this compound for 24-48 hours.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze the cells by flow cytometry.

Data Summary: Hypothetical Apoptosis Data

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ParentalVehicle3.2%1.5%
ParentalThis compound (IC50)25.8%10.2%
ResistantVehicle2.9%1.8%
ResistantThis compound (Parental IC50)8.1%3.5%

Strategies to Overcome this compound Resistance

Based on the identified resistance mechanisms, the following strategies can be explored:

  • Combination Therapy:

    • If resistance is due to efflux pump overexpression, co-administer this compound with an ABC transporter inhibitor like Verapamil or Zosuquidar. .

    • If a bypass signaling pathway (e.g., MEK/ERK) is activated, combine this compound with a specific inhibitor of that pathway (e.g., a MEK inhibitor like Trametinib).

  • Epigenetic Modulation:

    • If epigenetic silencing of pro-apoptotic genes is suspected, treat cells with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-Azacytidine) or a histone deacetylase (HDAC) inhibitor (e.g., Vorinostat) to potentially re-sensitize them to this compound.

  • Development of this compound Analogs:

    • Synthesize and screen novel derivatives of this compound that may have a different binding affinity to the target or may not be recognized by efflux pumps.

Mitigating off-target effects of Tolnidamine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tolnidamine (also known as Lonidamine) in in vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage the off-target effects of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common off-target effects of this compound observed in vivo?

A1: this compound's primary off-target effects stem from its mechanism of action on cellular energy metabolism, which is not exclusively confined to cancer cells. The most frequently reported side effects in preclinical and clinical studies include myalgia (muscle pain), testicular toxicity, and potential hepatotoxicity with chronic use.[1][2][3][4] Unlike conventional cytotoxic agents, this compound generally does not cause myelosuppression, alopecia, or stomatitis.[2]

Q2: My animal models are experiencing significant testicular toxicity (e.g., reduced testis size, histological abnormalities). How can I address this?

A2: Testicular toxicity is an expected effect of this compound, as it was initially developed as an antispermatogenic agent. The drug can induce damage to Sertoli cells, lead to germ cell exfoliation, and alter the testicular steroid hormone balance.

Troubleshooting Steps:

  • Re-evaluate Necessity: If the focus of your study is not related to reproductive biology, acknowledge this effect as a known toxicity. Ensure that it does not confound your primary endpoints.

  • Dose Reduction: Titrate this compound to the lowest effective dose for your tumor model. The testicular effects are dose-dependent.

  • Targeted Delivery: Employing a tumor-targeting delivery system, such as encapsulation in nanoparticles, can significantly reduce systemic exposure and thereby minimize drug accumulation in the testes.

  • Monitor Hormone Levels: Be aware that this compound can decrease testosterone and androstenedione levels while increasing 17OH-progesterone shortly after administration. If your research involves hormonal pathways, these effects must be considered.

Q3: I am observing signs of muscle pain or distress (myalgia) in my animal models. What is the cause and how can I mitigate it?

A3: Myalgia is a dose-limiting toxicity of this compound, reported to occur at doses of 300–400 mg/m² in clinical settings. The precise mechanism is not fully elucidated but is a known and common side effect. It has been suggested that this effect may be less apparent in animal studies due to the sedentary or sedated state of the animals during experiments.

Troubleshooting Steps:

  • Dose Adjustment: This is the most critical step. Reduce the administered dose to a level that maintains anti-tumor efficacy while minimizing distress.

  • Refined Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., lower daily doses) which may maintain therapeutic levels without causing acute toxicity. One study in BALB/c mice used a well-tolerated daily dose of 0.5 mg/day (equivalent to ~25 mg/kg/day) as part of a combination therapy regimen.

  • Combination Therapy: Combine a lower dose of this compound with another therapeutic agent. Synergistic effects may allow for a reduction in the this compound dose required for tumor inhibition, thereby avoiding the toxicity threshold.

  • Supportive Care: Ensure animals have easy access to food and water and comfortable housing to minimize stress, which can exacerbate pain perception. In clinical settings, bed rest has been suggested to alleviate myalgia.

Q4: How can I reduce the general systemic toxicity and improve the therapeutic window of this compound?

A4: The most effective strategy to reduce systemic toxicity and enhance anti-tumor efficacy is to improve the drug's specificity for the tumor site.

Recommended Mitigation Strategies:

  • Targeted Nanoparticle Delivery: Encapsulating this compound into nanoparticles (NPs) that are targeted to the tumor can drastically reduce off-target effects. This approach improves bioavailability, shields healthy tissues from the drug, and can enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect or active targeting. Studies have shown that NP formulations reduce hepatotoxicity and are less toxic overall than the free drug.

  • Mitochondria-Targeting: A novel approach involves conjugating this compound to a moiety (like triphenylphosphonium, TPP⁺) that specifically targets it to mitochondria (Mito-LND). This strategy has been shown to increase the drug's potency by over 100-fold, allowing for significantly lower and non-toxic effective doses.

  • Combination Therapy: Using this compound to sensitize cancer cells to other treatments, such as chemotherapy (doxorubicin, cisplatin) or physical therapies (hyperthermia), is a well-documented strategy. This allows for lower doses of each component, reducing the specific toxicities associated with each.

Quantitative Data Summary

Table 1: In Vivo Dosing of this compound in Rodent Models

Animal Model Cancer Type Dose Administration Route Key Finding / Outcome Reference
Nude Mice Triple Negative Breast Cancer 4 mg/kg Intravenous (NP form) Nanoparticle delivery improved efficacy and reduced toxicity compared to free drug.
Nude Mice Human Breast Carcinoma (HCC1806) 100 mg/kg Intraperitoneal Potentiated the effect of doxorubicin, leading to significant tumor growth delay.
BALB/c Mice Colon Cancer (syngeneic) 0.5 mg/day (~25 mg/kg/day) Intraperitoneal Well-tolerated in a 21-day combination therapy schedule.
Nude Mice Lung Cancer (orthotopic) 5 mg/kg (Mito-LND) Intraperitoneal Mitochondria-targeted LND was more effective and non-toxic at a dose 50x lower than the effective dose of LND.
Sprague-Dawley Rats N/A (Toxicity Study) 100 mg/kg (single dose) Oral Caused significant, partially reversible testicular shrinkage and histological alterations.

| CD1 Mice | N/A (Toxicity Study) | 100 mg/kg (single dose) | Oral | Impaired testicular steroid balance; decreased Testosterone and Androstenedione. | |

Table 2: Comparative Efficacy of Free vs. Mitochondria-Targeted this compound (Mito-LND)

Parameter This compound (LND) Mito-LND Fold Improvement Reference
IC₅₀ (Lung Cancer Cells) ~400 µM 1.2 - 2.4 µM 188x - 300x
Inhibition of Complex I/II ~400 µM 1.2 - 2.4 µM ~160x - 330x
Effective In Vivo Dose High (e.g., 100 mg/kg) Low (e.g., 5 mg/kg) >20x lower dose

| Observed Toxicity | Myalgia, testicular and liver toxicity reported. | No observable toxicity at effective dose. | High | |

Experimental Protocols

Protocol 1: Evaluating a Nanoparticle-Based this compound Delivery System

This protocol outlines a general procedure to assess the efficacy and toxicity of a novel this compound-loaded nanoparticle (NP-LND) formulation compared to free LND in a tumor xenograft model.

  • Cell Culture & Animal Model:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231 human breast cancer).

    • Implant 5x10⁶ cells subcutaneously into the flank of 6-8 week old female nude mice.

    • Allow tumors to grow to a palpable volume (e.g., 100-150 mm³).

  • Experimental Groups (n=5-8 mice per group):

    • Group 1: Saline Control (Vehicle)

    • Group 2: Empty Nanoparticles (NP Control)

    • Group 3: Free this compound (e.g., 4 mg/kg)

    • Group 4: NP-LND (e.g., equivalent to 4 mg/kg this compound)

  • Dosing and Monitoring:

    • Administer treatments intravenously every other day for a total of 18-21 days.

    • Measure tumor volume (Volume = 0.5 × Length × Width²) and body weight three times per week.

    • Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, signs of pain).

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and harvest tumors and major organs (liver, spleen, kidneys, testes).

    • Efficacy: Compare tumor growth curves and final tumor weights between groups. Perform histological analysis (e.g., H&E, TUNEL) on tumor sections to assess necrosis and apoptosis.

    • Toxicity: Perform histopathological analysis (H&E staining) on major organs to check for tissue damage. Conduct blood analysis (e.g., CBC, liver function tests for ALT/AST) to assess systemic toxicity.

Protocol 2: Assessment of Testicular Toxicity

This protocol is adapted from studies evaluating the antispermatogenic effects of this compound.

  • Animal Model and Dosing:

    • Use sexually mature male Sprague-Dawley rats or CD1 mice.

    • Administer a single oral gavage of this compound (e.g., 100 mg/kg) or vehicle control.

  • Time-Course Evaluation:

    • Euthanize cohorts of animals at various time points post-dosing (e.g., 24h, 48h, 7 days, 14 days) to assess acute and potential recovery phases.

  • Endpoint Analysis:

    • Macroscopic: Record body weight and testis weight for each animal.

    • Histology: Fix testes in Bouin's solution, embed in paraffin, section, and stain with H&E. Examine for seminiferous tubule damage, loss of germ cells, and Sertoli cell morphology.

    • Hormone Analysis: Collect testes and snap-freeze for subsequent analysis of intratesticular hormone levels (Testosterone, Androstenedione, 17OH-progesterone) via ELISA or LC-MS/MS.

    • Sperm Count: If assessing long-term effects, epididymal sperm head counts can be performed to quantify the impact on spermatogenesis.

Visualizations

Tolnidamine_MoA cluster_cell Cancer Cell Glucose Glucose HK2 Hexokinase II (Mitochondrially-bound) Glucose->HK2 Glycolysis Step 1 Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC MCT Monocarboxylate Transporter (MCT) Lactate->MCT Efflux This compound This compound This compound->HK2 Inhibits This compound->MPC Inhibits This compound->MCT Inhibits ETC Electron Transport Chain (Complex I & II) This compound->ETC Inhibits HK2->Pyruvate Acidification Intracellular Acidification (↓pH) MCT->Acidification Blockage leads to ATP_depletion ATP Depletion ETC->ATP_depletion Inhibition leads to

Caption: this compound's mechanism of action on cancer cell energy metabolism.

Mitigation_Workflow start Start: Establish Tumor Xenograft Model groups Randomize into 3 Groups: 1. Vehicle Control 2. Free this compound 3. NP-Tolnidamine start->groups treatment Administer Treatment (e.g., IV, 3x/week) groups->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor monitor->treatment Continue Treatment endpoint Endpoint Reached (e.g., Day 21) monitor->endpoint analysis Analyze Efficacy & Toxicity: - Tumor Weight - Organ Histology - Blood Panel endpoint->analysis outcome Compare NP-LND vs Free LND: Improved Efficacy? Reduced Toxicity? analysis->outcome

Caption: Experimental workflow for evaluating a mitigation strategy.

Mitigation_Strategies problem This compound Off-Target Effects (Myalgia, Testicular Toxicity, etc.) s1 Strategy 1: Formulation & Delivery problem->s1 s2 Strategy 2: Dosing & Administration problem->s2 s3 Strategy 3: Combination Therapy problem->s3 s1_1 Targeted Nanoparticles (e.g., PLGA, Micelles) s1->s1_1 s1_2 Mitochondria-Targeting (e.g., Mito-LND) s1->s1_2 s2_1 Dose Titration (Find lowest effective dose) s2->s2_1 s2_2 Fractionated Dosing (Split dose over time) s2->s2_2 s3_1 Combine with Chemotherapy (e.g., Doxorubicin) s3->s3_1 s3_2 Combine with Physical Therapy (e.g., Hyperthermia) s3->s3_2

Caption: Logical overview of strategies to mitigate this compound's off-target effects.

References

Technical Support Center: Strategies to Reduce Tolnidamine-Induced Testicular Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Tolnidamine-induced testicular toxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary effect on the male reproductive system?

This compound is an indazole-carboxylic acid derivative that has been investigated for its antispermatogenic properties.[1][2] Its primary effect is the dose-dependent inhibition of sperm production, leading to reduced sperm density and, at higher doses, azoospermia (the absence of sperm in the ejaculate).[1][2]

Q2: What are the specific effects of this compound on sperm parameters?

Studies in rabbits have shown that this compound administration leads to a significant reduction in sperm density.[1] It can also cause a reversible impairment of sperm motility, vitality, and morphology.

Q3: Are the testicular effects of this compound reversible?

The reversibility of this compound's effects appears to be dose-dependent. In studies with rabbits, lower weekly doses resulted in sperm densities that did not return to control levels even after a 150-day recovery period. In animals treated with higher daily doses that resulted in azoospermia, spermatozoa reappeared after a 30-day recovery period, but the sperm count remained very low. This suggests that higher doses may lead to irreversible or only partially reversible inhibition of sperm production.

Q4: Does this compound affect libido or testosterone levels?

No, studies have indicated that this compound does not significantly alter libido or the circulatory levels of testosterone. Semen weight, volume, color, and pH also appear to remain unchanged.

Q5: What is the proposed mechanism of this compound-induced testicular toxicity?

While the precise molecular mechanism is not fully elucidated, this compound is categorized as an antispermatogenic agent, indicating it directly targets spermatogenesis. A significant depletion in seminal glycerylphosphorylcholine (GPC) has been recorded, which may suggest an impact on epididymal function or sperm maturation. Many drug-induced testicular toxicities involve the induction of oxidative stress, which leads to damage of testicular cells and sperm. Although not specifically demonstrated for this compound, this is a plausible contributing mechanism.

Troubleshooting Guides

Problem 1: My experimental model shows a more severe testicular toxicity with this compound than expected.

  • Possible Cause 1: Animal Model Sensitivity: There may be species- or strain-specific differences in sensitivity to this compound.

    • Solution: Review literature for data on the specific animal model being used. If data is unavailable, consider conducting a dose-response study to establish the toxicological profile in your specific model.

  • Possible Cause 2: Oxidative Stress: The increased toxicity may be due to an overwhelming of the testicular antioxidant defense systems.

    • Solution: Assess biomarkers of oxidative stress in testicular tissue, such as malondialdehyde (MDA) levels, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Suggested Mitigation Strategy:

    • Antioxidant Co-administration: Consider the co-administration of antioxidants like Vitamin C, Vitamin E, Coenzyme Q10, or N-acetylcysteine (NAC). These have been shown to mitigate testicular damage induced by other toxicants, often by reducing oxidative stress.

Problem 2: Sperm parameters are not recovering in my experimental animals after cessation of this compound treatment.

  • Possible Cause 1: Irreversible Germ Cell Depletion: High doses or prolonged exposure to this compound may cause irreversible damage to spermatogonial stem cells, leading to a permanent reduction in sperm production.

    • Solution: Perform a detailed histological analysis of the testes to assess the integrity of the seminiferous epithelium and the presence of different germ cell types. Immunohistochemical staining for markers of apoptosis (e.g., Caspase-3) and cell proliferation (e.g., PCNA) can provide further insights.

  • Possible Cause 2: Persistent Inflammation: Drug-induced testicular damage can sometimes be associated with a chronic inflammatory response that hinders tissue regeneration.

    • Solution: Evaluate testicular tissue for inflammatory markers, such as NF-κB and pro-inflammatory cytokines (e.g., IL-6, TNF-α).

  • Suggested Experimental Approach:

    • Investigate Pro-survival and Anti-apoptotic Agents: Explore the potential therapeutic effects of agents that promote cell survival and inhibit apoptosis in your experimental model.

Quantitative Data Summary

The following table summarizes the quantitative data on sperm density from a long-term study of this compound in rabbits.

Treatment GroupDose of this compoundDuration of TreatmentSperm Density (million/mL ± SD) at end of treatmentSperm Density (million/mL ± SD) after 150-day recovery
Control (Group A) Vehicle only150 days453.00 ± 65.30380.00 ± 40.80
Low Dose (Group B) 50 mg/kg body weight/week150 days23.60 ± 4.8737.40 ± 4.46
High Dose (Group C) 50 mg/kg body weight/day150 daysAzoospermic (after 135 days)< 5

Experimental Protocols

Protocol: Evaluation of a Protective Agent Against this compound-Induced Testicular Toxicity in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Experimental Groups (n=8-10 per group):

    • Group 1: Control (Vehicle only).

    • Group 2: this compound only (e.g., 50 mg/kg/day, oral gavage).

    • Group 3: Protective Agent only (e.g., N-acetylcysteine, 150 mg/kg/day, oral gavage).

    • Group 4: this compound + Protective Agent.

  • Dosing Regimen: Administer compounds for a period relevant to the spermatogenic cycle of the species (e.g., 28-56 days for rats).

  • Sample Collection (at the end of the study):

    • Blood: Collect via cardiac puncture for serum separation and hormone analysis (Testosterone, LH, FSH).

    • Testes and Epididymides: Excise and weigh. One testis can be fixed in Bouin's solution for histology, and the other snap-frozen in liquid nitrogen for biochemical assays.

  • Endpoints for Evaluation:

    • Sperm Analysis:

      • Collect sperm from the cauda epididymis.

      • Assess sperm count, motility, and morphology using a hemocytometer and light microscopy.

    • Histopathology:

      • Process fixed testes for paraffin embedding.

      • Section and stain with Hematoxylin and Eosin (H&E).

      • Evaluate for seminiferous tubule degeneration, germ cell loss, and interstitial changes.

    • Biochemical Assays (from frozen testicular tissue):

      • Oxidative Stress Markers: Measure MDA and glutathione (GSH) levels, and the activity of SOD and CAT enzymes using commercially available kits.

      • Inflammatory Markers: Measure levels of TNF-α and IL-6 via ELISA.

      • Apoptosis Markers: Assess Caspase-3 activity or perform Western blotting for Bax/Bcl-2 expression.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.

Visualizations

Tolnidamine_Toxicity_Pathway This compound This compound Spermatogenesis Spermatogenesis This compound->Spermatogenesis Inhibits GPC Glycerylphosphorylcholine (GPC) This compound->GPC Depletes Oxidative_Stress Oxidative Stress (Hypothesized) This compound->Oxidative_Stress May Induce Sperm_Parameters Sperm Density, Motility, Morphology Spermatogenesis->Sperm_Parameters Leads to Reduction/Impairment Testicular_Toxicity Testicular Toxicity Sperm_Parameters->Testicular_Toxicity GPC->Testicular_Toxicity ROS Increased ROS Oxidative_Stress->ROS Antioxidants Decreased Antioxidant Enzymes (SOD, CAT) Oxidative_Stress->Antioxidants Cell_Damage Germ Cell & Sertoli Cell Damage ROS->Cell_Damage Causes Antioxidants->Cell_Damage Contributes to Cell_Damage->Spermatogenesis Disrupts Experimental_Workflow start Experimental Design (e.g., 4 Groups: Control, this compound, Protective Agent, Combination) dosing Dosing Period (e.g., 28-56 days) start->dosing collection Sample Collection (Blood, Testes, Epididymides) dosing->collection analysis Analysis collection->analysis sperm Sperm Parameters (Count, Motility, Morphology) analysis->sperm histo Histopathology (H&E Staining) analysis->histo biochem Biochemical Assays (Oxidative Stress, Inflammation, Apoptosis Markers) analysis->biochem hormone Hormone Analysis (Testosterone, LH, FSH) analysis->hormone end Data Interpretation & Conclusion sperm->end histo->end biochem->end hormone->end

References

Technical Support Center: Improving the Therapeutic Index of Tolnidamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Tolnidamine and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to improve the therapeutic index of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anticancer effects of this compound and its derivatives?

A1: The anticancer activity of this compound and its parent compound, Lonidamine, is primarily attributed to the disruption of energy metabolism in cancer cells. These compounds selectively target the unique metabolic phenotype of many tumors, often referred to as the "Warburg Effect," which is characterized by high rates of glycolysis even in the presence of oxygen.[1][2] The key molecular targets include:

  • Mitochondrially-Bound Hexokinase (HK-II): Inhibition of this enzyme, which is often overexpressed and bound to the mitochondrial membrane in cancer cells, is a primary mechanism.[1][2][3] This disrupts the first committed step of glycolysis, leading to ATP depletion.

  • Mitochondrial Pyruvate Carrier (MPC): By inhibiting the transport of pyruvate into the mitochondria, these compounds further disrupt cellular respiration.

  • Monocarboxylate Transporters (MCTs): Inhibition of MCTs, particularly MCT1, MCT2, and MCT4, prevents the efflux of lactic acid from cancer cells. This leads to intracellular acidification (a decrease in intracellular pH) and further metabolic stress.

This multi-pronged attack on cancer cell metabolism leads to a bioenergetic crisis, ATP depletion, and ultimately, apoptosis.

Q2: What are the known toxicities associated with this compound and its derivatives?

A2: The toxicity profile of this compound and related compounds is a critical consideration for improving their therapeutic index. While generally considered to have low toxicity to normal tissues compared to conventional chemotherapeutics, some side effects have been noted:

  • Nephrotoxicity: Abnormal kidney function has been observed, particularly at high or prolonged doses.

  • Antispermatogenic Effects: this compound and its analog Adjudin (AF-2364) were initially investigated as male contraceptives due to their ability to disrupt the interaction between Sertoli cells and developing sperm, leading to reversible or irreversible infertility depending on the dose.

  • Myalgia: Muscle pain has been reported as a side effect of Lonidamine.

  • Gastrointestinal Effects: Nausea, vomiting, and gastric pain can occur.

It's important to note that many of these toxicities are dose-dependent. The goal of derivatization is to create analogs with a wider therapeutic window, meaning they are more potent against cancer cells at concentrations that are well-tolerated by normal tissues.

Q3: How is the therapeutic index of a this compound derivative determined in vitro?

A3: In an in vitro setting, the therapeutic index is often represented by the Selectivity Index (SI) . The SI is a ratio that compares the cytotoxicity of a compound towards normal cells versus cancer cells. It is calculated as:

SI = IC50 (normal cells) / IC50 (cancer cells)

Where IC50 is the half-maximal inhibitory concentration. A higher SI value indicates greater selectivity for cancer cells and a more promising therapeutic window. For example, an ideal compound would have a low IC50 against cancer cells and a high IC50 against normal cells.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cell Lines

Problem: Your novel this compound derivative shows potent anticancer activity, but also exhibits high toxicity in non-cancerous control cell lines (e.g., HEK-293, Vero), resulting in a low Selectivity Index.

Possible Causes and Solutions:

  • Off-Target Effects: The derivative may be inhibiting essential pathways common to both normal and cancer cells.

    • Solution: Consider structural modifications to improve target specificity. Structure-Activity Relationship (SAR) studies can help identify moieties responsible for off-target toxicity. For instance, altering the substituents on the benzyl or indazole ring can modulate activity and selectivity.

  • Compound Solubility: Poor solubility can lead to compound precipitation at higher concentrations, causing non-specific cytotoxicity.

    • Solution: Visually inspect your culture wells for precipitates. If observed, consider using a lower final DMSO concentration (ideally <0.5%), pre-warming media, or employing solubilizing agents like Pluronic F-68 at a non-toxic concentration.

  • Metabolic Liabilities: The derivative might be metabolized into a toxic species by enzymes present in both cell types.

    • Solution: Perform metabolic stability assays to identify potential toxic metabolites. Subsequent chemical modifications can be made to block these metabolic pathways.

Issue 2: Inconsistent IC50 Values in MTT Assays

Problem: You are getting variable and non-reproducible IC50 values when screening your this compound derivatives using the MTT assay.

Possible Causes and Solutions:

  • Interference with MTT Assay Chemistry: As inhibitors of cellular metabolism, this compound derivatives can directly interfere with the MTT assay, which measures mitochondrial reductase activity. An increase in OD at higher concentrations can occur if the compound induces a stress response that increases metabolic rate before cell death.

    • Solution 1: Confirm cell viability with an alternative endpoint assay that does not rely on reductase activity. Good alternatives include ATP-based assays (e.g., CellTiter-Glo®) or assays that measure membrane integrity (e.g., Trypan Blue exclusion or live/dead fluorescent staining).

    • Solution 2: Run a cell-free control to check if your compound directly reduces the MTT reagent.

  • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.

    • Solution: Ensure complete dissolution by vigorous pipetting or using a plate shaker after adding the solubilization buffer (e.g., DMSO or isopropanol).

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the effective compound concentration.

    • Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity of various indazole derivatives against cancer and normal cell lines. The Selectivity Index (SI) is calculated where data is available to provide a measure of the therapeutic index.

Table 1: Cytotoxicity and Selectivity Index of Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
6o K562 (Leukemia)5.15HEK-293 (Kidney)33.26.45
5k Hep-G2 (Liver)3.32HEK-293 (Kidney)12.173.67
3b WiDr (Colon)27.20Vero (Kidney)>143.47>5.27
Lonidamine A549 (Lung)280BEAS-2B (Lung)Additive effect with ACNU, no specific IC50 provided-
AF-2364 Various-VariousReported to have sperm-specific effects at lower concentrations, not general cytotoxicity-

Note: IC50 values can vary significantly based on the cell line, assay conditions, and incubation time. Direct comparison between different studies should be made with caution.

Experimental Protocols

Protocol 1: General Synthesis of 1-(Substituted-benzyl)-1H-indazole-3-carboxylic Acid Derivatives

This protocol provides a general framework for synthesizing this compound derivatives, which often involves the N-benzylation of an indazole-3-carboxylic ester followed by hydrolysis.

Step 1: N-Alkylation of Ethyl 1H-indazole-3-carboxylate

  • To a solution of ethyl 1H-indazole-3-carboxylate in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K2CO3).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted benzyl halide (e.g., 4-chloro-2-methylbenzyl chloride).

  • Heat the reaction mixture (e.g., to 80°C) and monitor the reaction progress by TLC.

  • After completion, cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ethyl 1-(substituted-benzyl)-1H-indazole-3-carboxylate in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and reduce the volume by rotary evaporation.

  • Acidify the aqueous residue with a dilute acid (e.g., 2N HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry to obtain the final this compound derivative.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxicity of this compound derivatives.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.

  • Absorbance Reading: Shake the plate gently for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Visualizations

Warburg_Effect_Inhibition cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion cluster_Inhibitors Glucose_ext Glucose Glucose_cyt Glucose Glucose_ext->Glucose_cyt GLUT Lactate_ext Lactate G6P Glucose-6-P Glucose_cyt->G6P Hexokinase II Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate_cyt Lactate Pyruvate->Lactate_cyt LDH Pyruvate_mit Pyruvate Pyruvate->Pyruvate_mit MPC Lactate_cyt->Lactate_ext Efflux TCA_Cycle TCA Cycle Pyruvate_mit->TCA_Cycle ETC Oxidative Phosphorylation TCA_Cycle->ETC ATP ATP ETC->ATP This compound This compound Derivatives Hexokinase II Hexokinase II This compound->Hexokinase II Inhibition MPC MPC This compound->MPC Inhibition MCT MCT This compound->MCT Inhibition MCT->Lactate_ext MCT->Lactate_cyt

A diagram illustrating the inhibition of cancer cell metabolism by this compound derivatives.

workflow cluster_discovery Drug Discovery & Optimization cluster_evaluation Preclinical Evaluation cluster_decision Decision Point start Design & Synthesize This compound Derivatives screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->screen selectivity Determine IC50 on Cancer & Normal Cells screen->selectivity calc_si Calculate Selectivity Index (SI) selectivity->calc_si decision Therapeutic Index Improved? calc_si->decision high_si High SI: Promising Candidate mechanism Mechanism of Action Studies high_si->mechanism low_si Low SI: Poor Candidate low_si->start Redesign Derivative in_vivo In Vivo Efficacy & Toxicity Studies mechanism->in_vivo decision->high_si Yes decision->low_si No

A workflow for improving the therapeutic index of this compound derivatives.

References

Technical Support Center: Refinement of Animal Models for Studying Lonidamine's Long-Term Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on studies of Lonidamine, a compound closely related to Tolnidamine and known for its antispermatogenic properties. It is assumed that "this compound" in the user's request may be a typographical error for "Lonidamine." Researchers should verify the specific properties of this compound before designing experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the long-term effects of Lonidamine on the male reproductive system in animal models.

Troubleshooting Guides

This section addresses common issues that may arise during long-term animal studies with Lonidamine.

Issue 1: Unexpected Animal Morbidity or Mortality

Potential Cause Troubleshooting Steps
Vehicle Toxicity - Ensure the vehicle is well-tolerated at the volume and frequency of administration. - Run a vehicle-only control group for the same duration as the main study. - Consider alternative, less toxic vehicles if necessary.
Incorrect Gavage Technique - Ensure all personnel are properly trained in oral gavage to prevent esophageal or tracheal injury. - Use appropriate gavage needle size for the animal's weight. - Observe animals for signs of distress (e.g., coughing, difficulty breathing) immediately after dosing.
Off-Target Drug Toxicity - Monitor animals daily for clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior. - Myalgia (muscle pain) is a known side effect of Lonidamine and may manifest as reluctance to move.[1][2] - If significant toxicity is observed, consider dose reduction or a different administration schedule.
Infection - Maintain aseptic techniques for all injections and surgical procedures (e.g., osmotic pump implantation). - Monitor for signs of infection at injection or incision sites.

Issue 2: High Variability in Testicular Endpoints

Potential Cause Troubleshooting Steps
Inconsistent Dosing - Calibrate all dosing equipment regularly. - Ensure the drug solution is homogenous before each administration. - For oral gavage, confirm the entire dose was delivered.
Age and Strain Differences - Use animals of a consistent age and from the same supplier. - Be aware that different strains of rats and mice may respond differently to the drug. - Pubertal animals may show reversible effects, while adults may have more persistent damage.[3]
Circadian Rhythm Effects - Perform dosing and sample collection at the same time each day to minimize hormonal fluctuations.
Sample Processing Artifacts - Standardize protocols for tissue fixation, processing, and staining to ensure consistency across all samples. - Use a consistent method for sperm counting and morphology assessment.

Issue 3: Difficulty in Assessing Reversibility of Effects

Potential Cause Troubleshooting Steps
Insufficient Study Duration - Lonidamine can cause testicular damage that persists for several weeks after a single dose.[4] - Extend the post-treatment observation period to at least 8-10 weeks to adequately assess recovery of spermatogenesis.
Age of Animals at Dosing - Studies in pubertal mice have shown that the testicular damage from Lonidamine can be transient and recover in adulthood.[3] - Consider the age of the animals when interpreting reversibility data.
Inappropriate Endpoints - In addition to histology, assess functional recovery through mating studies with untreated females. - Analyze sperm concentration, motility, and morphology from the cauda epididymis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended animal models for studying the long-term antispermatogenic effects of Lonidamine?

A1: The most commonly used animal models are rats (Sprague-Dawley) and mice (CD1, ICR). These models have well-characterized reproductive biology and are sensitive to the testicular toxicity of Lonidamine.

Q2: What is a typical dose and route of administration for long-term studies?

A2: Single oral doses of 100 mg/kg in rats and 200 mg/kg in mice have been shown to induce significant and lasting antispermatogenic effects. For long-term studies involving repeated dosing, lower doses may be necessary to avoid cumulative toxicity. Oral gavage is a common and effective route of administration.

Q3: What are the primary cellular targets of Lonidamine in the testis?

A3: The primary cellular targets appear to be primary spermatocytes and Sertoli cells. Damage to Sertoli cells can lead to a loss of intercellular cohesion within the seminiferous epithelium, resulting in the exfoliation of germ cells.

Q4: What is the mechanism of action of Lonidamine's antispermatogenic effect?

A4: Lonidamine disrupts cellular energy metabolism. Its mechanism involves the inhibition of key enzymes in glycolysis (like hexokinase) and mitochondrial respiration. This leads to ATP depletion in spermatocytes and Sertoli cells, which are highly metabolically active. Recent studies also suggest that Lonidamine and its derivatives may disrupt the blood-testis barrier by affecting tight junction proteins.

Q5: Are the antispermatogenic effects of Lonidamine reversible?

A5: The reversibility depends on the dose, duration of treatment, and the age of the animal at the time of exposure. In mature mice, a single high dose can cause testicular damage that persists for at least 8 weeks. However, studies in pubertal mice have shown that the effects can be transient, with recovery of spermatogenesis in adulthood.

Q6: What are the expected hormonal changes following Lonidamine administration?

A6: Lonidamine generally has a low impact on systemic hormone levels. However, some studies in immature mice have reported a transient decrease in intratesticular testosterone and androstenedione, with a concurrent increase in 17OH-progesterone, suggesting a temporary disruption of steroidogenesis.

Quantitative Data Summary

Table 1: Effects of a Single Oral Dose of Lonidamine on Testicular Parameters in Mice

Animal ModelDose (mg/kg)Time PointObservationReference
Mature CD1 Mice20024 hours - 8 weeksSignificant reduction in testicular weight; marked depletion of spermatids; degeneration of seminiferous tubules persisting up to 8 weeks.
Pubertal CD1 Mice10048 hours~50% reduction in testicular sperm head concentration; morphological alterations of Sertoli cells.
Pubertal CD1 Mice10074 & 123 days (postnatal)Recovery of testicular parameters to control levels.
Immature CD1 Mice10024 - 48 hoursSignificant increase in testis weight; >50% decrease in sperm head counts.
Immature CD1 Mice10042 days (postnatal)Recovery of reproductive endpoints.

Table 2: Hormonal Changes in Immature CD1 Mice After a Single 100 mg/kg Oral Dose of Lonidamine

HormoneObservation (first few days post-dosing)Observation (1-2 weeks post-dosing)Reference
Testosterone (T)DecreasedTended to be higher than controls
Androstenedione (ADIONE)DecreasedTended to be higher than controls
17OH-progesterone (17OH-P4)IncreasedTended to be higher than controls
17β-estradiol (E2)UnchangedNot reported

Experimental Protocols

Protocol 1: Long-Term Evaluation of Testicular Toxicity in Adult Mice

  • Animal Model: Adult male CD1 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week before the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: Randomly assign animals to a control group (vehicle only) and a treatment group (Lonidamine). A minimum of 6-8 animals per group per time point is recommended.

  • Drug Preparation: Prepare Lonidamine suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single oral dose of Lonidamine (200 mg/kg) or vehicle via gavage.

  • Monitoring: Monitor animals daily for clinical signs of toxicity and record body weights weekly.

  • Sample Collection: Euthanize subgroups of animals at 24 hours, 48 hours, 6 days, 2 weeks, 4 weeks, and 8 weeks post-treatment.

  • Endpoint Analysis:

    • Record final body weight and testis weight.

    • Collect blood for potential hormone analysis.

    • Fix one testis in Bouin's solution for histological analysis (H&E staining).

    • Homogenize the other testis for sperm head counts or flow cytometric analysis of testicular cell populations.

    • Collect cauda epididymis for sperm motility and morphology assessment.

Visualizations

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Collection cluster_analysis Phase 4: Endpoint Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (Control & LND) acclimatization->grouping dosing Single Oral Dose (Vehicle or 200 mg/kg LND) grouping->dosing monitoring Daily Health & Weekly Weight Checks dosing->monitoring collection Sample Collection at Multiple Time Points (24h to 8 weeks) monitoring->collection histology Testicular Histology collection->histology sperm_analysis Sperm Parameters collection->sperm_analysis hormone_analysis Hormone Levels collection->hormone_analysis

Caption: Workflow for a long-term Lonidamine testicular toxicity study.

lonidamine_moa cluster_cell Sertoli / Germ Cell cluster_glycolysis Glycolysis cluster_mitochondria Mitochondrion cluster_outcome Physiological Outcome lonidamine Lonidamine hexokinase Hexokinase lonidamine->hexokinase Inhibits mpc Mitochondrial Pyruvate Carrier (MPC) lonidamine->mpc Inhibits complex_ii Complex II lonidamine->complex_ii Inhibits pyruvate Pyruvate hexokinase->pyruvate glucose Glucose glucose->hexokinase pyruvate->mpc mpc->complex_ii atp_prod ATP Production complex_ii->atp_prod atp_depletion ATP Depletion atp_prod->atp_depletion cell_damage Spermatocyte & Sertoli Cell Damage atp_depletion->cell_damage spermatogenesis_inhibition Inhibition of Spermatogenesis cell_damage->spermatogenesis_inhibition

Caption: Lonidamine's mechanism of action on testicular cell metabolism.

troubleshooting_tree start High Variability in Testicular Weight Data q1 Was dosing consistent (volume, concentration)? start->q1 q2 Were animals of a consistent age/strain? q1->q2 Yes a1 Review dosing procedures. Ensure solution homogeneity. Retrain staff. q1->a1 No q3 Was tissue processing standardized? q2->q3 Yes a2 Review animal sourcing. Ensure narrow age/weight range at study start. q2->a2 No a3 Review necropsy and histology SOPs. Check for artifacts. q3->a3 No end Variability likely due to biological variation or drug effect. q3->end Yes

Caption: Troubleshooting decision tree for result variability.

References

Technical Support Center: Overcoming the Limitations of Tolnidamine in Clinical Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolnidamine. Our goal is to help you overcome the challenges associated with its clinical translation and effectively harness its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound primarily functions as an anticancer agent by disrupting the energy metabolism of tumor cells. It does not directly interfere with nucleic acid or protein synthesis.[1] Instead, it exerts a powerful inhibitory effect on processes crucial for cancer cell survival, including:

  • Inhibition of mitochondrially-bound hexokinase: This is a key enzyme in glycolysis. By inhibiting it, this compound disrupts the primary energy-producing pathway in many cancer cells.[2][3]

  • Inhibition of mitochondrial respiration: It specifically targets complexes I and II of the electron transport chain, further impeding cellular energy (ATP) production.[3]

  • Inhibition of lactate transport: this compound blocks monocarboxylate transporters (MCTs), leading to the accumulation of lactic acid within the tumor cells. This results in intracellular acidification, creating a toxic environment for the cancer cells.[3]

Q2: What are the main limitations of this compound as a standalone anticancer agent?

While promising, this compound has demonstrated limited efficacy as a monotherapy in clinical trials. The primary limitations include:

  • Modest single-agent activity: Its anticancer effects are often transient and reversible when used alone.

  • Distinct side-effect profile: Though it doesn't cause common chemotherapy-related side effects like myelosuppression or alopecia, it can induce myalgia (muscle pain), testicular pain, asthenia (weakness), and gastrointestinal discomfort. Myalgia is often the dose-limiting toxicity.

  • Variable pharmacokinetics: Studies have shown wide inter-individual variations in plasma concentrations after oral administration.

Q3: What are the most promising strategies to enhance the clinical efficacy of this compound?

The most effective approach to overcoming this compound's limitations is its use in combination therapies, where it can act as a sensitizer to other treatments. Key strategies include:

  • Combination with Chemotherapy: this compound has been shown to potentiate the cytotoxic effects of platinum-based drugs (cisplatin, carboplatin), anthracyclines (doxorubicin), and alkylating agents. It is thought to interfere with the energy-dependent repair of DNA damage induced by these agents.

  • Combination with Radiotherapy: this compound can enhance the effects of radiation by inhibiting the repair of potentially lethal damage in tumor cells.

  • Combination with Hyperthermia: Heat stress can synergize with this compound's metabolic disruption, leading to enhanced cancer cell killing.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and tumor-specific targeting, potentially reducing systemic side effects.

Troubleshooting Guide

Issue 1: Inconsistent or weak cytotoxic effects of this compound in vitro.

  • Question: We are observing variable or lower-than-expected cytotoxicity with this compound in our cancer cell line cultures. What could be the cause?

  • Answer:

    • pH of the Culture Medium: The activity of this compound can be pH-dependent. Some studies have shown that its effectiveness is enhanced in an acidic environment (pH 6.7) compared to a neutral pH (7.4). Consider assessing and, if appropriate for your experimental model, slightly lowering the pH of your culture medium.

    • Duration of Exposure: this compound's cytotoxic effects are often time-dependent. Short exposure times may not be sufficient to induce significant cell death. Try extending the incubation period to 12, 24, or even 48 hours to see if the cytotoxic effect increases.

    • Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. Its efficacy is linked to the metabolic profile of the cancer cells. If you are not seeing an effect, consider profiling the metabolic activity (e.g., glycolysis rate) of your cell line. Highly glycolytic "Warburg effect" cells may be more susceptible.

    • Drug Concentration: Ensure you are using an appropriate concentration range. IC50 values can vary significantly between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific model.

Issue 2: Difficulty in observing synergistic effects in combination therapy studies.

  • Question: We are combining this compound with a chemotherapeutic agent but are not seeing a clear synergistic interaction. How can we troubleshoot this?

  • Answer:

    • Dosing Schedule and Sequence: The order and timing of drug administration are critical. The maximum potentiation of some drugs, like cisplatin, is often seen when this compound is given after the primary agent, potentially to inhibit DNA damage repair. For other agents, pre-treatment with this compound may be more effective. Experiment with different schedules (pre-treatment, co-treatment, post-treatment) to find the optimal sequence.

    • Concentration Ratios: Synergy is often dependent on the concentration ratio of the two drugs. A fixed-ratio experimental design (e.g., based on the IC50 of each drug) is recommended. Analyze the data using methods like isobolographic analysis or the combination index (CI) to quantitatively determine if the interaction is synergistic, additive, or antagonistic.

    • Duration of this compound Exposure: In some cases, a short exposure to this compound may not be sufficient to sensitize the cells to the other agent. Continuous exposure to this compound after treatment with the chemotherapeutic agent can sometimes enhance the synergistic effect.

Issue 3: Challenges with the solubility and delivery of this compound in experiments.

  • Question: this compound has poor aqueous solubility. How can we effectively prepare it for in vitro and in vivo studies?

  • Answer:

    • Solvent Selection: For in vitro studies, this compound can be dissolved in organic solvents like DMSO or ethanol before being diluted in the culture medium. Ensure the final solvent concentration is non-toxic to your cells.

    • Novel Formulations: For in vivo studies and to improve solubility and stability for in vitro work, consider formulating this compound into nanoparticles or liposomes. These delivery systems can enhance its bioavailability and target it more effectively to tumor tissues.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents
Cell LineCombination AgentThis compound ConcentrationEffect on Combination Agent's IC50Reference
A2780 (Ovarian Cancer)Cisplatin300 µM4-fold reduction
A2780/cp8 (Cisplatin-Resistant Ovarian Cancer)Cisplatin300 µM5-fold reduction
BG-1 (Platinum-Resistant Ovarian Cancer)Cisplatin20-30 µg/mlSynergistic effect observed
BG-1 (Platinum-Resistant Ovarian Cancer)Carboplatin20-30 µg/mlSynergistic effect observed
MCF-7 (Breast Cancer)Cisplatin250 µMSupra-additive cell kill
MCF-7 (Breast Cancer)Melphalan250 µMSupra-additive cell kill
MCF-7 (Breast Cancer)4-hydroperoxycyclophosphamide250 µMGreater than additive cell kill
MCF-7 (Breast Cancer)Carmustine250 µMSupra-additive cell kill
A549 (Lung Cancer)ACNUIC25 and IC50Synergistic killing effect (Q > 1.15)
H1299 (Lung Cancer)ACNUIC25 and IC50Synergistic killing effect
Table 2: Efficacy of this compound in Combination with Physical Therapies
Cancer ModelCombination TherapyThis compound DoseKey FindingReference
Methylcholanthrene-induced fibrosarcoma (murine)Radiation100 mg/kgDose modifying factor of 1.36
Radiation-induced fibrosarcoma (murine)Radiation100 mg/kgDose modifying factor of 1.25
Human prostate cancer cell linesRadiation0.5 - 0.8 mMSensitizer enhancement ratio of 1.8 to 2.2
Malignant melanoma and lung carcinoma primary culturesHyperthermia (42°C)Not specifiedSignificant enhancement of drug activity

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for this compound Combination Therapy
  • Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of the combination chemotherapeutic agent (e.g., cisplatin) in an appropriate solvent (e.g., sterile water or saline).

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Treatment:

    • Single Agent: Treat the cells with serial dilutions of this compound alone and the combination agent alone to determine the IC50 of each.

    • Combination: Treat the cells with a matrix of concentrations of both drugs. A fixed-ratio design based on the individual IC50 values is often used.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for the single agents.

    • For combination treatments, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Alternatively, use the Bliss independence or Loewe additivity models for synergy analysis.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a vacuum for several hours to overnight to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

Tolnidamine_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito MPC MPC MCT MCT TCA_Cycle TCA Cycle Pyruvate_Mito->TCA_Cycle ETC Electron Transport Chain (Complex I & II) TCA_Cycle->ETC ATP_Mito ATP ETC->ATP_Mito Hexokinase Hexokinase This compound This compound This compound->ETC This compound->Hexokinase This compound->MCT This compound->MPC

Caption: this compound's multi-faceted inhibition of cancer cell energy metabolism.

Experimental_Workflow_Synergy cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture 1. Culture Cancer Cells Drug_Prep 2. Prepare this compound & Combination Agent Stocks Cell_Seeding 3. Seed Cells in 96-well Plates Drug_Prep->Cell_Seeding Single_Agent 4a. Treat with Single Agents (Dose-Response) Cell_Seeding->Single_Agent Combo_Agent 4b. Treat with Combination (Dose-Matrix) Cell_Seeding->Combo_Agent Incubation 5. Incubate (24-72h) Single_Agent->Incubation Combo_Agent->Incubation Viability_Assay 6. Perform Viability Assay (MTT/XTT) Incubation->Viability_Assay Data_Analysis 7. Calculate IC50 & Combination Index (CI) Viability_Assay->Data_Analysis Result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) Data_Analysis->Result

Caption: Workflow for determining the synergistic effects of this compound in vitro.

Logical_Relationship_Troubleshooting cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions Problem_Node Inconsistent/Weak In Vitro Efficacy Cause1 Suboptimal pH Problem_Node->Cause1 Cause2 Insufficient Exposure Time Problem_Node->Cause2 Cause3 Low Cell Line Sensitivity Problem_Node->Cause3 Cause4 Incorrect Drug Concentration Problem_Node->Cause4 Solution1 Optimize Medium pH Cause1->Solution1 Solution2 Extend Incubation Period Cause2->Solution2 Solution3 Profile Cell Metabolism/ Switch Cell Line Cause3->Solution3 Solution4 Perform Dose-Response Curve Cause4->Solution4

Caption: Troubleshooting logic for inconsistent in vitro results with this compound.

References

Technical Support Center: Enhancing the Stability of Tolnidamine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tolnidamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Precipitation or cloudiness in your this compound solution is likely due to its low aqueous solubility, especially at neutral or acidic pH. This compound, similar to its structural analog Lonidamine, exhibits pH-dependent solubility. It is significantly more soluble in alkaline conditions (pH > 8) and has limited solubility at neutral (pH 7) and acidic (pH < 7) conditions.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO). Based on data for the closely related compound Lonidamine, high solubility can be achieved in DMSO. For aqueous buffers, it is advisable to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice, preferably one with an alkaline pH.

Q3: How should I store my this compound solutions to ensure stability?

A3: To maintain the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Protect from light: this compound may be susceptible to photodegradation. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use alkaline buffers: To prevent precipitation and potential hydrolysis, maintaining the pH of aqueous solutions above 8 is recommended.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: Degradation of this compound can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[2][3][4] These techniques can separate this compound from its degradation products. A decrease in the peak area of the parent this compound peak and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation
Symptom Possible Cause Troubleshooting Steps
Solution is cloudy or contains visible precipitate immediately after preparation.The pH of the aqueous solvent is too low (neutral or acidic).Increase the pH of the solution to above 8.0 using a suitable buffer (e.g., Tris-glycine buffer).[1]
The concentration of this compound exceeds its solubility limit in the chosen solvent.Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Precipitate forms over time during storage or during an experiment.A change in pH or temperature has occurred, reducing solubility.Re-adjust the pH to > 8.0. Ensure the storage and experimental temperature are controlled and consistent.
Issue 2: Chemical Degradation
Symptom Possible Cause Troubleshooting Steps
Loss of compound activity or unexpected experimental results.Hydrolysis: Degradation due to reaction with water, potentially catalyzed by acidic or basic conditions.Maintain the pH of the solution in the optimal stability range (likely alkaline). Perform experiments at lower temperatures if possible.
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light or metal ions.Prepare solutions using de-gassed solvents. Consider adding an antioxidant to the formulation. Protect the solution from light.
Photodegradation: Degradation caused by exposure to light.Conduct experiments under low-light conditions. Store solutions in light-resistant containers (e.g., amber vials).
Thermal Degradation: Degradation due to exposure to high temperatures.Avoid heating this compound solutions. If heating is necessary for an experiment, minimize the duration and temperature. Store solutions at recommended low temperatures.

Quantitative Data Summary

Data presented below is for Lonidamine, a close structural analog of this compound, and can be used as a strong reference.

Table 1: Solubility of Lonidamine in Various Solvents

SolventSolubility
DMSO~64 mg/mL
Aqueous Buffer (pH 8.3)Soluble
Aqueous Buffer (pH 7.0)Limited solubility
WaterInsoluble
EthanolInsoluble

Table 2: Conditions Leading to Lonidamine Degradation

Stress ConditionTemperatureObservationsReference
Acidic Hydrolysis (1N HCl)40°CDegradation observed over time.
80°CSignificant degradation observed. A degradation peak at m/z 276-277 was identified.
Alkaline Hydrolysis (1N NaOH)40°C & 80°CDegradation observed over time.
Oxidative (H₂O₂)Room TemperatureDegradation observed.
Thermal (in solution)70°CFormation of a degradation product corresponding to the indazole carboxylic derivative.
PhotodegradationLight ExposureBy-products from photodegradation have been identified.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Solution

Objective: To prepare an aqueous solution of this compound with enhanced stability for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Tris-glycine buffer (pH 8.3)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mg/mL.

  • Gently vortex the solution until the this compound is completely dissolved.

  • To prepare the working solution, dilute the DMSO stock solution into the Tris-glycine buffer (pH 8.3) to the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Vortex the working solution gently to ensure homogeneity.

  • Store the stock solution at -20°C in amber vials. Prepare fresh working solutions daily and keep them on ice, protected from light.

Protocol 2: Stability Assessment of this compound using HPLC

Objective: To monitor the stability of a this compound solution over time under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a DAD or UV detector

  • C18 reverse-phase HPLC column (e.g., Gemini C18)

  • Methanol, HPLC grade

  • Phosphate buffer (pH 3.0), HPLC grade

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and phosphate buffer (pH 3.0) (e.g., 80:20 v/v). Filter and degas the mobile phase.

  • Sample Preparation: At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution. Dilute the aliquot with the mobile phase to a concentration within the linear range of the assay.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.5 mL/min).

    • Set the detector wavelength to the λmax of this compound.

    • Inject a fixed volume of the prepared sample.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Hydrolysis (Acid/Base) This compound->Degradation_Products Oxidation This compound->Degradation_Products Photodegradation This compound->Degradation_Products Thermal Degradation

Caption: Primary degradation pathways for this compound in solution.

Caption: Workflow for preparing and testing this compound solution stability.

logical_relationship Stability This compound Stability pH High pH (>8) pH->Stability Temp Low Temperature Temp->Stability Light Protection from Light Light->Stability Solvent Aqueous Buffer Solvent->pH

References

Validation & Comparative

A Comparative Analysis of Tolnidamine and Lonidamine in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

In the landscape of anti-cancer therapeutics, metabolic inhibitors have emerged as a promising avenue for targeting the unique energetic requirements of tumor cells. Among these, Lonidamine has been a subject of extensive research for several decades. This guide aims to provide a comprehensive comparison of the anti-cancer activities of Lonidamine and a related compound, Tolnidamine, based on available experimental data.

Lonidamine: A Multi-Faceted Metabolic Inhibitor

Lonidamine, a derivative of indazole-3-carboxylic acid, exerts its anti-cancer effects primarily by disrupting the energy metabolism of neoplastic cells. Unlike traditional cytotoxic agents that target DNA synthesis or cell division, Lonidamine selectively interferes with the processes that fuel cancer cell growth and survival.

Mechanism of Action

Lonidamine's mechanism of action is multifaceted, targeting several key components of cellular energy production:

  • Inhibition of Glycolysis: Lonidamine is a well-established inhibitor of mitochondrially-bound hexokinase (HK), the enzyme that catalyzes the first committed step of glycolysis.[1][2] By inhibiting HK, Lonidamine disrupts the breakdown of glucose for energy, a pathway that is often highly upregulated in cancer cells (the Warburg effect).[3][4]

  • Mitochondrial Respiration and Pyruvate Transport: The drug also impairs mitochondrial function. It potently inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[2] Furthermore, Lonidamine inhibits the succinate-ubiquinone reductase activity of respiratory Complex II.

  • Lactate Transport and Intracellular Acidification: Lonidamine inhibits proton-linked monocarboxylate transporters (MCTs), which are responsible for extruding lactic acid from cells. This inhibition leads to an accumulation of lactate and a decrease in intracellular pH (pHi), creating a more acidic intracellular environment that can be detrimental to cancer cells.

  • Induction of Oxidative Stress: By disrupting the electron transport chain, Lonidamine can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.

  • Suppression of the Pentose Phosphate Pathway (PPP): Lonidamine has been shown to suppress the PPP, resulting in reduced levels of NADPH and glutathione, which are crucial for antioxidant defense.

The collective impact of these actions is a significant disruption of the cancer cell's ability to generate ATP, maintain redox balance, and proliferate.

Lonidamine_Mechanism_of_Action Signaling Pathways Affected by Lonidamine cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) Pyruvate Pyruvate G6P->Pyruvate G6P_ppp Glucose-6-Phosphate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (Complex II) TCA->ETC ATP ATP ETC->ATP ROS ROS ETC->ROS NADPH NADPH G6P_ppp->NADPH GSH Glutathione NADPH->GSH Lonidamine Lonidamine Lonidamine->Glucose Inhibits Lonidamine->Lactate Inhibits MCT Lonidamine->Pyruvate_mito Inhibits MPC Lonidamine->ETC Inhibits Lonidamine->G6P_ppp Suppresses

Caption: Mechanism of action of Lonidamine.

Preclinical Data

Numerous preclinical studies have demonstrated the anti-cancer efficacy of Lonidamine, both as a single agent and in combination with other therapies.

Table 1: In Vitro Cytotoxicity of Lonidamine

Cell LineCancer TypeIC50Exposure TimeReference
MCF-7Human Breast Carcinoma~365 µM12 h
MCF-7Human Breast Carcinoma~170 µM24 h

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 2: In Vivo Efficacy of Lonidamine in Xenograft Models

Cancer ModelTreatmentOutcomeReference
DB-1 MelanomaLonidamine (100 mg/kg, i.p.) + Doxorubicin (7.5 mg/kg, i.v.)Tumor growth delay of 18 days vs. 5 days for each agent alone
DB-1 MelanomaLonidamine (100 mg/kg, i.p.) + Doxorubicin (10 mg/kg, i.v.)Tumor growth delay of 29 days vs. 2-5 days for each agent alone
HCC1806 Breast CarcinomaLonidamine (100 mg/kg, i.p.) + Doxorubicin (12 mg/kg, i.v.)95% cell kill
DB-1 MelanomaLonidamine + Melphalan90% cell kill
Clinical Data

Lonidamine has been evaluated in numerous clinical trials, often in combination with chemotherapy and radiotherapy, for the treatment of various solid tumors.

Table 3: Summary of Key Clinical Trial Results for Lonidamine

Cancer TypePhaseTreatmentKey FindingsReference
Advanced Head and Neck Squamous Cell CarcinomaIIILonidamine (450 mg/day) + Radiotherapy vs. Placebo + RadiotherapySignificantly better 3- and 5-year disease-free survival in the Lonidamine group (44% and 40% vs. 23% and 19%).
Advanced Breast CancerII/IIICombination with chemotherapy (e.g., epirubicin)Encouraging results, but larger studies needed.
Advanced Ovarian CancerII/IIICombination with chemotherapy (e.g., cisplatin)Encouraging results, but larger studies needed.
Advanced Lung CancerII/IIICombination with chemotherapyEncouraging results, but larger studies needed.
Advanced Colorectal CancerIILonidamine monotherapyNo complete or partial remissions observed.

The most common side effects associated with Lonidamine are myalgia (muscle pain) and testicular pain. It is generally considered to have a toxicity profile that does not overlap with conventional chemotherapeutic agents, making it a candidate for combination therapies.

Experimental Protocols

The following are examples of experimental methodologies used in key studies of Lonidamine:

In Vitro Cytotoxicity Assay (MCF-7 cells)

  • Cell Line: MCF-7 human breast carcinoma cells.

  • Drug Exposure: Cells were exposed to varying concentrations of Lonidamine for 12 or 24 hours.

  • Endpoint: The IC50, the concentration of drug that inhibits cell growth by 50%, was determined.

  • Reference:

In Vivo Tumor Growth Delay Study (DB-1 Melanoma Xenografts)

  • Animal Model: Nude mice bearing DB-1 human melanoma xenografts.

  • Treatment: Mice were administered Lonidamine (100 mg/kg, intraperitoneally) and/or Doxorubicin (at varying doses, intravenously).

  • Endpoint: Tumor volume was measured over time to determine the delay in tumor growth for each treatment group compared to a control group.

  • Reference:

Clinical Trial in Head and Neck Cancer

  • Study Design: Phase III, double-blind, placebo-controlled, randomized trial.

  • Patient Population: 97 patients with Stages II-IV squamous cell carcinoma of the head and neck.

  • Treatment Arms:

    • Lonidamine (450 mg per day, orally) plus hyperfractionated radiotherapy (60-66 Gy).

    • Placebo plus hyperfractionated radiotherapy.

  • Primary Endpoints: Tumor clearance rate, locoregional control, disease-free survival, and overall survival.

  • Reference:

Experimental_Workflow General Experimental Workflow for Lonidamine Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials invitro In Vitro Studies (Cell Lines) invivo In Vivo Studies (Animal Models) invitro->invivo Promising Results phase1 Phase I (Safety & Dosage) invivo->phase1 Transition to Human Studies phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Comparison to Standard Treatment) phase2->phase3

Caption: A simplified workflow for drug evaluation.

This compound: An Uncharted Territory in Cancer Research

Despite being structurally related to Lonidamine, there is a conspicuous absence of published preclinical and clinical data on the anti-cancer activity of this compound. The comprehensive searches conducted for this guide did not yield any studies detailing its mechanism of action, IC50 values in cancer cell lines, efficacy in animal models, or outcomes from clinical trials in oncology.

This lack of information prevents any meaningful comparison with Lonidamine at this time. It is possible that research on this compound exists in proprietary databases or has not yet been published.

Conclusion

Lonidamine has a well-documented history as an anti-cancer agent that disrupts cellular energy metabolism through multiple mechanisms. Preclinical and clinical studies have demonstrated its activity, particularly as a sensitizer for chemotherapy and radiotherapy in various solid tumors. Its distinct mechanism of action and manageable side effect profile make it an interesting candidate for further investigation in combination therapies.

In stark contrast, the anti-cancer properties of this compound remain largely unknown in the public scientific domain. Without experimental data on its efficacy and mechanism of action, a direct comparison with Lonidamine is not feasible. Future research is required to elucidate the potential of this compound as a therapeutic agent in oncology and to determine its relative advantages or disadvantages compared to its more extensively studied counterpart, Lonidamine. For researchers and drug development professionals, Lonidamine presents a rich dataset for further exploration, while this compound represents an unexplored area with potential for novel discoveries.

References

Navigating the Frontier of Male Contraception: A Comparative Analysis of Tolnidamine and Other Non-Hormonal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of non-hormonal male contraceptive agents reveals a shifting landscape, with a strong emphasis on reversible mechanisms of action. While older compounds like Tolnidamine have demonstrated potent antispermatogenic effects, concerns regarding irreversibility have paved the way for a new generation of reversible contraceptives. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for this compound versus other notable non-hormonal agents, including Adjudin, H2-gamendazole, YCT-529, and Gendarussa, to inform researchers, scientists, and drug development professionals.

Executive Summary

The quest for a safe, effective, and reversible non-hormonal male contraceptive has led to the investigation of various compounds targeting different stages of sperm development and function. This compound, an indazole-carboxylic acid derivative, has shown strong antispermatogenic activity in preclinical studies; however, its potential for irreversible effects has limited its clinical development. In contrast, newer agents such as Adjudin, H2-gamendazole, YCT-529, and Gendarussa are being developed with a primary focus on reversible contraception. These compounds employ diverse mechanisms, from disrupting cell adhesion in the testes to inhibiting key enzymes and receptors essential for sperm production. This guide synthesizes the available preclinical and clinical data to provide a comparative overview of these promising candidates.

Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy and safety of this compound and other selected non-hormonal male contraceptives. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary across different studies.

Table 1: Preclinical Efficacy of Non-Hormonal Male Contraceptives

CompoundAnimal ModelDosageEfficacyTime to EffectReversibilitySource(s)
This compound Langur Monkey50 mg/kg (twice a week, oral) for 90 daysSevere oligospermia45-75 daysSperm density did not return to normal after 150 days of recovery[1]
Rabbit50 mg/kg/day (oral) for 150 daysAzoospermia135 daysSpermatozoa reappeared but remained < 5 million/mL during recovery
Adjudin Rat50 mg/kg (single oral dose)100% infertility~5 weeks (with weekly dosing)Fertility rebounded by ~11 weeks[2]
Rabbit25 mg/kg (weekly IV) for 4 weeks>95% germ cell absence4 weeksSpermatogenesis recovery monitored after cessation[3]
H2-gamendazole Rhesus Monkey1 mg/kg and 2 mg/kg (single oral doses)Significant loss of spermatidsNot specifiedCompletely recovered by 106 days after dosing[4]
YCT-529 Mouse10 mg/kg/day (oral) for 4 weeks99% effective in preventing pregnancy4 weeksFertility fully restored within 6 weeks post-treatment[5]
Non-human primateNot specifiedSignificant reduction in sperm counts2 weeksFull reversal of sperm count after cessation (10-15 weeks)

Table 2: Clinical Trial Data for Non-Hormonal Male Contraceptives

CompoundPhaseNumber of ParticipantsKey FindingsSide EffectsSource(s)
This compound -No human clinical trial data found for contraceptive efficacy.--
Adjudin Phase IIInformation on specific quantitative results is limited.Was in Phase II trials as of 2007. Development was impeded by liver inflammation and muscle atrophy in preclinical studies.Liver inflammation and muscle atrophy in preclinical studies.
H2-gamendazole Preclinical-Not yet in human clinical trials.In a toxicology study, 3 out of 5 rats died at a high dose of 200 mg/kg.
YCT-529 Phase 1a16Single ascending doses up to 180 mg were well-tolerated. No adverse effects on heart rate, hormone levels, sexual desire, or mood.No significant side effects reported.
Phase 1b/2aUp to 50Currently ongoing to evaluate safety, tolerability, and impact on sperm count over 28 and 90 days.To be determined.
Gendarussa Phase I & II (Indonesia)Phase I: 32; Phase II: 80/120 and 186/350Only one pregnancy occurred during the trials.Preliminary findings have not shown any side effects. Some users reported red eyes, decreased appetite, and other minor effects.

Mechanisms of Action and Signaling Pathways

The contraceptive effects of these non-hormonal agents are achieved through distinct molecular mechanisms, primarily targeting spermatogenesis within the testes.

This compound and its Analogs (Adjudin & H2-gamendazole)

This compound, Adjudin, and H2-gamendazole are indazole-carboxylic acid derivatives that disrupt the process of spermatogenesis by interfering with the adhesion of developing sperm cells (spermatids) to Sertoli cells in the seminiferous tubules. Sertoli cells provide structural and nutritional support essential for sperm maturation. The disruption of this connection leads to the premature release of immature sperm, rendering them non-functional.

This compound This compound Disruption Disruption of Adhesion This compound->Disruption Adjudin Adjudin Adjudin->Disruption H2_gamendazole H2_gamendazole H2_gamendazole->Disruption Sertoli_Cell Sertoli Cell Adhesion_Complex Sertoli-Spermatid Adhesion Complex (e.g., Ectoplasmic Specialization) Sertoli_Cell->Adhesion_Complex Spermatid Developing Spermatid Spermatid->Adhesion_Complex Adhesion_Complex->Disruption Targeted by compounds Premature_Release Premature Release of Immature Spermatids Disruption->Premature_Release Infertility Infertility Premature_Release->Infertility

Mechanism of Action for Indazole-Carboxylic Acid Derivatives.

H2-gamendazole specifically has been shown to interact with elongation factor 1 alpha (eEF1A) and disrupt its F-actin bundling activity within Sertoli cells, leading to the breakdown of the adhesion complexes.

H2_gamendazole H2-gamendazole eEF1A eEF1A H2_gamendazole->eEF1A Binds to Disruption Disruption of Actin Bundling H2_gamendazole->Disruption Actin_Bundling Actin Bundling eEF1A->Actin_Bundling F_actin F-actin F_actin->Actin_Bundling Actin_Bundling->Disruption Inhibits Loss_of_Integrity Loss of Junction Integrity Disruption->Loss_of_Integrity Junction_Integrity Sertoli-Spermatid Junction Integrity Junction_Integrity->Loss_of_Integrity Premature_Spermatid_Release Premature Spermatid Release Loss_of_Integrity->Premature_Spermatid_Release

H2-gamendazole's Effect on eEF1A and Actin Bundling.
YCT-529

YCT-529 is a selective antagonist of the retinoic acid receptor alpha (RAR-α). Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis. By blocking RAR-α, YCT-529 inhibits the transcription of genes necessary for the differentiation and maturation of sperm cells, leading to a halt in sperm production.

YCT529 YCT-529 RARa Retinoic Acid Receptor Alpha (RAR-α) YCT529->RARa Antagonist Inhibition Inhibition of Transcription YCT529->Inhibition Gene_Transcription Gene Transcription for Spermatogenesis RARa->Gene_Transcription Activates Retinoic_Acid Retinoic Acid Retinoic_Acid->RARa Binds to Gene_Transcription->Inhibition Blocks Spermatogenesis_Arrest Spermatogenesis Arrest Inhibition->Spermatogenesis_Arrest Infertility Infertility Spermatogenesis_Arrest->Infertility

YCT-529 Mechanism of Action via RAR-α Inhibition.
Gendarussa

The precise mechanism of action for Gendarussa (from the plant Justicia gendarussa) is not fully elucidated. However, research suggests that its active compounds, such as gendarusin A, may inhibit the activity of the hyaluronidase enzyme found on the head of sperm. Hyaluronidase is crucial for breaking down the hyaluronic acid in the cumulus oophorus, the layer of cells surrounding an egg, thereby enabling fertilization. By inhibiting this enzyme, Gendarussa is thought to prevent sperm from penetrating the egg.

Gendarussa Gendarussa (gendarusin A) Hyaluronidase Hyaluronidase (on sperm head) Gendarussa->Hyaluronidase Inhibits Penetration Sperm Penetration Gendarussa->Penetration Prevents Sperm Sperm Sperm->Hyaluronidase Sperm->Penetration Cumulus_Oophorus Cumulus Oophorus (contains hyaluronic acid) Hyaluronidase->Cumulus_Oophorus Digests Egg Egg Cumulus_Oophorus->Penetration Fertilization Fertilization Penetration->Fertilization

Proposed Mechanism of Action for Gendarussa.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of key experimental procedures used in the evaluation of these non-hormonal male contraceptives.

Assessment of Antispermatogenic Effects of this compound in Primates (Langur Monkey)

Objective: To evaluate the contraceptive efficacy and potential side effects of orally administered this compound in adult male langur monkeys.

Protocol Outline:

  • Animal Selection and Acclimatization: Healthy adult male langur monkeys (Presbytis entellus) with proven fertility are selected and acclimatized to laboratory conditions.

  • Dosing Regimen: Animals are divided into control and treatment groups. The treatment group receives this compound orally at a specified dose (e.g., 50 mg/kg body weight) and frequency (e.g., twice a week) for a defined period (e.g., 90 days). The control group receives a vehicle.

  • Semen Analysis: Semen samples are collected regularly (e.g., bi-weekly) via electro-ejaculation. Semen parameters, including volume, pH, sperm concentration, motility, and morphology, are assessed.

  • Hormone Analysis: Blood samples are collected periodically to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using radioimmunoassay or ELISA.

  • Libido and Mating Behavior: Libido and mating behavior are monitored through observation of interactions with receptive females.

  • Clinical Chemistry and Hematology: Blood samples are analyzed for a panel of biochemical and hematological parameters to assess liver and kidney function and overall health.

  • Recovery Phase: After the treatment period, a recovery phase (e.g., 150 days) is observed during which semen parameters and hormone levels are monitored to assess the reversibility of the contraceptive effects.

In Vitro Assay for Adjudin-Induced Sertoli-Germ Cell Junction Disruption

Objective: To quantify the effect of Adjudin on the adhesion strength between Sertoli cells and spermatids in vitro.

Protocol Outline:

  • Cell Culture: Primary Sertoli cells are isolated from the testes of immature rats and cultured on Matrigel-coated plates to form a monolayer. Germ cells, including spermatids, are then co-cultured with the Sertoli cell monolayer.

  • Adjudin Treatment: The co-cultures are treated with varying concentrations of Adjudin or a vehicle control for a specified duration.

  • Micropipette Pressure Transducing System (MPTS): A micropipette with a defined inner diameter is used to apply a controlled negative pressure to a single spermatid attached to the Sertoli cell layer.

  • Detachment Force Measurement: The negative pressure is gradually increased until the spermatid detaches from the Sertoli cell. The pressure at the point of detachment is recorded and used to calculate the detachment force.

  • Data Analysis: The detachment forces for multiple cells under each treatment condition are measured and statistically compared to determine the effect of Adjudin on cell adhesion strength.

cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Sertoli_Culture Culture Sertoli Cells on Matrigel Co_Culture Co-culture with Germ Cells (Spermatids) Sertoli_Culture->Co_Culture Adjudin_Treatment Treat with Adjudin (various concentrations) Co_Culture->Adjudin_Treatment MPTS Use Micropipette Pressure Transducing System (MPTS) Adjudin_Treatment->MPTS Apply_Pressure Apply Negative Pressure to Spermatid MPTS->Apply_Pressure Measure_Force Record Detachment Force Apply_Pressure->Measure_Force Compare_Forces Compare Detachment Forces (Adjudin vs. Control) Measure_Force->Compare_Forces

Workflow for Adjudin In Vitro Adhesion Assay.
YCT-529 Retinoic Acid Receptor Alpha (RAR-α) Antagonist Activity Assay

Objective: To determine the inhibitory activity and selectivity of YCT-529 for RAR-α.

Protocol Outline:

  • Cell Line and Reagents: A suitable cell line (e.g., HEK293T) is used. The cells are transfected with plasmids expressing RAR-α, a retinoic acid response element (RARE)-luciferase reporter, and a control reporter (e.g., Renilla luciferase).

  • Compound Treatment: Transfected cells are treated with a known RAR agonist (e.g., all-trans retinoic acid) in the presence of varying concentrations of YCT-529 or a vehicle control.

  • Luciferase Assay: After an incubation period, cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of inhibition of the agonist-induced luciferase activity by YCT-529 is calculated for each concentration.

  • IC50 Determination: The concentration of YCT-529 that causes 50% inhibition (IC50) of the agonist response is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

  • Selectivity Assessment: The same assay is performed using cells expressing RAR-β and RAR-γ to determine the IC50 values for these receptors and assess the selectivity of YCT-529 for RAR-α.

H2-gamendazole Effect on eEF1A-Actin Bundling (In Vitro Assay)

Objective: To investigate the effect of H2-gamendazole on the ability of eEF1A to bundle F-actin in vitro.

Protocol Outline:

  • Protein Purification: Recombinant eEF1A and actin are purified.

  • Actin Polymerization: G-actin is induced to polymerize into F-actin in a polymerization buffer.

  • Bundling Reaction: Purified eEF1A is added to the F-actin solution in the presence of varying concentrations of H2-gamendazole or a vehicle control.

  • Visualization: The formation of actin bundles is visualized using techniques such as:

    • Low-speed centrifugation: Bundled actin will pellet at low centrifugal forces, and the amount of actin in the pellet and supernatant can be quantified by SDS-PAGE.

    • Fluorescence microscopy: If the actin is fluorescently labeled, the formation of thick bundles can be observed directly.

    • Atomic Force Microscopy (AFM): Provides high-resolution imaging of the actin filaments and bundles.

  • Data Analysis: The extent of actin bundling is quantified and compared between the different treatment conditions to determine the inhibitory effect of H2-gamendazole.

Justicia gendarussa Hyaluronidase Inhibition Assay

Objective: To evaluate the inhibitory effect of Justicia gendarussa extract on hyaluronidase activity.

Protocol Outline:

  • Enzyme and Substrate Preparation: A solution of hyaluronidase (e.g., from bovine testes) is prepared in a suitable buffer. The substrate, hyaluronic acid, is also prepared in a buffer solution.

  • Inhibitor Preparation: An extract of Justicia gendarussa is prepared and diluted to various concentrations.

  • Inhibition Assay: The hyaluronidase enzyme is pre-incubated with different concentrations of the Gendarussa extract or a vehicle control for a specific time.

  • Enzymatic Reaction: The enzymatic reaction is initiated by adding the hyaluronic acid substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a defined period at an optimal temperature and pH.

  • Quantification of Undigested Substrate: The reaction is stopped, and the amount of remaining undigested hyaluronic acid is quantified. This can be done using various methods, such as:

    • Turbidimetric assay: The addition of a protein solution (e.g., bovine serum albumin) to the remaining hyaluronic acid creates turbidity, which can be measured spectrophotometrically.

    • Colorimetric assay: Measuring the amount of N-acetylglucosamine released from the hydrolysis of hyaluronic acid.

  • Data Analysis: The percentage of inhibition of hyaluronidase activity is calculated for each concentration of the Gendarussa extract. The IC50 value is then determined.

Conclusion and Future Directions

The field of non-hormonal male contraception is advancing rapidly, with several promising candidates in various stages of development. While this compound's potential for irreversibility has shifted the focus towards reversible alternatives, the indazole-carboxylic acid scaffold it represents continues to be a source of new contraceptive agents like Adjudin and H2-gamendazole, which are being optimized for safety and reversibility.

YCT-529 has emerged as a particularly strong candidate, with a well-defined, reversible mechanism of action and a favorable safety profile in early human trials. Gendarussa offers a plant-based alternative with a long history of traditional use and promising initial clinical data, although further research is needed to fully understand its mechanism and long-term safety.

Future research should focus on conducting rigorous, well-controlled clinical trials to establish the efficacy, safety, and reversibility of these compounds in diverse populations. Head-to-head comparative studies would be invaluable for determining the relative merits of each approach. Furthermore, continued investigation into the molecular mechanisms of these agents will not only enhance our understanding of male reproductive biology but also pave the way for the development of even more targeted and effective non-hormonal male contraceptives. The ultimate goal is to provide men with a range of safe, effective, and reversible contraceptive options, thereby promoting shared responsibility in family planning and reducing the global incidence of unintended pregnancies.

References

Tolnidamine: A Comparative Analysis of its Anticancer Effects Across Various Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, also widely known in scientific literature as Lonidamine, is an indazole derivative that has garnered significant interest for its unique mechanism of action as an anticancer agent. Unlike traditional chemotherapeutics that primarily target DNA synthesis or cell division, this compound disrupts the energy metabolism of cancer cells, creating a hostile environment for tumor growth and survival.[1][2] This guide provides a comparative analysis of this compound's effects on different cancer types, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.

Mechanism of Action: A Multi-pronged Metabolic Attack

This compound's primary anticancer activity stems from its ability to interfere with key metabolic pathways that are frequently dysregulated in cancer cells, a phenomenon often referred to as the "Warburg effect".[1] Its multifaceted mechanism involves:

  • Inhibition of Glycolysis: this compound inhibits hexokinase II (HK-II), a critical enzyme in the initial step of glycolysis.[1] By blocking this enzyme, it effectively reduces the cancer cells' ability to produce ATP, the primary cellular energy currency.

  • Mitochondrial Disruption: The drug also targets mitochondrial function. It inhibits the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[3] Furthermore, it disrupts the mitochondrial respiratory chain at Complex I and II and affects the mitochondrial permeability transition pore.

  • Induction of Apoptosis: By disrupting cellular energy homeostasis and increasing reactive oxygen species (ROS) production, this compound can trigger programmed cell death, or apoptosis, in cancer cells.

This selective targeting of cancer cell metabolism makes this compound a promising candidate for monotherapy and, more significantly, as a sensitizer for conventional cancer therapies.

Comparative Efficacy of this compound Across Cancer Types

The efficacy of this compound varies across different cancer cell lines and tumor types. This section summarizes the available quantitative data to provide a comparative overview.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer MDA-MB-231Sensitive
MDA-MB-468Sensitive
Hs578TSensitive
HCC1806Not specified
BT-474Not specified
Lung Cancer A549IC25: 87, IC50: 232
H1299Not specified
Ovarian Cancer A2780Not specified
Prostate Cancer LNCaPNot specified
Melanoma DB-1Not specified
Colon Cancer HCT-116IC50 ~22 (for a derivative)
Hepatocellular Carcinoma HepG2IC50 ~22 (for a derivative)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. "Sensitive" indicates that the cell line showed a response to the inhibitor, but a specific IC50 value was not provided in the cited source.

In Vivo Tumor Growth Inhibition

Studies in animal models have demonstrated this compound's ability to inhibit tumor growth and potentiate the effects of other anticancer agents.

Cancer TypeAnimal ModelTreatmentKey FindingsReference
Melanoma DB-1 xenografts in nude miceThis compound + Doxorubicin95% cell kill at 7.5 mg/kg doxorubicin; 98% cell kill at 10.0 mg/kg doxorubicin.
Breast Cancer HCC1806 xenografts in nude miceThis compound + Doxorubicin95% cell kill at 12.0 mg/kg doxorubicin.
4T1 orthotopic tumors in miceThis compound derivative [I]Inhibited tumor growth similar to cyclophosphamide and prevented lung metastases.
Colon Cancer Syngeneic mouse modelThis compound + 6-diazo-5-oxo-L-norleucine + OrlistatSignificantly decreased tumor growth.
Allogeneic mouse modelThis compound + 6-diazo-5-oxo-L-norleucine + OrlistatSignificantly reduced tumor growth and weight.
Lung Cancer H2030BrM3 orthotopic mouse modelMitochondria-targeted this compound (Mito-LND)Significantly decreased tumor progression (>40% inhibition).
A549 xenograftsMito-LNDDecreased the rate of tumor growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its efficacy.

Caption: this compound's multifaceted mechanism of action targeting glycolysis and mitochondrial function.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., A549, MCF-7) treatment This compound Treatment (Dose-response) cell_culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (e.g., HK-II, Caspases) treatment->western_blot animal_model Xenograft/Orthotopic Animal Model in_vivo_treatment This compound Administration animal_model->in_vivo_treatment tumor_measurement Tumor Volume/Weight Measurement in_vivo_treatment->tumor_measurement histology Histological Analysis tumor_measurement->histology

Caption: A generalized experimental workflow for evaluating the anticancer effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with the desired concentrations of this compound for a specific time. Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis

This is a general protocol for Western blotting to analyze protein expression levels.

Objective: To detect changes in the expression of specific proteins (e.g., HK-II, pro- and anti-apoptotic proteins) following this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound presents a compelling profile as an anticancer agent with a distinct mechanism of action that exploits the metabolic vulnerabilities of cancer cells. Its efficacy, while variable across different cancer types, has been demonstrated both in vitro and in vivo. The potentiation of conventional therapies like chemotherapy and radiotherapy is a particularly promising avenue for its clinical application. The experimental protocols and data presented in this guide offer a foundational resource for researchers to further explore and compare the therapeutic potential of this compound in a variety of cancer contexts. Further research, especially well-designed clinical trials, is necessary to fully elucidate its role in cancer treatment.

References

Cross-Validation of Tolnidamine's Antispermatogenic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Tolnidamine's impact on spermatogenesis across various species reveals a consistent, dose-dependent antispermatogenic effect, positioning it as a significant compound of interest in the development of non-hormonal male contraceptives. This guide provides a comparative overview of its efficacy, mechanism of action, and experimental protocols, alongside a look at alternative antispermatogenic agents.

This compound, a derivative of indazole-3-carboxylic acid, has demonstrated potent effects on male fertility by primarily targeting the seminiferous epithelium. Its mechanism involves the disruption of the crucial adhesion between Sertoli cells and developing germ cells, leading to the premature release of immature sperm and subsequent infertility.[1] This guide synthesizes preclinical data from studies in rats, mice, rabbits, and monkeys to provide researchers, scientists, and drug development professionals with a cohesive understanding of this compound's cross-species efficacy and molecular action.

Quantitative Analysis of Antispermatogenic Effects

The efficacy of this compound in reducing sperm production varies across species, as detailed in the following tables. These data, collected from various preclinical studies, highlight the compound's potent antispermatogenic activity.

Table 1: Effects of this compound on Sperm Parameters in Rats

Dosage and DurationSperm CountSperm MotilitySperm MorphologyReference
Single oral dose of 100 mg/kg b.w.Shrinkage and weight reduction of the testes observed after 48 hours, indicating an impact on spermatogenesis.[2]Not explicitly quantified, but histologic alterations suggest impaired sperm development.[2]Histologic alterations consistent with partially reversible inhibition of spermatogenesis.[2][2]
Derivative (Adjudin): Two doses of 50 mg/kg (one dose per week)100% infertility achieved 5 weeks after treatment.Not explicitly quantified.Disruption of spermatid adhesion to Sertoli cells.

Table 2: Effects of this compound on Sperm Parameters in Mice

Dosage and DurationSperm Count/ConcentrationSperm MotilitySperm MorphologyReference
Single oral dose of 200 mg/kg b.w.Marked depletion of spermatids.Not explicitly quantified.Degeneration of tubular structures with an absence of spermatogenesis.
Derivative (BHD): Single oral dose of 100 mg/kg or 500 mg/kg b.w.100% contraceptive effect after 2 weeks.Not explicitly quantified.Apoptosis of spermatogenic cells.

Table 3: Effects of this compound on Sperm Parameters in Rabbits

Dosage and DurationSperm DensitySperm Motility & VitalityFertilityReference
50 mg/kg body weight/week for 150 daysReduced to 23.60 million/mL ± 4.87 million/mL (vs 453.00 million/mL ± 65.30 million/mL in controls).Reversible impairment.Unimpaired.
50 mg/kg body weight/day for 150 daysAzoospermia after 135 days.Reversible impairment.Reduced to zero after 150 days.

Table 4: Effects of this compound on Sperm Parameters in Langur Monkeys

Dosage and DurationSperm Motility & VitalitySperm MorphologyOther EffectsReference
50 mg/kg body weight (twice a week or alternate day for 90 days)Significant reduction.Increased percentage of abnormal sperm.Severe oligospermia.

Mechanism of Action: A Focus on Sertoli Cell Junctions

This compound's primary mechanism of action is the disruption of the intricate network of junctions between Sertoli cells and developing germ cells. This interference leads to the exfoliation of immature germ cells from the seminiferous epithelium.

Recent studies on a lonidamine derivative have elucidated a more detailed molecular pathway. The compound induces the phosphorylation of plakoglobin, a key component of both desmosomes and adherens junctions at the blood-testis barrier. This phosphorylation event is mediated by the Src family non-receptor tyrosine kinase, Fyn. The phosphorylated plakoglobin then exhibits an increased interaction with α-catenin, a crucial protein in cell-cell adhesion. This cascade of events ultimately weakens the adhesion between Sertoli cells and spermatids, leading to their premature release.

Tolnidamine_Mechanism This compound This compound Derivative Fyn Fyn Kinase (Src Family Kinase) This compound->Fyn Activates Plakoglobin Plakoglobin Fyn->Plakoglobin Phosphorylates pPlakoglobin Phosphorylated Plakoglobin alpha_Catenin α-Catenin pPlakoglobin->alpha_Catenin Increases Interaction Adhesion Sertoli-Germ Cell Adhesion pPlakoglobin->Adhesion Weakens alpha_Catenin->Adhesion Maintains Disruption Disruption of Adhesion (Germ Cell Exfoliation) Adhesion->Disruption

This compound's Proposed Signaling Pathway

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the antispermatogenic effects of this compound.

Rat Studies
  • Animal Model: Sexually mature Sprague-Dawley rats.

  • Drug Administration: A single oral dose of 100 mg/kg body weight.

  • Sample Collection and Analysis: Testes were collected 48 hours post-administration for weight measurement and histological analysis. For sperm count, the cauda epididymis is typically minced in a buffer solution (e.g., Biggers, Whitten, and Whittingham medium) and incubated to allow sperm to swim out. Sperm concentration is then determined using a hemocytometer. Sperm motility can be assessed using Computer-Assisted Sperm Analysis (CASA).

Mouse Studies
  • Animal Model: Sexually mature CD1 male mice.

  • Drug Administration: A single oral dose of 200 mg/kg body weight administered by gavage.

  • Sample Collection and Analysis: Testes were collected at various time points (24h, 48h, 6 days, 2, 4, and 8 weeks) for weight measurement and histological analysis using Bouin's solution. For flow cytometry, testes were reduced to monocellular suspensions.

Rabbit Studies
  • Animal Model: Adult male rabbits (Oryctolagus cuniculus).

  • Drug Administration: Oral administration of 50 mg/kg body weight/week or 50 mg/kg body weight/day for 150 days.

  • Semen Analysis: Semen analysis was conducted to evaluate sperm density, motility, vitality, and morphology.

Monkey Studies
  • Animal Model: Langur monkeys (Presbytis entellus).

  • Drug Administration: Oral administration of 50 mg/kg body weight, either twice a week or on alternate days for 90 days.

  • Semen Analysis: Ejaculates were analyzed for sperm motility, vitality, and morphology.

Experimental_Workflow cluster_species Animal Models cluster_treatment Treatment cluster_analysis Analysis Rat Rat This compound This compound Administration (Oral Gavage) Rat->this compound Mouse Mouse Mouse->this compound Rabbit Rabbit Rabbit->this compound Monkey Monkey Monkey->this compound Semen_Collection Semen/Tissue Collection This compound->Semen_Collection Sperm_Parameters Sperm Parameter Analysis (Count, Motility, Morphology) Semen_Collection->Sperm_Parameters Histology Histological Examination Semen_Collection->Histology FCM Flow Cytometry (Mice) Semen_Collection->FCM For Mice

References

Head-to-Head Comparison of Glycolysis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of key glycolysis inhibitors is crucial for researchers in oncology and drug development. This guide provides a head-to-head comparison of three prominent glycolysis inhibitors: Lonidamine, 2-Deoxy-D-glucose (2-DG), and 3-Bromopyruvate (3-BP). Despite extensive investigation, publicly available experimental data on Tolnidamine is insufficient for a direct comparison. Therefore, this guide will focus on the aforementioned well-characterized inhibitors.

Introduction to Glycolysis Inhibition in Cancer Therapy

Cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. Consequently, targeting glycolysis has emerged as a promising strategy in cancer therapy. Glycolysis inhibitors disrupt this metabolic pathway, leading to energy depletion and, ultimately, cancer cell death.

Mechanism of Action

The primary mechanisms by which Lonidamine, 2-DG, and 3-BP inhibit glycolysis differ, leading to distinct downstream effects.

  • Lonidamine: This synthetic derivative of indazole-3-carboxylic acid primarily targets mitochondrially-bound hexokinase (HK-II), the enzyme that catalyzes the first committed step of glycolysis.[1][2][3] By inhibiting HK-II, Lonidamine disrupts the initiation of glycolysis.[1][2] It also affects mitochondrial function by inhibiting the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporters (MCTs), leading to reduced pyruvate uptake into the mitochondria and decreased lactate efflux.

  • 2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG is taken up by cancer cells through glucose transporters. It is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and competitive inhibition of hexokinase.

  • 3-Bromopyruvate (3-BP): This alkylating agent and pyruvate analog has a multi-targeted mechanism. It is known to inhibit hexokinase II, similar to Lonidamine. Additionally, 3-BP can inactivate glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. Its potent anticancer effects are also attributed to the disruption of mitochondrial function and depletion of cellular glutathione.

cluster_Glycolysis Glycolysis Pathway cluster_Inhibitors Inhibitors cluster_Mitochondria Mitochondrial Respiration cluster_Efflux Lactate Efflux Glucose Glucose G6P G6P Glucose->G6P Hexokinase (HK) F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle MPC Extracellular Space Extracellular Space Lactate->Extracellular Space MCTs Lonidamine Lonidamine Lonidamine->G6P Inhibits HK-II Two_DG 2-DG Two_DG->G6P Inhibits HK Three_BP 3-BP Three_BP->Pyruvate Inhibits GAPDH & HK-II Lonidamine_Mito->TCA Cycle Inhibits MPC Lonidamine_Efflux->Extracellular Space Inhibits MCTs

Fig. 1: Mechanisms of action for glycolysis inhibitors.

Quantitative Comparison of Glycolysis Inhibitors

The following table summarizes the available quantitative data for Lonidamine, 2-DG, and 3-BP, focusing on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

InhibitorCancer Cell LineIC50 (µM)Reference
Lonidamine MCF-7 (Breast)~170 (24h exposure)
A2780 (Ovarian)Potentiates cisplatin, IC50 not specified
A2780/cp8 (Ovarian, cisplatin-resistant)Potentiates cisplatin, IC50 not specified
MDA-MB-468 (Breast)Sensitive, specific value not provided
MDA-MB-231 (Breast)Sensitive, specific value not provided
Hs578T (Breast)Sensitive, specific value not provided
2-DG HCT116 (Colon)-
HeLa (Cervical)Effective at non-cytotoxic concentrations
SiHa (Cervical)Effective at non-cytotoxic concentrations
3-BP Astrocytes (Rat)~100 (4h exposure, viability)
Astrocytes (Rat)~30 (GAPDH inhibition)
Panc-2 (Pancreatic)40
HCT116 (Colon)50-100 (for ATP depletion)

Effects on Cellular Metabolism

The inhibition of glycolysis by these compounds leads to significant alterations in cellular metabolism, primarily affecting lactate production and intracellular ATP levels.

InhibitorEffect on Lactate ProductionEffect on ATP LevelsReference
Lonidamine Reduces aerobic lactate production in tumor cells.Depletes cellular ATP.
2-DG Decreases lactate production.Depletes intracellular ATP.
3-BP Slows lactate production.Severely inhibits ATP production.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of glycolysis inhibitors and calculate IC50 values is the MTT assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the glycolysis inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.

A Seed cells in 96-well plate B Treat with glycolysis inhibitors (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 values G->H

Fig. 2: Workflow for a typical MTT cell viability assay.
Lactate Production Assay

Lactate production, a key indicator of glycolytic activity, can be measured using commercially available kits or custom assays.

  • Sample Collection: Collect cell culture supernatant at different time points after treatment with glycolysis inhibitors.

  • Enzymatic Reaction: The assay typically involves an enzymatic reaction where lactate is oxidized by lactate oxidase or lactate dehydrogenase, producing a detectable product (e.g., colorimetric or fluorescent).

  • Standard Curve: Prepare a standard curve using known concentrations of lactate.

  • Measurement: Measure the signal (absorbance or fluorescence) of the samples and standards using a plate reader.

  • Quantification: Determine the lactate concentration in the samples by comparing their readings to the standard curve.

ATP Level Measurement

Intracellular ATP levels can be quantified using luciferin-luciferase-based assays.

  • Cell Lysis: Lyse the treated and control cells to release intracellular ATP.

  • Luciferase Reaction: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in light emission.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve with known ATP concentrations.

  • Quantification: Determine the ATP concentration in the cell lysates by comparing their luminescence to the standard curve.

Conclusion

Lonidamine, 2-Deoxy-D-glucose, and 3-Bromopyruvate are potent inhibitors of glycolysis with distinct mechanisms of action and varying efficacies across different cancer cell types. While Lonidamine and 3-BP exhibit multi-target effects that extend beyond hexokinase inhibition, 2-DG acts as a more specific competitive inhibitor. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, its metabolic profile, and the desired therapeutic window. Further research is warranted to elucidate the full potential of these compounds, both as standalone therapies and in combination with other anticancer agents. The lack of publicly available data on this compound highlights the need for further investigation into this and other novel glycolysis inhibitors.

References

Independent Verification of Tolnidamine's Reported Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported molecular targets of Tolnidamine (also known as Lonidamine) and the available independent experimental data verifying these interactions. The information is compiled to assist researchers in evaluating the compound's mechanism of action.

Summary of Reported and Verified Molecular Targets

This compound is a multi-target agent that disrupts cellular energy metabolism, primarily in cancer cells. Initial reports identified mitochondrially-bound hexokinase as a primary target. However, subsequent independent research has provided robust verification for its potent inhibitory effects on the mitochondrial pyruvate carrier (MPC) and plasma membrane monocarboxylate transporters (MCTs), as well as on respiratory Complex II. The inhibition of other metabolic pathways, such as glutamine oxidation and the pentose phosphate pathway, is largely considered a downstream consequence of these primary interactions.

Comparative Analysis of Molecular Target Inhibition

The following table summarizes the quantitative data from key independent verification studies on the primary molecular targets of this compound.

Molecular TargetReported InhibitionIndependent Verification DataReference
Mitochondrial Pyruvate Carrier (MPC) Potent inhibitor of pyruvate uptake into mitochondria.Ki: 2.5 µM (in isolated rat liver mitochondria)[1]
IC50: ~7 µM (for uncoupled pyruvate oxidation in rat heart mitochondria)[1]
Monocarboxylate Transporters (MCTs) Inhibition of lactate efflux, leading to intracellular acidification.K0.5 (MCT1): 36 µM[1]
K0.5 (MCT2): 40 µM[1]
K0.5 (MCT4): 38 µM (All cooperative inhibition with Hill coefficients of 1.65-1.85 in Xenopus laevis oocytes)[1]
Respiratory Complex II (Succinate-Ubiquinone Reductase) Inhibition of the electron transport chain at Complex II.Significantly inhibits succinate-ubiquinone reductase activity without fully blocking succinate dehydrogenase activity.
Hexokinase (HK) Inhibition of the first step of glycolysis, particularly mitochondrially-bound HKII.IC50: 45 µM (anaerobic glycolysis in Ehrlich ascites tumor cells)
IC50: 850 µM (recombinant Trypanosoma brucei hexokinase 1)

Signaling Pathways and Metabolic Interruption by this compound

The following diagram illustrates the primary molecular targets of this compound and their impact on central carbon metabolism in cancer cells.

cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Pyruvate_cyt Pyruvate G6P->Pyruvate_cyt Lactate_in Lactate (intracellular) Pyruvate_cyt->Lactate_in Pyruvate_mit Pyruvate Pyruvate_cyt->Pyruvate_mit MPC Lactate_out Lactate (extracellular) Lactate_in->Lactate_out MCT1/4 Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA AcetylCoA Acetyl-CoA Pyruvate_mit->AcetylCoA AcetylCoA->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP This compound This compound This compound->G6P Inhibits Hexokinase This compound->Lactate_out Inhibits MCTs This compound->Pyruvate_mit Inhibits MPC This compound->ETC Inhibits Complex II

Figure 1. Overview of this compound's inhibitory effects on key metabolic pathways in a cancer cell.

Experimental Protocols for Target Verification

Detailed methodologies are crucial for the independent verification of drug-target interactions. Below are summaries of the key experimental protocols used in the cited verification studies.

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

  • Objective: To determine the inhibitory constant (Ki) of this compound on the MPC.

  • Methodology:

    • Mitochondrial Isolation: Mitochondria are isolated from rat liver by differential centrifugation.

    • Pyruvate Uptake Measurement: A rapid-stop protocol is employed. Isolated mitochondria are incubated with [14C]pyruvate and a mitochondrial inhibitor cocktail (to prevent metabolism of pyruvate) for a short period.

    • Inhibition: The assay is performed in the presence of varying concentrations of this compound.

    • Separation: The uptake is stopped by adding a potent MPC inhibitor (e.g., α-cyano-4-hydroxycinnamate) and the mitochondria are rapidly separated from the incubation medium by centrifugation through a layer of silicone oil.

    • Quantification: The radioactivity in the mitochondrial pellet is measured by scintillation counting to determine the amount of pyruvate taken up.

    • Data Analysis: The Ki is calculated by fitting the data to competitive inhibition models.

Monocarboxylate Transporter (MCT) Inhibition Assay

This assay utilizes Xenopus laevis oocytes heterologously expressing specific MCT isoforms to measure the transport of lactate.

  • Objective: To determine the half-maximal inhibitory concentration (K0.5) of this compound on MCT1, MCT2, and MCT4.

  • Methodology:

    • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for human MCT1, MCT2, or MCT4.

    • Lactate Uptake Measurement: After a period of protein expression, the oocytes are incubated in a buffer containing [14C]L-lactate.

    • Inhibition: The uptake assay is performed in the presence of a range of this compound concentrations.

    • Washing and Lysis: After incubation, the oocytes are washed to remove extracellular radioactivity and then lysed.

    • Quantification: The intracellular radioactivity is measured by scintillation counting.

    • Data Analysis: The rate of lactate uptake at different this compound concentrations is determined and the data are fitted to a sigmoidal dose-response curve to calculate the K0.5 and Hill coefficient.

The following diagram outlines the workflow for the MCT inhibition assay using Xenopus oocytes.

cluster_workflow MCT Inhibition Assay Workflow start Start oocyte_prep Prepare Xenopus Oocytes start->oocyte_prep cRNA_injection Inject MCT cRNA oocyte_prep->cRNA_injection expression Incubate for Protein Expression cRNA_injection->expression lactate_uptake Incubate with [14C]L-lactate +/- this compound expression->lactate_uptake wash_lyse Wash and Lyse Oocytes lactate_uptake->wash_lyse scintillation Scintillation Counting wash_lyse->scintillation data_analysis Data Analysis (K0.5, Hill Coefficient) scintillation->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for determining MCT inhibition by this compound.

Respiratory Complex II Activity Assay

This biochemical assay measures the succinate-ubiquinone reductase (SQR) activity of Complex II in isolated mitochondria.

  • Objective: To determine the effect of this compound on the enzymatic activity of respiratory Complex II.

  • Methodology:

    • Mitochondrial Isolation: Mitochondria are isolated from cultured cells (e.g., DB-1 melanoma cells).

    • Assay Principle: The SQR activity is measured by following the reduction of a ubiquinone analog, such as decylubiquinone, which is coupled to the reduction of a colorimetric or fluorometric probe.

    • Reaction Mixture: Isolated mitochondria are incubated in a reaction buffer containing succinate as the substrate and the ubiquinone analog.

    • Inhibition: The assay is performed with and without this compound. Other known Complex II inhibitors like thenoyltrifluoroacetone (TTFA) are used as controls.

    • Measurement: The change in absorbance or fluorescence over time is monitored using a spectrophotometer or fluorometer.

    • Data Analysis: The rate of the reaction is calculated and the percentage of inhibition by this compound is determined.

Hexokinase Enzymatic Assay

This is a coupled enzymatic assay to measure the activity of hexokinase.

  • Objective: To determine the IC50 of this compound on hexokinase activity.

  • Methodology:

    • Enzyme Source: Purified hexokinase or cell lysates containing hexokinase are used.

    • Assay Principle: The activity of hexokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. Hexokinase produces glucose-6-phosphate (G6P), which is then used by G6PDH to reduce NADP+ to NADPH.

    • Reaction Mixture: The reaction is initiated by adding ATP to a mixture containing glucose, NADP+, G6PDH, and the enzyme source.

    • Inhibition: The assay is run in the presence of varying concentrations of this compound.

    • Measurement: The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm.

    • Data Analysis: The IC50 value is determined by plotting the enzyme activity against the logarithm of the this compound concentration.

Conclusion

Independent experimental evidence strongly supports the role of this compound as a potent inhibitor of the mitochondrial pyruvate carrier (MPC) and monocarboxylate transporters (MCTs). Furthermore, its inhibitory action on respiratory Complex II has also been independently verified. While the inhibition of hexokinase is a widely reported mechanism of action for this compound, recent detailed independent verification studies are less prominent compared to those for MPC, MCTs, and Complex II. The multifaceted disruption of cancer cell metabolism by this compound, targeting key nutrient transport and energy production pathways, underscores its unique mechanism of action. Researchers are encouraged to consider these independently verified targets when designing experiments and interpreting data related to this compound's biological effects.

References

The Synergistic Potential of Tolnidamine in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects of Tolnidamine (also known as Lonidamine) when combined with established anticancer drugs. By targeting the unique metabolic vulnerabilities of cancer cells, this compound emerges as a promising agent to enhance the efficacy of conventional chemotherapies. This document summarizes key experimental findings, details underlying mechanisms, and provides standardized protocols to aid in the design and interpretation of future research.

Executive Summary

This compound, a derivative of indazole-3-carboxylic acid, disrupts cancer cell metabolism primarily by inhibiting glycolysis and mitochondrial respiration.[1] While its efficacy as a monotherapy is limited, preclinical and clinical studies have demonstrated its potent synergistic effects when combined with various chemotherapeutic agents, including cisplatin, doxorubicin, and paclitaxel.[1][2][3] This guide delves into the quantitative evidence of this synergy, the molecular pathways involved, and the experimental designs used to evaluate these combinations.

Comparative Analysis of Synergistic Efficacy

The synergistic potential of this compound in combination with various anticancer drugs has been evaluated using both in vitro and in vivo models. The following tables summarize the quantitative outcomes of these studies, providing a comparative overview of the enhanced therapeutic effects.

In Vitro Synergism

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.

Anticancer DrugCancer Cell LineCombination Index (CI) / Q valueDose Reduction Index (DRI)Key Findings
Cisplatin Human Ovarian Cancer (A2780)Not explicitly calculated, but IC50 of cisplatin was reduced 4-fold.Not ReportedThis compound significantly potentiated the cytotoxicity of cisplatin.[4]
Cisplatin Human Ovarian Cancer (A2780/cp8 - resistant)Not explicitly calculated, but IC50 of cisplatin was reduced 5-fold.Not ReportedThis compound was effective in overcoming cisplatin resistance.
ACNU Human Lung Cancer (A549)Q > 1.15 (synergistic)Not ReportedThis compound exhibited a synergistic killing effect with ACNU.
ACNU Human Lung Cancer (H1299)Q > 1.15 (synergistic)Not ReportedThe synergistic effect was also observed in another lung cancer cell line.
In Vivo Synergism

Tumor Growth Inhibition (TGI) is a key measure of in vivo efficacy, representing the percentage reduction in tumor volume in treated animals compared to controls.

Anticancer DrugAnimal ModelTumor TypeThis compound DosageAnticancer Drug DosageTumor Growth Inhibition (TGI) / Outcome
Cisplatin Human Tumor XenograftsMX-1 Breast CarcinomaNot specifiedNot specifiedMore effective tumor growth inhibition with the combination than cisplatin alone.
Cisplatin Human Tumor XenograftsA2780 Ovarian CarcinomaNot specifiedNot specifiedMore effective tumor growth inhibition with the combination than cisplatin alone.
Doxorubicin Nude MiceHuman Lung CancerNot specifiedNot specifiedSignificant reduction in tumor volume with the combination compared to doxorubicin alone.
Doxorubicin Nude MiceDB-1 Melanoma100 mg/kg i.p.7.5 mg/kg i.v.95% cell kill with the combination.
Doxorubicin Nude MiceDB-1 Melanoma100 mg/kg i.p.10.0 mg/kg i.v.98% cell kill with the combination.
Doxorubicin Nude MiceHCC1806 Breast Carcinoma100 mg/kg i.p.12.0 mg/kg i.v.95% cell kill with the combination.
Paclitaxel Nude MiceOrthotopic Multi-drug Resistant Breast Cancer80 mg/kg (in nanoparticles)20 mg/kg (in nanoparticles)Combination nanoparticles were the only treatment to decrease tumor volume over 28 days.

Mechanisms of Synergistic Action

The synergistic effects of this compound with different anticancer drugs are underpinned by distinct yet complementary molecular mechanisms. These pathways converge on the induction of cancer cell death and the overcoming of drug resistance.

This compound's Core Mechanism of Action

This compound's primary mechanism involves the disruption of cellular energy metabolism through the inhibition of key enzymes in glycolysis and the mitochondrial electron transport chain. This leads to a reduction in ATP production, an increase in reactive oxygen species (ROS), and intracellular acidification, creating a cellular environment that is more susceptible to the cytotoxic effects of other drugs.

Experimental Workflow for Investigating this compound's Mechanism

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Treatment Treatment with This compound +/- Anticancer Drug Cell Culture->Treatment Metabolic Assays Seahorse Assay (Glycolysis & OXPHOS) Treatment->Metabolic Assays ATP Measurement ATP Luciferase Assay Treatment->ATP Measurement ROS Detection DCFDA Staining Treatment->ROS Detection pH Measurement BCECF-AM Staining Treatment->pH Measurement Cell Viability MTT / Crystal Violet Assay Treatment->Cell Viability Apoptosis Assay Annexin V / PI Staining Treatment->Apoptosis Assay Western Blot Western Blot (Key Pathway Proteins) Treatment->Western Blot Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Treatment Administration Treatment Administration Tumor Implantation->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Tissue Harvesting Tissue Harvesting Tumor Measurement->Tissue Harvesting IHC Immunohistochemistry (Proliferation & Apoptosis Markers) Tissue Harvesting->IHC Metabolomics Tumor Metabolomics Tissue Harvesting->Metabolomics

Caption: A typical experimental workflow for assessing the synergistic effects of this compound.

Synergistic Pathway with Cisplatin

The synergy between this compound and the DNA-damaging agent cisplatin arises from the enhanced induction of apoptosis. This compound appears to modulate key regulators of the apoptotic pathway, such as Bcl-2, making cancer cells more sensitive to cisplatin-induced DNA damage.

Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage This compound This compound Bcl2_Modulation Modulation of Bcl-2 Family Proteins This compound->Bcl2_Modulation Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis Bcl2_Modulation->Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound Intracellular_Acidification Intracellular Acidification This compound->Intracellular_Acidification ATP_Depletion ATP Depletion This compound->ATP_Depletion Doxorubicin Doxorubicin Enhanced_Cytotoxicity Enhanced Cytotoxicity Doxorubicin->Enhanced_Cytotoxicity Doxorubicin_Uptake Increased Doxorubicin Uptake (Cation Trapping) Intracellular_Acidification->Doxorubicin_Uptake Efflux_Pump_Inhibition Inhibition of Drug Efflux Pumps ATP_Depletion->Efflux_Pump_Inhibition Doxorubicin_Uptake->Enhanced_Cytotoxicity Efflux_Pump_Inhibition->Enhanced_Cytotoxicity This compound This compound Glycolysis_Inhibition Inhibition of Glycolysis This compound->Glycolysis_Inhibition Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion MDR_Reversal Reversal of Multi-Drug Resistance ATP_Depletion->MDR_Reversal Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis MDR_Reversal->Cell_Cycle_Arrest Microtubule_Stabilization->Cell_Cycle_Arrest

References

Comparative Analysis of the Side Effect Profiles of Tolnidamine and Lonidamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the side effect profiles of two indazole-carboxylic acid derivatives, Tolnidamine and Lonidamine. This analysis is based on available preclinical and clinical data to inform future research and development.

This compound and Lonidamine are structurally related compounds that have been investigated for their therapeutic potential, primarily as antispermatogenic and anti-cancer agents, respectively. While sharing a common chemical scaffold, their side effect profiles, as indicated by available studies, show notable differences. This guide synthesizes preclinical and clinical findings to offer a comparative overview of their toxicological characteristics.

Executive Summary of Side Effect Profiles

Adverse Effect CategoryThis compound (Preclinical Data)Lonidamine (Clinical & Preclinical Data)
Primary Toxicity Renal Toxicity (Reversible)Myalgia (Muscle Pain)
Reproductive Toxicity Potent Antispermatogenic EffectsTesticular Pain, Antispermatogenic Effects
Gastrointestinal Effects Not prominently reportedNausea, Vomiting
Systemic Effects Not prominently reportedFatigue, Asthenia (Weakness)
Hepatic Effects Not prominently reportedPotential for Liver Toxicity (Hepatotoxicity)
Hematological Effects Not reportedNo significant myelosuppression

Detailed Comparison of Adverse Events

Renal Toxicity

Preclinical studies in non-human primates have identified the kidney as a target organ for this compound toxicity. Administration of high doses or prolonged treatment regimens resulted in abnormal kidney function. However, these effects were reported to be reversible upon cessation of treatment[1]. In contrast, significant renal toxicity has not been a prominent feature in the clinical side effect profile of Lonidamine[2].

Reproductive Toxicity

Both this compound and Lonidamine exhibit significant effects on the male reproductive system. This compound is a potent antispermatogenic agent, with its mechanism attributed to the disruption of Sertoli and germ cells within the seminiferous epithelium[1]. Preclinical studies in rabbits demonstrated that this compound can induce a dose-dependent, and in some cases irreversible, inhibition of sperm production[3]. Notably, these effects were observed without significant alterations in serum testosterone levels or libido[1].

Lonidamine also demonstrates antispermatogenic activity and is associated with testicular pain in clinical trials. Its mechanism is thought to involve the disruption of inter-Sertoli-germ cell junctions, leading to the premature release of germ cells.

Myalgia and Systemic Effects

A hallmark side effect of Lonidamine observed in clinical trials is myalgia (muscle pain), which can be dose-limiting. Other systemic side effects include fatigue and asthenia (weakness). These effects have not been highlighted as primary concerns in the available preclinical toxicology reports for this compound.

Gastrointestinal and Hepatic Effects

Gastrointestinal disturbances, including nausea and vomiting, are commonly reported side effects of Lonidamine in clinical settings. Furthermore, there is evidence of potential hepatotoxicity with Lonidamine. Preclinical studies in dogs have shown that Lonidamine can be hepatotoxic, and elevations in liver enzymes have been noted in some clinical trial patients. The available preclinical data for this compound does not emphasize gastrointestinal or hepatic toxicity as primary adverse events.

Mechanisms of Action and Toxicity

The differing side effect profiles of this compound and Lonidamine may be attributed to their distinct primary mechanisms of action.

Lonidamine's anti-cancer effects are primarily linked to its ability to interfere with cellular energy metabolism. It inhibits glycolysis by targeting mitochondrially-bound hexokinase, leading to a depletion of ATP in cancer cells. This disruption of energy production is a key aspect of its therapeutic and, potentially, its toxic effects.

This compound's principal described mechanism of action is its targeted disruption of cell adhesion within the seminiferous epithelium, leading to its potent antispermatogenic effects. The precise molecular mechanism underlying its observed renal toxicity in preclinical models requires further elucidation.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of these compounds are not fully available in the public domain. However, based on the nature of the reported findings, standard preclinical toxicology study designs were likely employed.

General Preclinical Toxicology Protocol (Illustrative)

A typical preclinical toxicology study for a novel chemical entity would involve the following stages:

  • Dose Range-Finding Studies: Initial studies in a small number of animals to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term studies.

  • Repeated-Dose Toxicity Studies: Administration of the test compound daily for a specified duration (e.g., 28 or 90 days) to rodent and non-rodent species. Key endpoints would include:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Hematology and clinical chemistry (at termination)

    • Urinalysis (at termination)

    • Organ weights (at termination)

    • Gross pathology and histopathology of all major organs.

  • Reproductive Toxicology Studies: Specific studies to assess the effects on male and female fertility and on embryo-fetal development. For male fertility, this would involve analysis of sperm parameters (motility, morphology, count) and histopathology of the testes and epididymides.

Reproductive Toxicity Assessment in Non-Human Primates (as likely conducted for this compound)

Given that non-human primates were used to assess this compound, the protocol would have likely involved:

  • Animal Model: Sexually mature male monkeys.

  • Dosing: Oral administration of this compound at various dose levels for a defined period.

  • Endpoints:

    • Semen analysis (sperm count, motility, morphology).

    • Serum hormone levels (testosterone, LH, FSH).

    • Clinical chemistry to monitor organ function (including kidney function markers like creatinine).

    • Libido and general health monitoring.

    • Post-treatment recovery period to assess the reversibility of effects.

Visualizing the Pathways

To illustrate the logical flow of toxicological assessment and the known mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Toxicology Assessment cluster_reproductive Reproductive Toxicology Dose Range-Finding Dose Range-Finding Repeated-Dose Toxicity Repeated-Dose Toxicity Dose Range-Finding->Repeated-Dose Toxicity Select Doses Repro Tox Studies Male/Female Fertility & Embryo-fetal Dev. Dose Range-Finding->Repro Tox Studies Inform Dosing Endpoint Analysis Hematology, Clinical Chemistry, Histopathology Repeated-Dose Toxicity->Endpoint Analysis Collect Data Repro Endpoints Semen Analysis, Hormone Levels, Fertility Indices Repro Tox Studies->Repro Endpoints

Fig. 1: Generalized Experimental Workflow for Preclinical Toxicology.

mechanism_of_action cluster_lonidamine Lonidamine cluster_this compound This compound Lonidamine Lonidamine Inhibition of\nMitochondrial Hexokinase Inhibition of Mitochondrial Hexokinase Lonidamine->Inhibition of\nMitochondrial Hexokinase Decreased Glycolysis Decreased Glycolysis Inhibition of\nMitochondrial Hexokinase->Decreased Glycolysis Myalgia, Fatigue? Myalgia, Fatigue? Inhibition of\nMitochondrial Hexokinase->Myalgia, Fatigue? Potential Link to ATP Depletion in\nCancer Cells ATP Depletion in Cancer Cells Decreased Glycolysis->ATP Depletion in\nCancer Cells Leads to Anti-Cancer Effect Anti-Cancer Effect ATP Depletion in\nCancer Cells->Anti-Cancer Effect This compound This compound Disruption of\nSertoli-Germ Cell Junctions Disruption of Sertoli-Germ Cell Junctions This compound->Disruption of\nSertoli-Germ Cell Junctions Unknown Mechanism Unknown Mechanism This compound->Unknown Mechanism Premature Germ\nCell Release Premature Germ Cell Release Disruption of\nSertoli-Germ Cell Junctions->Premature Germ\nCell Release Antispermatogenic\nEffect Antispermatogenic Effect Premature Germ\nCell Release->Antispermatogenic\nEffect Reversible Renal\nToxicity (Preclinical) Reversible Renal Toxicity (Preclinical) Unknown Mechanism->Reversible Renal\nToxicity (Preclinical)

Fig. 2: Postulated Mechanisms of Action and Toxicity.

Conclusion

This compound and Lonidamine, while structurally similar, exhibit distinct side effect profiles based on the currently available data. Lonidamine's side effects are more broadly systemic, including myalgia, fatigue, and gastrointestinal issues, with a potential for hepatotoxicity, likely linked to its mechanism of interfering with cellular energy metabolism. This compound's toxicity profile from preclinical studies is more specifically focused on reversible renal toxicity and potent, targeted antispermatogenic effects, with a different primary mechanism of action.

For drug development professionals, these differences are critical. The development of Lonidamine analogues would need to focus on mitigating its systemic side effects. Conversely, while this compound's renal effects would require careful monitoring in any potential clinical development, its targeted action on the testes with a lack of systemic side effects noted in preclinical studies could be advantageous for its intended use as an antispermatogenic agent. Further research, particularly head-to-head comparative toxicology studies with detailed mechanistic investigations, is warranted to fully elucidate the structure-toxicity relationships within this class of compounds.

References

Validating the Efficacy of Tolnidamine in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnidamine, also known as Lonidamine, has emerged as a compelling anti-cancer agent due to its unique mechanism of action targeting tumor cell metabolism. This guide provides a comprehensive comparison of this compound's efficacy in preclinical cancer models, presenting supporting experimental data, detailed methodologies, and visualizations of its mechanism and experimental workflows. While this compound has shown limited efficacy as a monotherapy in some contexts, its true potential appears to lie in its ability to synergistically enhance the cytotoxicity of conventional chemotherapeutic agents.[1] This guide will delve into the preclinical evidence supporting its use, particularly in combination therapies.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by disrupting the energy metabolism of tumor cells, which predominantly rely on aerobic glycolysis for energy production (the Warburg effect).[1][2] Its multifaceted mechanism involves:

  • Inhibition of Glycolysis: this compound inhibits key glycolytic enzymes, most notably hexokinase II (HKII), which is often overexpressed in cancer cells and localized to the outer mitochondrial membrane.[1][3] This inhibition leads to a reduction in ATP production, starving cancer cells of the energy required for their rapid proliferation.

  • Mitochondrial Dysfunction: The drug targets mitochondrial function by inhibiting the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the tricarboxylic acid (TCA) cycle. This further depletes cellular energy stores.

  • Tumor Acidification: By inhibiting lactate efflux, this compound causes intracellular acidification, creating a cytotoxic environment within the tumor cells.

  • Induction of Apoptosis: The culmination of these metabolic insults leads to the induction of programmed cell death (apoptosis) in cancer cells.

This targeted action on cancer cell metabolism makes this compound a promising candidate for combination therapies, as it can sensitize tumors to other anti-cancer drugs.

Signaling Pathway of this compound's Action

The following diagram illustrates the key signaling pathways affected by this compound, leading to cancer cell death.

Caption: this compound inhibits glycolysis and mitochondrial respiration, leading to ATP depletion, intracellular acidification, and ultimately apoptosis in cancer cells.

Comparative Efficacy in Preclinical Models

The majority of preclinical studies have evaluated this compound in combination with standard chemotherapeutic agents, demonstrating its potential as a chemosensitizer.

This compound in Combination with Doxorubicin

Studies in human melanoma (DB-1) and breast carcinoma (HCC1806) xenograft models in nude mice have shown that this compound significantly potentiates the anti-tumor activity of doxorubicin.

Table 1: Efficacy of this compound and Doxorubicin Combination in Xenograft Models

Treatment GroupCancer ModelTumor Growth Delay (Days)Estimated Cell Kill
This compound (100 mg/kg, i.p.)DB-1 Melanoma2 - 5Not specified
Doxorubicin (7.5 mg/kg, i.v.)DB-1 Melanoma5Not specified
This compound + Doxorubicin (7.5 mg/kg)DB-1 Melanoma1895%
Doxorubicin (10 mg/kg, i.v.)DB-1 Melanoma5Not specified
This compound + Doxorubicin (10 mg/kg)DB-1 Melanoma2998%
This compound (100 mg/kg, i.p.)HCC1806 Breast Carcinoma2Not specified
Doxorubicin (12 mg/kg, i.v.)HCC1806 Breast Carcinoma7Not specified
This compound + Doxorubicin (12 mg/kg)HCC1806 Breast Carcinoma1395%
This compound in Combination with Cisplatin

In vitro studies have demonstrated that this compound can enhance the cytotoxic effects of cisplatin in various cancer cell lines, including human glioma, squamous cell carcinoma, and lung cancer cells. The degree of sensitization appears to be cell-type specific and dependent on the concentration and timing of this compound exposure. For instance, in human ovarian cancer cell lines (A2780 and A2780/cp8), a 24-hour post-incubation with 300 µM this compound significantly potentiated the activity of a 1-hour cisplatin treatment, reducing the IC50 value by 4 to 5-fold.

Table 2: In Vitro Efficacy of this compound and Cisplatin Combination

Cell LineCancer TypeThis compound ConcentrationCisplatin ConcentrationEffect
NSCLC cell linesLung Squamous Cell Carcinoma>50 µg/ml-Inhibition of cell growth
NSCLC cell linesLung Squamous Cell Carcinoma75 and 100 µg/ml10-15 µMAdditive effect
SCLC cell linesSmall Cell Lung Cancer>50 µg/ml-Growth inhibition
SCLC cell linesSmall Cell Lung Cancer≥50 µg/ml10 µMSynergistic interaction
A2780Ovarian Cancer300 µMVaried4-fold reduction in Cisplatin IC50
A2780/cp8 (Cisplatin-resistant)Ovarian Cancer300 µMVaried5-fold reduction in Cisplatin IC50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in this guide.

In Vivo Xenograft Studies

A generalized workflow for conducting in vivo xenograft studies to evaluate anti-tumor efficacy is presented below.

Xenograft_Workflow General Xenograft Experimental Workflow start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest tumor_implant Subcutaneous Tumor Cell Implantation cell_harvest->tumor_implant animal_prep Animal Preparation (e.g., Nude Mice) animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth treatment Treatment Initiation (this compound +/- Other Agents) tumor_growth->treatment monitoring Continued Tumor Measurement & Animal Health Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Volume, Time) monitoring->endpoint data_analysis Data Analysis & Tumor Growth Inhibition Calculation endpoint->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vivo efficacy of anti-cancer agents using a xenograft model.

Detailed Protocol for a Xenograft Tumor Model:

  • Cell Culture: Human cancer cell lines (e.g., DB-1 melanoma, HCC1806 breast carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice), typically 4-6 weeks old, are used.

  • Tumor Inoculation: A suspension of cancer cells (e.g., 5 x 10^6 cells in media or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

    • Control Group: Receives vehicle (e.g., saline).

    • This compound Group: Receives this compound at a specified dose and route (e.g., 100 mg/kg, intraperitoneally).

    • Chemotherapy Group: Receives the standard chemotherapeutic agent (e.g., doxorubicin, 7.5-12 mg/kg, intravenously).

    • Combination Group: Receives both this compound and the chemotherapeutic agent, often with a specific time interval between administrations.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth delay, defined as the time it takes for tumors in the treated groups to reach a certain volume compared to the control group. Tumor growth inhibition is also calculated.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of treatment-related toxicity.

Conclusion

Preclinical data strongly support the efficacy of this compound as a chemosensitizing agent in various cancer models. Its ability to disrupt cancer cell metabolism provides a clear rationale for its use in combination with conventional chemotherapies like doxorubicin and cisplatin. The presented data from in vivo and in vitro studies demonstrate a significant enhancement of anti-tumor effects when this compound is added to standard treatment regimens. While more head-to-head comparisons of this compound as a monotherapy against other standard agents would be beneficial, the existing evidence positions this compound as a promising candidate for further clinical investigation in combination therapy settings. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting future studies to further validate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Tolnidamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Tolnidamine, an antineoplastic agent, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS was not provided in the search results, a typical SDS for a hazardous chemical would contain detailed information on handling, storage, and disposal.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat, when handling this compound.[1][2]

Key Handling Principles:

  • Minimize Waste: Adopt practices that reduce the generation of this compound waste from the outset.[3]

  • Avoid Contamination: Do not allow contaminated work clothing to leave the laboratory. Wash hands thoroughly after handling.

  • Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the standard operating procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Waste Identification and Segregation:

    • Clearly identify all waste streams containing this compound.

    • Segregate this compound waste from other chemical waste to avoid incompatible mixtures. For instance, do not mix flammable solvents with oxidizers.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be kept tightly closed except when adding waste.

    • Ensure the container is stored in a designated satellite accumulation area (SAA) within the laboratory.

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents with their approximate percentages.

    • Record the accumulation start date on the label.

  • Waste Accumulation and Storage:

    • Store the waste container in a secondary containment bin to prevent spills.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

    • Store containers away from high-traffic areas and incompatible materials.

  • Disposal of Contaminated Materials:

    • Solid Waste: Dispose of chemically contaminated items such as gloves, bench paper, and pipette tips in a designated solid hazardous waste container.

    • Sharps: Chemically contaminated sharps (needles, blades) must be placed in a labeled, puncture-resistant sharps container.

    • Empty Containers: Triple rinse empty this compound containers. Collect all rinsate as hazardous chemical waste. After rinsing, deface the original label and dispose of the container as instructed by your institution's EHS office.

  • Arranging for Pickup:

    • Once the waste container is full or has been in accumulation for the maximum allowable time (often six months), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

While specific quantitative data for this compound disposal (e.g., concentration limits) were not found, general guidelines for laboratory chemical waste accumulation are provided below.

ParameterGuidelineSource
Maximum Waste Accumulation Volume (per lab)Typically no more than 25-55 gallons total
Maximum Reactive Acutely Hazardous WasteNo more than 1 quart
Maximum Accumulation TimeTypically no greater than 6 months
pH for Aqueous Drain Disposal (if permissible)Between 5.5 and 11.0 (for non-toxic solutions)

Note: These are general guidelines. Always adhere to your institution's specific policies and local regulations.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The standard procedure for chemical waste disposal is a regulatory compliance protocol rather than an experimental one. The universally accepted protocol involves characterization, proper containment and labeling, and disposal through a certified hazardous waste handler, as detailed in the steps above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tolnidamine_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_disposal_process Disposal Process cluster_waste_types Waste Types start This compound Waste Generation handling Wear Appropriate PPE start->handling solid_waste Contaminated Solids handling->solid_waste liquid_waste Solutions & Rinsate handling->liquid_waste sharps_waste Contaminated Sharps handling->sharps_waste segregate Segregate Waste Streams containerize Place in Labeled, Compatible Container segregate->containerize storage Store in Secondary Containment in SAA containerize->storage request_pickup Request EHS Waste Pickup storage->request_pickup transport Licensed Waste Hauler Transport request_pickup->transport final_disposal Final Disposal at Permitted Facility transport->final_disposal solid_waste->segregate liquid_waste->segregate sharps_waste->segregate

This compound Disposal Workflow

References

Personal protective equipment for handling Tolnidamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Tolnidamine, an antineoplastic and antifungal agent. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. A formal risk assessment should be conducted prior to beginning any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityGlovesEye/Face ProtectionRespiratory ProtectionGown/Lab Coat
Handling Solid Compound (e.g., weighing, aliquoting)Double-gloving with chemotherapy-rated nitrile gloves.[1]Safety goggles and a face shield.[1]A fit-tested N95 or higher-level respirator.[1][2]Disposable, solid-front gown with tight-fitting cuffs.[1]
Preparing Solutions Double-gloving with chemotherapy-rated nitrile gloves.Chemical splash goggles and a face shield.To be conducted within a certified chemical fume hood. A respirator may be required based on a risk assessment.Chemical-resistant disposable gown.
Administering to In Vitro/In Vivo Systems Nitrile gloves.Safety glasses with side shields.Generally not required if performed in a well-ventilated area or biological safety cabinet.Standard lab coat.
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles.Not generally required if the area is well-ventilated.Fluid-resistant lab coat or disposable gown.
Waste Disposal Heavy-duty nitrile or butyl rubber gloves.Safety goggles.Not generally required if handling sealed waste containers.Standard lab coat.

Operational Plans: Step-by-Step Handling Procedures

Protocol for Weighing and Preparing a Stock Solution:

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary PPE as outlined in the table above (double gloves, disposable gown, safety goggles, and a face shield).

  • Weighing:

    • Inside the fume hood, tare a suitable container on an analytical balance.

    • Carefully transfer the required amount of solid this compound to the container using a chemical spatula, avoiding the creation of dust.

    • Immediately close the primary container.

  • Solubilization:

    • Add the desired solvent to the container with the weighed compound.

    • Ensure the container is securely capped before mixing.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling Solid cluster_exp Experimentation cluster_cleanup Post-Experiment prep_area Designate & Prepare Work Area in Fume Hood ppe Don Appropriate PPE prep_area->ppe weigh Weigh this compound in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve administer Administer to In Vitro/In Vivo Systems dissolve->administer decon Decontaminate Surfaces & Equipment administer->decon waste Dispose of Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Improper disposal of this compound and contaminated materials is a violation of regulations and poses a hazard.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, gowns, absorbent paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.

  • Disposal Method: All hazardous waste must be disposed of through an approved chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash occurs.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have a copy of the Safety Data Sheet (SDS) for a similar hazardous compound readily available when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolnidamine
Reactant of Route 2
Tolnidamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.